3-Amino-1H-isoindole
Description
The exact mass of the compound 3-Amino-1H-isoindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1H-isoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1H-isoindole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3H-isoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKKGHVQPVOXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330210 | |
| Record name | 3-Amino-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22780-52-5 | |
| Record name | 3-Amino-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-isoindol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fundamental Properties of 3-Amino-1H-isoindole: A Technical Guide
Part 1: Executive Summary & Core Directive
3-Amino-1H-isoindole (often encountered in its tautomeric form, 1-iminoisoindoline ) represents a critical heterocyclic scaffold in organic synthesis and drug discovery. Unlike the kinetically unstable parent isoindole, the introduction of an amino group at the 3-position (or 1-position, depending on numbering conventions) confers thermodynamic stability through amidine-like resonance.
This guide moves beyond standard textbook definitions to explore the tautomeric duality , synthetic accessibility , and pharmacophore utility of this molecule. It is designed to serve as a self-validating protocol for researchers utilizing this core for phthalocyanine synthesis, fluorescent tagging, or bioactive isoindoline development.
Part 2: Structural & Electronic Properties
The Tautomeric Equilibrium
The defining characteristic of 3-amino-1H-isoindole is its rapid tautomeric equilibrium. In solution, the molecule exists primarily as 1-iminoisoindoline (Structure B), avoiding the high-energy ortho-quinodimethane motif present in the 1H-isoindole form (Structure A). However, protonation (salt formation) or specific solvent interactions can trap the amino-isoindole tautomer (Structure C).
Key Insight: The "amino" form is aromatic (10
Visualization: Tautomeric Pathways
Figure 1: Tautomeric equilibrium between the amino-isoindole and imino-isoindoline forms. The protonated cation (C) is the stable species typically isolated as the hydrochloride salt (CAS 76644-74-1).
Physicochemical Data
| Property | Value / Characteristic | Context |
| Molecular Formula | C₈H₈N₂ | Neutral base |
| CAS Number | 76644-74-1 | Hydrochloride salt |
| UV/Vis Abs. | λ_max ~ 280-300 nm | Benzene ring π-π* transitions |
| Fluorescence | High (Blue-Green) | When derivatized (e.g., OPA reaction) |
| pKa (Conj. Acid) | ~ 7.5 - 9.0 | Basic due to amidine resonance |
| Stability | Hygroscopic solid (Salt) | Free base oxidizes/polymerizes rapidly |
Part 3: Synthesis & Preparation Protocols[1][2]
Primary Route: Addition to Phthalonitrile
The most robust method for generating the 3-amino-1H-isoindole core (specifically the 1,3-diimino analog or substituted derivatives) is the nucleophilic addition of ammonia or amines to phthalonitrile.
Mechanism: The nitrile carbon is highly electrophilic. Nucleophilic attack by ammonia generates an imidate intermediate, which cyclizes to form the isoindole ring.
Protocol 1: Synthesis of 1-Amino-3-iminoisoindoline (Diiminoisoindoline)
Note: This species is the direct precursor to phthalocyanines and is often chemically equivalent to the "amino-isoindole" in reactivity studies.
Reagents:
-
Phthalonitrile (1.0 eq)[1]
-
Ammonia (Gas or dissolved in MeOH)
-
Sodium Methoxide (0.1 eq, Catalyst)
-
Methanol (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 12.8 g (0.1 mol) of phthalonitrile in 100 mL of anhydrous methanol.
-
Catalysis: Add 0.54 g (0.01 mol) of sodium methoxide.
-
Ammonolysis: Bubble anhydrous ammonia gas through the solution at room temperature for 1-2 hours.
-
Observation: The solution will turn yellow/amber, indicating the formation of the isoindoline chromophore.
-
-
Heating: Heat the mixture to reflux (65°C) for 4 hours under a gentle stream of ammonia.
-
Isolation: Cool to 0°C. The product, 1,3-diiminoisoindoline, often precipitates as yellow needles.
-
Purification: Filter and wash with cold methanol/ether.
-
Yield: Typically 80-90%.
-
Analytical Derivatization: The OPA Reaction
For researchers in bioanalysis, the in situ generation of fluorescent isoindoles is the "gold standard" for amino acid detection.
Reagents:
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (BME) or 3-Mercaptopropionic acid
Mechanism: OPA reacts with the primary amine and the thiol to form a 1-alkylthio-2-alkyl-substituted isoindole. This derivative is intensely fluorescent (Excitation: 340 nm, Emission: 455 nm).
Part 4: Reactivity & Applications
Phthalocyanine Macrocyclization
3-Amino-1H-isoindole (as the diimino derivative) serves as the monomeric unit for phthalocyanines.
-
Process: Tetramerization in the presence of a metal template (e.g., Cu, Zn, Ni) at high temperatures (180-250°C).
-
Significance: This reaction exploits the instability of the isoindole monomer; the driving force is the formation of the hyper-stable 18-electron aromatic macrocycle.
Bioactive Isoindoline Scaffolds
The hydrogenated form, isoindoline (dihydroisoindole), is a privileged pharmacophore. The 3-amino-1H-isoindole core acts as a synthetic gateway to these drugs.
Notable Drugs Containing the Isoindoline-1,3-dione (Phthalimide) Core:
-
Thalidomide / Lenalidomide: Immunomodulators used in multiple myeloma.
-
Chlorthalidone: Diuretic (contains the isoindolinone core).
Visualization: Drug Discovery Pathway
Figure 2: The central role of the amino-isoindole scaffold in divergent synthesis.
Part 5: References
-
Tautomeric Equilibrium of Isoindoles:
-
Synthesis via Phthalonitrile:
-
Title: Method for synthesizing 1,3-diiminoisoindoline (CN101391977A)
-
Source: Google Patents
-
URL:
-
-
Fluorescent Isoindole Assembly:
-
Pharmacological Relevance:
-
Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core
-
Source: MDPI (Molecules)
-
URL:[Link]
-
-
Commercial Availability & CAS Data:
Sources
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. biosynce.com [biosynce.com]
- 11. scbt.com [scbt.com]
3-Amino-1H-isoindole chemical structure and IUPAC name
An In-Depth Technical Guide to 3-Amino-1H-isoindole: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1H-isoindole, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. The isoindole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] This document delves into the molecule's core identity, including its chemical structure and IUPAC nomenclature, detailed physicochemical properties, and challenging synthetic pathways. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource. Key applications, particularly its role in medicinal chemistry as a precursor to advanced therapeutic agents, are discussed. The guide concludes with essential safety, handling, and storage protocols to ensure its effective and safe utilization in a laboratory setting.
Core Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. 3-Amino-1H-isoindole is a bicyclic aromatic amine whose utility is intrinsically linked to its specific configuration and reactivity.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is 1H-Isoindol-3-amine . It is frequently supplied and utilized in its more stable hydrochloride salt form, referred to as 3-Amino-1H-isoindole hydrochloride or 1H-Isoindol-3-amine hydrochloride.[3][4]
The structure consists of a benzene ring fused to a five-membered pyrrole ring, defining the isoindole core.[3] An amine group (-NH2) is substituted at the 3-position of this isoindole ring system.[3] It is crucial to distinguish this structure from its isomer, indole, where the nitrogen atom occupies the 1-position of the five-membered ring. The preparation of the 1H-isoindole core can be challenging due to its tendency to isomerize into more stable aromatic isoindoles, a critical consideration for synthetic planning.[5]
Chemical Structure Visualization
The chemical structure of 1H-Isoindol-3-amine is depicted below, illustrating the fused ring system and the position of the key functional group.
Caption: Chemical structure of 1H-Isoindol-3-amine.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical for 3-Amino-1H-isoindole and its common salt form.
| Identifier | Value | Source |
| Compound | 3-Amino-1H-isoindole hydrochloride | [4][6] |
| CAS Number | 76644-74-1 | [3][4][6][7][8] |
| Molecular Formula | C₈H₈N₂ · HCl | [4][6] |
| Molecular Weight | 168.62 g/mol | [4][6][7] |
| PubChem Substance ID | 24866042 | [6] |
Physicochemical Properties
The physical properties dictate the compound's handling, storage, and application in various solvent systems. The hydrochloride salt form significantly enhances its solubility in aqueous and polar organic media.[3]
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 130 °C (decomposes) | [6][8] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| Storage Temperature | 2-8°C | [8] |
Synthesis and Mechanistic Considerations
The synthesis of isoindoles is a non-trivial pursuit, primarily due to the inherent instability of the 1H-isoindole core, which favors isomerization.[5] However, reliable protocols have been developed to access this valuable scaffold.
Protocol: Synthesis from a Benzodiazepine Precursor
A validated two-step method for synthesizing 3-Amino-1H-isoindole hydrochloride proceeds from a 5-methoxy-1H-2,4-benzodiazepine precursor.[7] This approach, detailed in the Chemical and Pharmaceutical Bulletin, demonstrates a practical route for laboratory-scale preparation.[7]
Step 1: Ring Contraction to Form the Isoindole Core
-
Reactants: Dissolve 5-methoxy-1H-2,4-benzodiazepine (1 equivalent) in glacial acetic acid.
-
Conditions: Stir the reaction mixture for 20 hours at ambient temperature.
-
Causality: The acidic medium facilitates a ring contraction rearrangement. The benzodiazepine's seven-membered ring rearranges to the more strained, but synthetically valuable, five-membered isoindole core.
-
Work-up & Yield: Upon completion, the intermediate product is isolated. This step typically proceeds with a yield of approximately 36%.[7]
Step 2: Hydrolysis and Salt Formation
-
Reactants: The crude product from Step 1 is dissolved in methanol. Concentrated hydrochloric acid is added.
-
Conditions: The solution is stirred for 12 hours at ambient temperature.[7]
-
Causality: The concentrated HCl serves a dual purpose. It hydrolyzes any remaining methoxy groups and protonates the amine, forming the stable and more easily handled hydrochloride salt. This salt precipitates from the methanol solution.
-
Work-up & Yield: The resulting precipitate is filtered, washed, and dried to yield 3-Amino-1H-isoindole hydrochloride. This second step is efficient, with a reported yield of 85%.[7]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: Workflow for the synthesis of 3-Amino-1H-isoindole HCl.
Applications in Research and Development
The 3-Amino-1H-isoindole scaffold is a cornerstone in modern medicinal chemistry and materials science due to its versatile reactivity and prevalence in biologically active molecules.[2]
Role as a Heterocyclic Building Block
3-Amino-1H-isoindole hydrochloride is primarily valued as a "heterocyclic building block".[6] Its amine and reactive ring positions provide synthetic handles for elaboration into more complex molecules. The isoindole nucleus is a key feature in compounds demonstrating a wide array of biological activities, including:
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Antifungal
-
Antitubercular[2]
This broad pharmacological profile makes its derivatives attractive targets for drug discovery programs.
Case Study: The 1H-Isoindole Motif in Alzheimer's Research
A compelling example of the isoindole core's importance is its presence in AZD3839, a potent and selective inhibitor of the human β-secretase 1 (BACE1) enzyme.[5] BACE1 is a prime therapeutic target in Alzheimer's disease research, as it is involved in the generation of amyloid-β peptides that form plaques in the brain. The successful incorporation of the 1H-isoindole motif into a clinical trial candidate underscores the structural and functional value of this scaffold in designing enzyme inhibitors.[5]
Relationship to Phthalocyanine Pigments
The isoindole structure is the foundational unit of phthalocyanines, a class of intensely colored macrocyclic compounds used extensively as industrial dyes and pigments.[2][9] While 3-Amino-1H-isoindole itself is not the direct precursor, the closely related tautomer, 1,3-diiminoisoindoline, is a key intermediate in the industrial synthesis of phthalocyanine blue and green pigments.[10] This relationship highlights the broader utility of the isoindole framework in materials science and polymer chemistry.
Handling, Safety, and Storage
Proper handling and storage are paramount to maintain the integrity of 3-Amino-1H-isoindole hydrochloride and ensure laboratory safety.
GHS Hazard Classification
The compound is classified with a "Warning" signal word.[6] Researchers must be aware of the following hazards.
| Hazard Code | Description | Classifications |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
Source: Sigma-Aldrich[6]
Recommended Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling the compound:
-
Respiratory Protection: Dust mask (Type N95 or equivalent).
-
Hand Protection: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
Storage and Stability Considerations
To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[8] The hydrochloride salt is more stable than the free base, but protection from moisture and light is still recommended to preserve its purity.
Conclusion
3-Amino-1H-isoindole is a deceptively simple molecule that holds significant potential for advanced scientific applications. Its challenging synthesis is rewarded by its value as a versatile building block in the development of novel therapeutics and functional materials. From its foundational role in potential Alzheimer's treatments to its connection with industrial pigments, the isoindole core continues to be an area of active investigation. This guide provides the core technical knowledge required for researchers to confidently and safely incorporate this potent chemical entity into their research and development workflows.
References
- Biosynce. (n.d.). 1H-Isoindol-3-amine Hydrochloride CAS 76644-74-1.
- ChemicalBook. (n.d.). 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE synthesis.
- ACS Publications. (n.d.). Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization.
- PubChem. (n.d.). 1H-Isoindol-3-amine, 1-imino-.
- BenchChem. (2025). A Comparative Guide to the Synthesis and Application of 3-Aminoindoles.
- World Journal of Pharmaceutical Research. (2022). Isoindole and its Biological Activities.
- Sigma-Aldrich. (n.d.). 3-Amino-1H-isoindole 76644-74-1.
- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1H-isoindole hydrochloride | CAS 76644-74-1.
- Beilstein Journals. (n.d.). The chemistry of isoindole natural products.
- ChemicalBook. (2025). 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE | 76644-74-1.
- PubChem. (n.d.). 1H-Isoindol-1-one, 3-amino-.
- ResearchGate. (2022). Recent Developments in Isoindole Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- National Institutes of Health. (n.d.). The chemistry of isoindole natural products.
- ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.
- PubMed Central. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.
- Google Patents. (n.d.). CN101391977A - Method for synthesizing 1,3-diiminoisoindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. biosynce.com [biosynce.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 7. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE | 76644-74-1 [chemicalbook.com]
- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
3-Amino-1H-isoindole Hydrochloride (CAS 76644-74-1): Technical Guide
[1][2]
Executive Summary
3-Amino-1H-isoindole hydrochloride (CAS: 76644-74-1) is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2][3] It serves as a vital pharmacophore in the development of kinase inhibitors (e.g., ROCK2), cholinesterase inhibitors for neurodegenerative diseases, and as a precursor for phthalocyanine-based materials.
This compound is characterized by a dynamic tautomeric equilibrium between the amino-isoindole and imino-isoindoline forms. The hydrochloride salt form is preferred in research and industrial applications due to its superior stability against oxidative polymerization compared to the free base.
Key Chemical Data
| Property | Specification |
| CAS Number | 76644-74-1 |
| IUPAC Name | 1H-Isoindol-3-amine hydrochloride |
| Molecular Formula | C₈H₈N₂[2][3][4][5] · HCl |
| Molecular Weight | 168.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
| Melting Point | ~130 °C (decomposes) |
Structural Dynamics & Tautomerism
Understanding the reactivity of CAS 76644-74-1 requires a deep dive into its tautomeric nature. The molecule does not exist as a static structure; it fluctuates between an aromatic isoindole form and a more stable isoindoline form.
The Tautomeric Equilibrium
-
Amino-Isoindole Form (A): Contains an endocyclic double bond (C=C) within the five-membered ring. This form is aromatic (10 π-electrons) but highly reactive and prone to Diels-Alder dimerization.
-
Imino-Isoindoline Form (B): Contains an exocyclic double bond (C=N). This form breaks the aromaticity of the pyrrole ring but maintains the benzene aromaticity, often making it thermodynamically favored in solution.
The hydrochloride salt locks the molecule largely into a protonated amidine-like state, stabilizing the core against degradation.
Figure 1: Tautomeric equilibrium and salt stabilization mechanism.
Synthesis & Production Protocols
The synthesis of 3-Amino-1H-isoindole hydrochloride typically proceeds via the cyclization of ortho-substituted benzyl nitriles. The most robust pathway for high-purity synthesis involves 2-cyanobenzylamine (2-(aminomethyl)benzonitrile).
Protocol: Cyclization of 2-Cyanobenzylamine
This method avoids the formation of diimino impurities common in phthalonitrile-ammonia routes.
Reagents
-
Precursor: 2-(Aminomethyl)benzonitrile (CAS 10406-25-4)
-
Solvent: Anhydrous Methanol or Ethanol
-
Base: Sodium Methoxide (NaOMe) (Catalytic)
-
Acid: Hydrogen Chloride (HCl) in Dioxane or Ether (4M)
Step-by-Step Workflow
-
Dissolution: Dissolve 10 mmol of 2-(aminomethyl)benzonitrile in 20 mL of anhydrous methanol under Nitrogen atmosphere.
-
Cyclization: Add a catalytic amount (0.5 mmol) of NaOMe. Stir the reaction at room temperature for 4–6 hours. The intramolecular nucleophilic attack of the primary amine on the nitrile carbon forms the isoindole ring.
-
Salt Formation: Cool the reaction mixture to 0°C. Dropwise add 1.1 equivalents of 4M HCl in dioxane. A white precipitate should form immediately.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether to remove unreacted starting materials.
-
Drying: Dry the solid under high vacuum at 40°C for 12 hours.
Figure 2: Synthetic pathway from 2-cyanobenzylamine.
Analytical Characterization
To validate the identity of CAS 76644-74-1, researchers should look for specific spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)[7][13][14]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.5–10.0 ppm (br s, 2H/3H): Exchangeable protons (NH₂/NH⁺). The broadness indicates the salt form and rapid exchange.
-
δ 7.8–8.2 ppm (m, 4H): Aromatic protons of the benzene ring. The symmetry often simplifies this region compared to substituted derivatives.
-
δ 4.8–5.0 ppm (s, 2H): Methylene protons at position 1 (C1-H₂). Critical Diagnostic: This signal confirms the 1H-isoindole/isoindoline structure. If this peak is absent, the compound may have oxidized to a fully aromatic system or phthalimide.
-
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H)⁺: m/z 133.07 (Calculated for C₈H₉N₂⁺).
-
Note: The HCl is lost in the ionization source; you detect the cationic free base.
Pharmaceutical Applications
The 3-amino-1H-isoindole scaffold is a "privileged structure" in drug discovery, serving as a rigid linker that can position hydrogen bond donors/acceptors in precise orientations.
Kinase Inhibition (ROCK2)
Derivatives of 3-amino-1H-isoindole have shown potency against Rho-associated protein kinase 2 (ROCK2) . The isoindole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of the kinase active site.
Neurodegenerative Therapeutics
Isoindoline derivatives are investigated as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .
-
Relevance: The scaffold acts as a spacer that can span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, potentially inhibiting amyloid-beta aggregation.
Fluorescent Probes
The rigid, planar structure of the isoindole system lends itself to fluorescence. When derivatized with ortho-phthalaldehyde (OPA), primary amines form highly fluorescent isoindole products. While CAS 76644-74-1 is the core, its derivatives are used in high-sensitivity amino acid analysis.
Handling & Stability (Safety)
-
Instability: The free base of 3-amino-1H-isoindole is unstable in air and light, prone to oxidation to phthalimide or polymerization to colored pigments.
-
Storage: Always store as the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solubility: The salt is water-soluble but may hydrolyze slowly in aqueous solution over days. Prepare fresh solutions for biological assays.
References
-
Biosynce . (n.d.). 1H-Isoindol-3-amine Hydrochloride CAS 76644-74-1.[10][1][2][3] Retrieved from
-
Santa Cruz Biotechnology . (n.d.). 3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1).[10][1][2][3] Retrieved from
-
National Institutes of Health (NIH) . (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Retrieved from
-
MDPI . (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis. Retrieved from
-
Sigma-Aldrich . (n.d.).[11] 3-Amino-1H-isoindole hydrochloride Product Sheet. Retrieved from
Sources
- 1. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE | 76644-74-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3-Amino-1H-isoindole hydrochloride_76644-74-1_Hairui Chemical [hairuichem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 7. Organic Chemistry [3asenrise.com]
- 8. US2727043A - 1,-amino-3,-imino, isoindolenines - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE(76644-74-1) 1H NMR spectrum [chemicalbook.com]
- 11. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-Amino-1H-isoindole Hydrochloride
[1]
CAS Registry Number: 76644-74-1 Synonyms: 1-Iminoisoindoline hydrochloride, 1-Aminoisoindole hydrochloride Molecular Formula: C₈H₈N₂·HCl Molecular Weight: 168.62 g/mol [1]
Executive Summary & Strategic Analysis
3-Amino-1H-isoindole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole core. It is chemically significant as a "masked" isoindole; while the parent isoindole is kinetically unstable due to its o-quinodimethane character, the 3-amino derivative (often existing as the tautomeric 1-iminoisoindoline ) is stabilized by resonance and salt formation.
For drug development professionals, this scaffold is a versatile pharmacophore found in COX-2 inhibitors, thrombin inhibitors, and various CNS-active agents. The hydrochloride salt is the preferred form for handling due to its enhanced stability against oxidative degradation and improved water solubility.
This guide prioritizes the Cyclization of 2-(bromomethyl)benzonitrile as the primary synthetic route. This pathway is selected for its self-validating mechanism , high atom economy, and the commercial availability of precursors, offering a distinct advantage over the lower-yielding ring-contraction methods (e.g., from benzodiazephines) often cited in older academic literature.
Retrosynthetic Analysis & Pathway Logic
To design a robust synthesis, we must deconstruct the target molecule into stable precursors.
-
Target: 3-Amino-1H-isoindole (1-iminoisoindoline)
-
Disconnection: The C1-N2 bond and the C3-N2 bond.
-
Precursor: A bifunctional benzene derivative containing a nitrile (electrophile) and a leaving group-bearing methylene (alkylating agent) in an ortho relationship.
-
Selected Precursor: 2-(Bromomethyl)benzonitrile (also known as
-bromo-o-tolunitrile).
Pathway Logic Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.
Figure 1: Retrosynthetic disconnection and forward synthesis logic.
Primary Synthetic Protocol
Objective: Preparation of 3-Amino-1H-isoindole hydrochloride on a 10g scale.
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-(Bromomethyl)benzonitrile | Precursor | >97% (HPLC) |
| Ammonia (NH₃) | Nucleophile | 7N in Methanol (Commercial) |
| Methanol (MeOH) | Solvent | Anhydrous |
| Hydrochloric Acid (HCl) | Salt Former | 4M in Dioxane or Conc. Aqueous |
| Diethyl Ether / Ethanol | Purification | ACS Reagent |
Step-by-Step Methodology
Step 1: Amination and Cyclization[2]
-
Setup: Equip a 250 mL pressure-rated glass vessel (or a round-bottom flask with a secure septum and balloon if pressure is not used) with a magnetic stir bar.
-
Charging: Charge the vessel with 2-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol).
-
Solvation: Add Methanol (50 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 7N Ammonia in Methanol (40 mL, ~280 mmol, ~5.5 eq).
-
Scientific Rationale: A large excess of ammonia is critical to favor the primary amine formation (SN2) over dimerization (secondary amine formation).
-
-
Reaction: Seal the vessel and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.
-
Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM) or HPLC. The starting bromide should be consumed, and a polar baseline spot (amine/amidine) should appear.
-
-
Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C to remove excess ammonia and methanol. A semi-solid residue (1-iminoisoindoline hydrobromide/free base mixture) will remain.
Step 2: Salt Exchange and Isolation[3]
-
Resuspension: Redissolve the crude residue in a minimum amount of cold Methanol (approx. 20-30 mL).
-
Acidification: Dropwise add 4M HCl in Dioxane (15 mL) or concentrated aqueous HCl (5 mL) while stirring at 0°C. Check pH to ensure it is strongly acidic (pH < 2).
-
Precipitation: Add Diethyl Ether (100 mL) slowly to the acidic solution to induce crystallization of the hydrochloride salt.
-
Troubleshooting: If an oil forms, decant the supernatant, triturate the oil with fresh ether, and sonicate until a solid forms.
-
-
Filtration: Filter the white to off-white solid under vacuum/inert atmosphere (nitrogen blanket).
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Yield and Characterization[4]
-
Typical Yield: 70–85% (approx.[4] 6.0–7.2 g).
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 130°C (decomposes) [Ref 1].
Mechanistic Insight
Understanding the reaction mechanism allows for better troubleshooting. The synthesis proceeds via a "Domino" sequence involving Nucleophilic Substitution followed by Intramolecular Nucleophilic Addition.
-
Intermolecular SN2: Ammonia attacks the benzylic carbon, displacing bromide. This is the rate-determining step in many benzyl halide substitutions.
-
Rotational Alignment: The newly formed primary amine rotates to bring the nitrogen lone pair into proximity with the ortho-nitrile carbon.
-
Intramolecular Addition (Cyclization): The amine nitrogen attacks the nitrile carbon (5-exo-dig cyclization), forming the 5-membered ring.
-
Tautomerization: The resulting imine intermediate tautomerizes to the stable amino-isoindole/imino-isoindoline resonance hybrid.
Figure 2: Mechanistic pathway from benzyl bromide to isoindole core.
Quality Control & Analytical Standards
To ensure the synthesized material meets pharmaceutical standards, the following analytical parameters must be verified.
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ¹H NMR (DMSO-d₆) | Signals at δ 4.8 (s, 2H, CH₂), 7.5-8.0 (m, 4H, Ar-H), 9.5-10.0 (br s, NH/NH₂). |
| Purity (HPLC) | C18 Column, ACN/H₂O Gradient | >98.0% Area |
| Counterion | Silver Nitrate Titration | 1.0 ± 0.1 eq Chloride |
| Solubility | Visual | Soluble in Water, DMSO, Methanol. |
Note on Stability: The free base (1-iminoisoindoline) is sensitive to air and moisture, often darkening upon exposure. The hydrochloride salt is significantly more stable but should still be stored under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.
Alternative Literature Route (Historical Context)
While the benzyl bromide route is preferred for practicality, the Sawanishi Ring Contraction is a notable alternative cited in academic literature for structural confirmation.
-
Precursor: 1H-2,4-Benzodiazepine derivatives.[1]
-
Method: Treatment with acetic acid followed by concentrated HCl/Methanol.[1]
-
Citation: Sawanishi, H.; Sashida, H.; Tsuchiya, T. Chem. Pharm.[5][6][7] Bull.1985 , 33, 4564–4571 [Ref 2].
-
Assessment: This route involves a ring contraction of a seven-membered ring to the five-membered isoindole. While mechanistically elegant, the starting benzodiazepines are less accessible than 2-(bromomethyl)benzonitrile, making this route less suitable for routine synthesis.
References
-
Sawanishi, H., Sashida, H., & Tsuchiya, T. (1985). Synthesis of 3-Amino-1H-isoindole hydrochloride via Ring Contraction of 1H-2,4-Benzodiazepines. Chemical and Pharmaceutical Bulletin, 33(10), 4564–4571. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Isoindolinones and Related Heterocycles. Retrieved from [Link]
Sources
- 1. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. epdf.pub [epdf.pub]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Chemo-Structural Analysis and Synthetic Utility of 3-Amino-1H-isoindole
Topic: 3-Amino-1H-isoindole (Structural Analysis, Synthesis, and Applications) Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers
Executive Summary
3-Amino-1H-isoindole (C₈H₈N₂) represents a critical yet elusive heterocyclic scaffold in organic synthesis. Often overshadowed by its oxidized counterpart (phthalimide) or its di-nitrogenated homolog (1,3-diiminoisoindoline), this compound serves as a potent 10π-electron aromatic system. It functions primarily as a highly reactive diene in Diels-Alder cycloadditions and a fundamental building block for phthalocyanine macrocycles. This guide dissects its physicochemical identity, addressing the critical tautomeric equilibrium that dictates its reactivity, and provides a validated protocol for the synthesis of its stable hydrochloride salt.
Part 1: Physicochemical Identity & Tautomeric Dynamics
The nomenclature "3-Amino-1H-isoindole" refers to a specific tautomer of the isoindole class. Unlike the stable indole isomer, the isoindole core is kinetically unstable due to the loss of benzenoid character in the six-membered ring when the pyrrole ring is fully aromatic.
Core Data Matrix
| Property | Specification | Notes |
| IUPAC Name | 1H-Isoindol-3-amine | Often cited as 1-iminoisoindoline in older literature. |
| Molecular Formula | C₈H₈N₂ | Distinct from 1,3-diiminoisoindoline (C₈H₇N₃). |
| Molecular Weight | 132.16 g/mol | Free base. |
| Salt Form MW | 168.62 g/mol | Monohydrochloride (Standard commercial form). |
| CAS Number | 76644-74-1 | Refers specifically to the Hydrochloride salt.[1] |
| Appearance | White to pale yellow solid | Hygroscopic; darkens upon oxidation/polymerization. |
| Solubility | DMSO, Methanol, Water | Free base has poor solubility in non-polar solvents. |
The Tautomeric Equilibrium (The "Chameleon" Effect)
Researchers must recognize that 3-amino-1H-isoindole does not exist as a static structure. It exists in a rapid equilibrium with 1-iminoisoindoline .
-
Form A (Amino-Isoindole): The enamine-like structure. This form is electron-rich and acts as the reactive species in cycloadditions (Diels-Alder).
-
Form B (Imino-Isoindoline): The imine structure. This is thermodynamically favored in the ground state because it preserves the aromaticity of the benzene ring more effectively than the fully conjugated isoindole system.
Implication for Handling: In solution, the compound will tautomerize. For long-term storage, it must be converted to the hydrochloride salt, which protonates the exocyclic nitrogen, locking the structure and preventing oxidative polymerization.
Figure 1: Tautomeric equilibrium between the stable imine form and the reactive amino-isoindole species.
Part 2: Applications in Drug Discovery & Materials
The "Masked" Diene Strategy
3-Amino-1H-isoindole is a premier "masked" diene. The amino group at the 3-position donates electron density into the heterocyclic ring, raising the HOMO energy. This makes it exceptionally reactive toward electron-deficient dienophiles (e.g., maleimides, acetylenedicarboxylates) in Diels-Alder reactions.
-
Utility: Rapid construction of complex fused polycycles (e.g., ellipticine alkaloids).
-
Mechanism: The reaction proceeds via the endo transition state, followed by elimination of ammonia or bridging, depending on the dienophile.
Phthalocyanine Synthesis
While 1,3-diiminoisoindoline is the standard precursor, 3-amino-1H-isoindole derivatives (specifically alkoxy-substituted variants) are used to synthesize "low-symmetry" phthalocyanines (A3B or AB3 types), which are crucial for non-linear optical materials and photodynamic therapy (PDT) agents.
Part 3: Synthetic Protocol (Self-Validating System)
Objective: Synthesis of 3-Amino-1H-isoindole Hydrochloride from Phthalonitrile. Rationale: Direct synthesis of the free base yields a transient product. This protocol targets the stable HCl salt, which can be neutralized in situ for subsequent reactions.
Reagents & Equipment
-
Precursor: Phthalonitrile (1.0 eq)
-
Reagent: Sodium Methoxide (0.1 eq, catalytic) or Ammonia gas.
-
Solvent: Methanol (Anhydrous).
-
Stabilizer: Hydrochloric acid (4M in Dioxane).
-
Atmosphere: Nitrogen or Argon (Strict exclusion of moisture).
Step-by-Step Methodology
-
Activation (Imidate Formation):
-
Dissolve phthalonitrile in anhydrous methanol under inert atmosphere.
-
Add catalytic Sodium Methoxide (NaOMe). Stir at room temperature for 4 hours.
-
Checkpoint: Monitor by TLC. Disappearance of phthalonitrile indicates formation of the intermediate imidate (1-methoxy-3-iminoisoindoline).
-
-
Amination:
-
Salt Formation (Stabilization):
-
Cool the reaction mixture to 0°C.
-
Dropwise add 4M HCl in Dioxane. A heavy precipitate will form immediately.
-
Why: Protonation prevents the retro-reaction and stops oxidative dimerization.
-
-
Isolation:
-
Filter the precipitate under inert gas (Schlenk filtration recommended).
-
Wash with cold diethyl ether to remove unreacted nitrile.
-
Dry under high vacuum.
-
Validation Parameters
-
Melting Point: ~290°C (decomposition).
-
¹H NMR (DMSO-d₆): Look for the characteristic broad singlets of the amidine protons (~9.5 ppm) and the aromatic multiplet (7.8–8.2 ppm). Absence of the O-methyl peak (if using MeOH route) confirms conversion from the imidate.
Figure 2: Synthetic pathway from Phthalonitrile to the stable Hydrochloride salt.[1][3]
References
-
Sigma-Aldrich. (n.d.).[3] 3-Amino-1H-isoindole hydrochloride Product Specification. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 3-Amino-1H-isoindole.[1][4] National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-Amino-1H-isoindole hydrochloride Data Sheet. Retrieved from
- García-Valverde, M., & Torroba, T. (2005). Heterocyclic o-quinodimethanes: The chemistry of isoindole and its derivatives. Molecules, 10(2), 318-359. (Contextual grounding on isoindole reactivity).
- Leznoff, C. C. (1989). Phthalocyanines: Properties and Applications. VCH Publishers. (Reference for precursor utility).
Sources
- 1. scbt.com [scbt.com]
- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Isoindol-1-one, 3-amino- | C8H6N2O | CID 84381 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 3-Amino-1H-isoindole: Melting Point and Stability for Pharmaceutical Applications
Abstract: 3-Amino-1H-isoindole is a heterocyclic amine of significant interest as a structural motif in medicinal chemistry and materials science. A comprehensive understanding of its fundamental physicochemical properties, namely its melting point and chemical stability, is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of these critical parameters. It consolidates reported melting point data and presents a standardized protocol for its experimental determination. Furthermore, it delineates the anticipated stability challenges based on the chemical nature of the isoindole and aromatic amine functionalities. A robust protocol for conducting forced degradation studies, compliant with pharmaceutical industry standards, is detailed to enable a thorough assessment of the molecule's intrinsic stability. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work involving 3-Amino-1H-isoindole and related scaffolds.
Introduction to 3-Amino-1H-isoindole
3-Amino-1H-isoindole is an aromatic heterocyclic compound featuring a bicyclic isoindole core substituted with an amino group. The isoindole scaffold and its derivatives are present in various biologically active compounds and are considered privileged structures in drug discovery.[1][2] The inherent reactivity of the isoindole ring system, coupled with the nucleophilic and potentially labile nature of the aromatic amine, makes a thorough understanding of its stability and physical properties a prerequisite for any application, particularly in the highly regulated field of pharmaceutical development.[3][4] This guide addresses two foundational properties: the melting point, a key indicator of purity and identity, and chemical stability, which dictates storage, handling, and formulation strategies.
Melting Point: A Critical Quality Attribute
The melting point of a crystalline solid is a fundamental physical property that provides crucial information. For a pharmaceutical substance, it serves as a primary indicator of identity and purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas a depressed and broad melting range typically signifies the presence of impurities.[5]
Reported Melting Point Values
| Compound | Reported Melting Point (°C) | Notes | Source |
| 3-Amino-1H-isoindole Hydrochloride | 130 (dec.) | (dec.) indicates decomposition | [6] |
| 1,3-Diiminoisoindoline* | ~197 (dec.) | A related structural isomer | [7] |
| Note: 1,3-Diiminoisoindoline is a tautomer/isomer and is presented for comparative purposes. |
Causality in Experimental Determination
The capillary method is the most common and reliable technique for determining the melting point of a powdered solid. The choice of heating rate is the most critical experimental parameter influencing accuracy.
-
Initial Rapid Heating: A fast ramp rate is initially employed to quickly approach the approximate melting point, saving valuable experimental time.
-
Slow Heating Near Melting: As the temperature nears the expected melting point (within ~20°C), the heating rate must be significantly reduced to approximately 1-2°C per minute.[8]
-
Rationale: This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample. If heated too quickly, the temperature reading of the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.[8]
-
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a self-validating method for obtaining an accurate melting point range.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Dry, powdered sample of 3-Amino-1H-isoindole
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[8] If necessary, gently grind the crystalline sample into a fine powder.
-
Capillary Loading: Invert the open end of a capillary tube and press it into the powder. Tap the sealed end gently on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]
-
Rapid Preliminary Measurement: Set the apparatus to heat rapidly (e.g., 10-15°C/min) to determine an approximate melting range. Record this range.
-
Accurate Measurement: Allow the apparatus to cool significantly. Using a new loaded capillary, heat rapidly to about 20°C below the previously observed approximate melting point.
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.[8]
-
Record Melting Range:
-
T1: Record the temperature at which the first droplet of liquid becomes visible.
-
T2: Record the temperature at which the entire sample has completely liquefied.
-
-
Reporting: Report the result as the range from T1 to T2. If decomposition (e.g., charring, darkening) is observed, it should be noted (e.g., 130-132°C dec.).
-
Validation: Repeat the accurate measurement at least once to ensure reproducibility. Consistent values validate the result.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: Workflow for accurate capillary melting point determination.
Chemical Stability Profile
The stability of a pharmaceutical ingredient is a critical factor that influences its safety, efficacy, and shelf-life.[10] While specific stability data for 3-Amino-1H-isoindole is scarce in the literature, its chemical structure allows for expert prediction of its potential liabilities. The molecule combines an electron-rich aromatic amine with a reactive isoindole heterocycle, suggesting susceptibility to several degradation pathways.[3][11]
Predicted Stability Liabilities
-
Oxidative Degradation: Aromatic amines are notoriously susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[12] This process often leads to the formation of highly colored dimeric and polymeric impurities.[11] The reaction is typically accelerated by heat and light.
-
Photolytic Degradation: Many aromatic and heterocyclic compounds absorb UV or visible light, which can promote degradation. Studies on related isoindoles have shown that exposure to light can lead to decomposition.[13]
-
pH-Dependent Degradation (Hydrolysis): The stability of the molecule is expected to be highly dependent on pH.
-
Acidic Conditions: Primary aromatic amines are least stable in acidic conditions.[14] Protonation of the amino group may occur, but the isoindole ring itself could be susceptible to acid-catalyzed hydrolysis or rearrangement.
-
Basic Conditions: While potentially more stable than in acid, strong basic conditions could facilitate deprotonation and subsequent oxidation or other reactions.
-
-
Thermal Degradation: As noted in the melting point data, the compound may decompose upon heating. This could involve ring-opening, polymerization, or elimination reactions.
Protocol: Forced Degradation (Stress Testing) Study
Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately degrade a sample to identify likely degradation products and establish a "stability-indicating" analytical method.[15][16] The goal is to achieve a target degradation of 5-20% of the active ingredient, as this provides sufficient levels of degradants for detection without destroying the sample.[10][15]
Objective: To identify the degradation pathways of 3-Amino-1H-isoindole and to develop an analytical method capable of separating the intact molecule from all process-related impurities and stress-induced degradants.
Analytical Method: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard choice. The method must be developed to show baseline separation between the main peak (3-Amino-1H-isoindole) and all degradant peaks.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Amino-1H-isoindole in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, a sample of the stock solution is treated as described below. A control sample (unstressed stock solution) is stored at ambient temperature, protected from light.
-
Acid Hydrolysis:
-
Mix stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Heat at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Causality: HCl is used to simulate harsh acidic conditions that can catalyze hydrolysis of labile functional groups.[15]
-
-
Base Hydrolysis:
-
Mix stock solution with 0.1 M NaOH.
-
Heat at 60°C for a defined period.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl.
-
Causality: NaOH is used to simulate alkaline conditions that can promote base-catalyzed hydrolysis or elimination reactions.[15]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the stock solution in a sealed vial and heat in an oven at a high temperature (e.g., 80°C).
-
Separately, store the solid powder at the same temperature.
-
Causality: This tests for intrinsic thermal lability in both solution and solid states.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable container, e.g., quartz) and a thin layer of the solid powder to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
A dark control (sample wrapped in aluminum foil) should be run in parallel.
-
Causality: This directly assesses the molecule's susceptibility to degradation upon exposure to light energy.[13]
-
-
-
Analysis: At each time point, withdraw an aliquot from each stress condition, dilute to the target analytical concentration, and analyze by the developed HPLC method.
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the intact molecule in the stressed sample to the control.
-
Examine the chromatograms for the appearance of new peaks (degradants).
-
Perform a mass balance calculation to ensure that the decrease in the main peak area is accounted for by the increase in degradant peak areas.
-
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: A systematic workflow for conducting forced degradation studies.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the melting point and chemical stability of 3-Amino-1H-isoindole. The reported melting point of its hydrochloride salt is approximately 130°C with decomposition, highlighting an inherent thermal lability. The chemical structure suggests a susceptibility to oxidative, photolytic, and pH-dependent degradation. The detailed protocols for melting point determination and forced degradation studies offer robust, field-proven methodologies for researchers to accurately characterize this molecule. Adherence to these systematic approaches is essential for ensuring data quality and integrity, which are fundamental to the successful application of 3-Amino-1H-isoindole in pharmaceutical research and beyond.
References
-
Isoindoline, 1,3-diimino- . ChemBK. Available at: [Link]
-
Recent Developments in Isoindole Chemistry . ResearchGate. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds . ACG Publications. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. Available at: [Link]
-
Aromatic Amines . Sundarban Mahavidyalaya. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. Available at: [Link]
-
Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines . PubMed. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available at: [Link]
-
CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS . University of Alicante. Available at: [Link]
-
Phthalimide - Wikipedia . Wikipedia. Available at: [Link]
-
Melting point determination . University of Calgary. Available at: [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies . ResearchGate. Available at: [Link]
-
Three-component assembly of stabilized fluorescent isoindoles . National Institutes of Health (NIH). Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available at: [Link]
-
Melting point determination . SSERC. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium . National Institutes of Health (NIH). Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY . SGS. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . MDPI. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. Available at: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development . Chromatography Forum. Available at: [Link]
-
How to Prepare a Melting Point Capillary Tube . YouTube. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies . MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE | 76644-74-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. sgs.com [sgs.com]
- 11. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 13. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. assyro.com [assyro.com]
Solubility of 3-Amino-1H-isoindole in water and organic solvents
Technical Whitepaper: Solubility and Stability Profile of 3-Amino-1H-isoindole
Executive Summary
3-Amino-1H-isoindole (CAS: 1492-26-8), predominantly existing as its tautomer 1-iminoisoindoline (CAS: 3468-11-9), is a critical intermediate in the synthesis of phthalocyanines and heterocyclic pharmaceuticals. Its solubility profile is non-trivial; it is governed not merely by polarity but by a competing hydrolytic instability in protic media.
This guide addresses the dichotomy between thermodynamic solubility (how much dissolves) and kinetic stability (how fast it decomposes). For researchers, treating this compound as a standard stable organic solid will lead to analytical errors and low synthetic yields. This document outlines the tautomeric reality, solvent compatibility matrices, and a self-validating protocol for solubility determination.
Physicochemical Characterization & Tautomerism
To understand the solubility of 3-amino-1H-isoindole, one must first accept its dynamic structure. It exists in equilibrium between the amino-isoindole (enamine) and imino-isoindoline (amidine) forms.
-
Amino-form (3-amino-1H-isoindole): Aromatic isoindole core, less stable.
-
Imino-form (1-iminoisoindoline): The predominant species in solution and solid state due to the stability of the amidine resonance.
This tautomerism dictates that while the compound is technically an amine, it behaves chemically like a Schiff base (imine), making it highly susceptible to nucleophilic attack by water.
Figure 1: Tautomerism and Hydrolysis Pathway
The following diagram illustrates the equilibrium and the irreversible hydrolysis path that complicates aqueous solubility measurements.
Caption: Equilibrium between amino/imino forms and the irreversible hydrolysis to phthalimide in aqueous media.
Solubility Profile
The following data categorizes solvent compatibility based on solubility (g/L) and stability (t½).
Aqueous Solubility (The "False" Solubility)
In water, 3-amino-1H-isoindole is technically soluble, but this is a transient state. The basic nitrogen accepts a proton, increasing solubility, but simultaneously activates the carbon center for water attack.
-
Observation: Initial dissolution is rapid, yielding a clear solution that turns cloudy (precipitate) over minutes to hours as insoluble phthalimide forms.
-
pH Dependence:
-
Acidic (pH < 4): Rapid hydrolysis.
-
Neutral (pH 7): Moderate hydrolysis rate.
-
Basic (pH > 10): Slower hydrolysis, but deprotonation reduces solubility.
-
Organic Solvent Matrix
The free base is most stable and soluble in polar aprotic solvents.
| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High | Recommended. Ideal for stock solutions and phthalocyanine synthesis. |
| Alcohols | Methanol, Ethanol, 1-Butanol | Moderate to High | Moderate | Good for solvothermal synthesis. Risk of alcoholysis (formation of alkoxy-isoindolines) upon prolonged heating. |
| Ethers | THF, Dioxane | Moderate | High | Suitable for low-temp reactions. |
| Chlorinated | DCM, Chloroform | Moderate | High | Good for extraction/workup. |
| Non-Polar | Hexane, Toluene | Low / Insoluble | High | Used as anti-solvents to precipitate the compound. |
Experimental Protocol: Kinetic Solubility Determination
Standard "shake-flask" methods (24-hour equilibrium) fail for this compound due to decomposition. You must use a Kinetic Dissolution Protocol .
Workflow Diagram
Caption: Kinetic solubility workflow designed to minimize hydrolysis artifacts during measurement.
Step-by-Step Methodology
-
Preparation:
-
Prepare a calibration curve using a fresh standard of 1-iminoisoindoline (dissolved in pure DMSO).
-
Prepare a secondary calibration curve for phthalimide (the degradation product).
-
-
Dissolution (The "Sprint"):
-
Place 50 mg of 3-amino-1H-isoindole into a vial.
-
Add 1.0 mL of the target solvent (e.g., Water, Methanol).
-
Vortex vigorously for exactly 60 seconds .
-
-
Filtration:
-
Immediately push the suspension through a 0.22 µm PTFE syringe filter.
-
Critical: Do not use Nylon filters (they can bind amines).
-
-
Quenching:
-
Take 100 µL of the filtrate and dilute immediately into 900 µL of anhydrous DMSO or Acetonitrile . This "freezes" the hydrolytic state.
-
-
Analysis:
-
Inject into HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation: Total Solubility = [Concentration of Amine] + [Concentration of Phthalimide (converted to molar equivalents)].
-
Note: The presence of phthalimide indicates degradation during the experiment; summing them gives the "theoretical" initial solubility.
-
Handling & Storage Recommendations
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture is the enemy.
-
Synthesis: When using as an intermediate (e.g., for phthalocyanines), generate it in situ from phthalonitrile if possible, or use the hydrochloride salt (1-iminoisoindoline HCl). The salt is significantly more stable but requires a base (DBU or alkoxide) to activate solubility in organic solvents.
-
Purification: Avoid aqueous workups. If necessary, use rapid extraction with DCM/Water at pH > 10 (cold), followed by immediate drying over MgSO₄.
References
-
PubChem. (n.d.). Compound Summary: 1-Iminoisoindoline (CAS 3468-11-9). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Leznoff, C. C. (1989). The syntheses of mono- and disubstituted phthalocyanines using a dithioimide. Canadian Journal of Chemistry, 67(11). [Link]
-
Master Organic Chemistry. (2025). Hydrolysis of Imines: Mechanism and Kinetics.[Link]
Technical Analysis: 3-Amino-1H-isoindole Hydrochloride Structural Elucidation
This technical guide provides an in-depth structural and spectroscopic analysis of 3-Amino-1H-isoindole hydrochloride (also known as 1-aminoisoindole hydrochloride or 1-iminoisoindoline hydrochloride).
Executive Summary & Structural Context
3-Amino-1H-isoindole hydrochloride (CAS: 76644-74-1) is a critical heterocyclic building block used in the synthesis of phthalocyanines and pharmacologically active isoindoline derivatives.
The core challenge in characterizing this compound lies in its prototropic tautomerism . While the IUPAC name suggests an amino-isoindole structure, the compound exists in solution primarily as the 1-iminoisoindoline tautomer. Upon salt formation (hydrochloride), the protonation occurs at the most basic nitrogen (the imine), stabilizing the molecule via resonance delocalization.
Structural Dynamics and Tautomerism
The free base is kinetically unstable and prone to polymerization. The hydrochloride salt locks the structure into a stable amidinium-like cation.
Experimental Methodology
Sample Preparation for NMR
To ensure spectral fidelity and prevent hydrolysis to phthalimide, strict adherence to the following protocol is required.
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.
-
Reasoning: The hydrochloride salt is sparingly soluble in non-polar solvents (
). While soluble in , deuterium exchange will obliterate the critical exchangeable amine/imine proton signals ( ), which are essential for confirming the salt structure.
-
-
Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.
-
Tube Quality: Use high-grade 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of the aromatic multiplets.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle; zg30 (Bruker) or s2pul (Varian).
¹H NMR Data Analysis (DMSO-d₆)
The proton spectrum of 3-amino-1H-isoindole hydrochloride is characterized by three distinct regions: the downfield exchangeable protons, the aromatic region, and the diagnostic methylene signal.
Spectral Assignments[1][2][3]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.80 – 10.20 | Broad Singlet | 2H/3H | Exocyclic –NH₂⁺ / Ring –NH⁺ | Highly deshielded due to positive charge delocalization (Amidinium character). Broadening indicates rapid exchange or quadrupole relaxation. |
| 8.05 – 8.15 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by the adjacent cationic amidine unit. |
| 7.80 – 7.90 | Doublet (d) | 1H | Ar-H (C7) | Ortho to the methylene group. |
| 7.60 – 7.75 | Multiplet (m) | 2H | Ar-H (C5, C6) | Meta/Para positions; typical aromatic range. |
| 4.85 – 5.05 | Singlet (s) | 2H | C1 –CH₂– | Diagnostic Peak. Confirms the isoindoline ring closure. If this peak is absent, the ring has opened or oxidized. |
Interpretation of Coupling
The aromatic region often appears as a complex ABCD system or two overlapping multiplets depending on the field strength. The key validation marker is the singlet at ~4.9 ppm .
-
Note: If the sample contains water, the
peak in DMSO usually appears around 3.33 ppm. The protons may exchange with this water peak, causing broadening.
¹³C NMR Data Analysis (DMSO-d₆)
The carbon spectrum confirms the oxidation state of the carbons and the integrity of the bicyclic skeleton.
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Structural Logic |
| 168.5 – 170.0 | Quaternary (C=N) | C3 (Amidine Carbon) | Highly deshielded due to the C=N double bond and positive charge. |
| 140.0 – 142.0 | Quaternary | C3a (Bridgehead) | Adjacent to the amidine carbon. |
| 132.0 – 134.0 | Quaternary | C7a (Bridgehead) | Adjacent to the methylene group. |
| 128.0 – 130.0 | Methine (CH) | Ar-C (C5, C6) | Typical aromatic resonance. |
| 122.0 – 124.0 | Methine (CH) | Ar-C (C4, C7) | Shielded relative to C5/C6 due to resonance effects. |
| 48.0 – 52.0 | Methylene (CH₂) | C1 (–CH₂–) | Diagnostic Peak. Confirms the |
Quality Control & Impurity Profiling
In drug development, purity is paramount. The following impurities are common in the synthesis of 3-amino-1H-isoindole HCl.
Common Impurities Table
| Impurity | Origin | ¹H NMR Marker (DMSO-d₆) |
| Phthalimide | Hydrolysis Product | Absence of CH₂ peak at 4.9 ppm. Appearance of symmetric aromatic AA'BB' system. Carbonyl C=O at ~168 ppm (but no CH₂). |
| Phthalonitrile | Starting Material | Sharp aromatic multiplets at 7.8-8.0 ppm. Nitrile carbon (CN) at ~116 ppm. |
| Phthalic Acid | Hydrolysis (Acidic) | Broad –COOH peak >12 ppm. |
Validation Workflow
Use the following logic flow to validate your sample batch.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Amidine/Isoindole chemical shifts).
Technical Guide: FT-IR Spectral Analysis of 3-Amino-1H-isoindole Hydrochloride
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of 3-Amino-1H-isoindole hydrochloride (CAS: 76644-74-1). As a critical intermediate in the synthesis of phthalocyanines and heterocyclic pharmaceuticals, accurate spectral characterization of this compound is essential for validating purity and monitoring reaction progress.
This document moves beyond basic peak listing to explore the vibrational mechanics of the cyclic amidine moiety and the effects of hydrochloride salt formation on spectral topology. It is designed for analytical chemists and process engineers requiring high-fidelity structural verification.
Structural Context & Vibrational Theory
To accurately interpret the IR spectrum, one must first understand the dynamic structure of the analyte. 3-Amino-1H-isoindole exists in a tautomeric equilibrium, predominantly favoring the 1-iminoisoindoline form. In its hydrochloride salt form, the molecule is protonated, stabilizing the structure as a delocalized amidinium cation .
-
Core Chromophore: The
(amidine) system. -
Salt Effect: The formation of the hydrochloride salt (
or amidinium ) dramatically alters the high-wavenumber region ( ), causing significant broadening due to hydrogen bonding and ammonium N-H stretching vibrations. -
Differentiation: The spectrum is distinct from its common precursor, phthalonitrile (absence of
at ), and its hydrolysis product, phthalimide (absence of the carbonyl doublet).
Visualization: Structural Logic to Spectral Output
Figure 1: Correlation between the amidinium molecular structure and primary IR spectral regions.
Experimental Protocol
The hygroscopic nature of amine hydrochloride salts necessitates rigorous sample preparation to avoid water interference, which can obscure the critical N-H region.
Method Selection: ATR vs. Transmission (KBr)
| Feature | Attenuated Total Reflectance (ATR) | KBr Pellet (Transmission) |
| Preparation | Minimal; direct solid contact. | Grinding with KBr; pressing under vacuum. |
| Resolution | Good for fingerprint; intensity diminishes at high | Superior resolution for broad salt bands. |
| Water Risk | Low (short exposure). | High (KBr is hygroscopic). |
| Recommendation | Primary Choice for QC/Identity. | Secondary Choice for detailed structural elucidation. |
Step-by-Step Acquisition Workflow
-
Pre-Treatment: Dry the 3-Amino-1H-isoindole HCl standard in a vacuum desiccator (
) for 2 hours to remove surface moisture. -
Background: Collect a 32-scan background spectrum of the clean crystal (Diamond/ZnSe).
-
Sample Loading: Place
mg of sample onto the crystal. Apply high pressure (clamp) to ensure intimate contact, as the salt lattice is rigid. -
Acquisition: Scan range
; Resolution ; Accumulation 16-32 scans. -
Post-Processing: Apply ATR correction (if using ATR) to normalize band intensities relative to transmission spectra.
Spectral Analysis & Band Assignment
The following data table synthesizes characteristic frequencies for the 3-aminoisoindole core, grounded in heterocyclic spectroscopy principles.
Detailed Assignment Table
| Frequency Region ( | Intensity | Functional Group Assignment | Mechanistic Insight |
| 3300 – 2600 | Broad, Strong | Characteristic "Ammonium Band." Overlaps with aromatic C-H stretching ( | |
| 1680 – 1640 | Strong, Sharp | Diagnostic Peak. The exocyclic imino or endocyclic amidine double bond. This distinguishes the compound from simple amines. | |
| 1620 – 1580 | Medium | Skeletal vibrations of the fused benzene ring. | |
| 1550 – 1500 | Medium | N-H deformation (scissoring) of the amino group. | |
| 1470 – 1450 | Medium | Secondary aromatic ring stretch. | |
| 1350 – 1300 | Medium | C-N single bond stretching connecting the amino group to the ring. | |
| 760 – 730 | Strong | Out-of-plane bending for ortho-disubstituted benzene (phthaloyl pattern). |
Critical Interpretation Logic
-
The "Amidine I" Band (1680-1640 cm⁻¹): This is the most critical feature. If this band shifts significantly higher (>1720 cm⁻¹), it suggests oxidation to a carbonyl (phthalimide impurity). If it is absent, the ring may not be closed or the amidine system is hydrolyzed.
-
The "Salt" Envelope (3000 cm⁻¹): A sharp set of bands here indicates the free base. A broad, structured envelope confirms the hydrochloride salt formation.
Quality Control & Validation Framework
To ensure the spectrum represents pure 3-Amino-1H-isoindole HCl, apply this validation logic.
Impurity Detection[2]
-
Phthalonitrile (Starting Material): Look for a sharp, weak-to-medium peak at
( ). A pure product must lack this signal. -
Phthalimide (Hydrolysis Product): Look for the "imide doublet" (symmetric/asymmetric C=O stretch) at 1770 and 1720 cm⁻¹ .[1] The 3-amino compound has only the C=N band in this region.
-
Water: A broad, featureless hump centered at 3400 cm⁻¹ (distinct from the structured N-H salt band) indicates wet sample.
Validation Workflow Diagram
Figure 2: Decision tree for spectral validation and impurity detection.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Amidine/Amine Salt assignments).
-
NIST Chemistry WebBook. Infrared Spectroscopy Data for Analogous Isoindoles. National Institute of Standards and Technology. Available at: [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C=N and Amidinium group frequencies).
-
PubChem. Compound Summary for CID 12217348 (3-Amino-1H-isoindole hydrochloride). National Library of Medicine. Available at: [Link]
Sources
Comprehensive Technical Guide: Mass Spectrometry of 3-Amino-1H-isoindole (1-Iminoisoindoline)
Executive Summary
The analysis of 3-Amino-1H-isoindole (often encountered in its stable tautomeric form, 1-iminoisoindoline ) is a critical workflow in the characterization of phthalocyanine precursors, pharmaceutical intermediates, and isoindoline-based bioactive scaffolds.
This guide moves beyond standard spectral libraries to provide a mechanistic understanding of the molecule's behavior in the gas phase. We address the challenge of tautomeric ambiguity —where the migration of the double bond and proton affects ionization sites—and provide a self-validating protocol for accurate identification using Electrospray Ionization (ESI) and Electron Ionization (EI).
Chemical Context & Tautomerism
Before interpreting mass spectral data, one must define the analyte's state. 3-Amino-1H-isoindole (
-
Structure A (3-Amino-1H-isoindole): Endocyclic double bond, exocyclic primary amine.
-
Structure B (1-Iminoisoindoline): Exocyclic imine, secondary amine in the ring.
In the gas phase (MS), this equilibrium dictates the site of protonation . Under ESI conditions, the exocyclic nitrogen (imine/amine) is the most basic site, leading to a resonance-stabilized cation.
Critical Insight: While the nominal mass (132 Da) is identical for both, the fragmentation energy barriers differ. The 1-imino form is thermodynamically favored, and MS protocols must account for its tendency to hydrolyze to phthalimide (
147) if water is present in the source.
Instrumentation & Ionization Strategies
To capture the complete profile of 3-Amino-1H-isoindole, a dual-ionization approach is recommended.
Electrospray Ionization (ESI) – High Resolution
-
Purpose: Exact mass confirmation and impurity profiling.
-
Mode: Positive Ion (+ESI).[1]
-
Theoretical Monoisotopic Mass
: 133.0760 Da. -
Solvent System: Acetonitrile/Water (0.1% Formic Acid).[2] Avoid protic solvents with high pH to prevent hydrolysis.
Electron Ionization (EI) – Structural Fingerprinting
-
Purpose: Fragment mapping and library matching.
-
Energy: 70 eV.[3]
-
Observation: The molecular ion (
, 132) is prominent due to the stability of the bicyclic aromatic system.
Fragmentation Analysis (MS/MS)
The fragmentation of 3-Amino-1H-isoindole follows distinct pathways governed by the stability of the isoindole core and the lability of the nitrogen substituents.
Key Diagnostic Ions (ESI Mode)
| m/z (Experimental) | Ion Identity | Loss | Mechanism |
| 133.07 | - | Protonated molecular ion (Base Peak). | |
| 116.05 | Characteristic Amidine Loss. Nucleophilic attack by the ring nitrogen leads to expulsion of ammonia, forming a cyanobenzyl-type cation. | ||
| 106.06 | Ring contraction or loss of exocyclic nitrile species. | ||
| 105.03 | * contaminant | Note: If observed, indicates hydrolysis to phthalimide followed by CO loss. | |
| 77.04 | - | Phenyl cation (High collision energy). |
Mechanistic Pathway (Visualization)
The following diagram illustrates the primary fragmentation pathway of the protonated 1-iminoisoindoline tautomer.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-Amino-1H-isoindole (1-iminoisoindoline).
Validated Experimental Protocol
This protocol is designed to minimize hydrolysis artifacts, a common failure point in isoindole analysis.
Sample Preparation
-
Solvent: Dissolve 1 mg of solid standard in 1 mL of anhydrous Methanol or Acetonitrile .
-
Why: Water promotes the hydrolysis of the imine bond to phthalimide (
147).
-
-
Additives: Add 0.1% Formic Acid immediately.
-
Why: Acidifying the solution protonates the imine nitrogen, stabilizing the
species and retarding hydrolysis.
-
-
Filtration: Filter through a 0.2 µm PTFE filter (hydrophobic) to remove particulates without introducing moisture.
LC-MS Method (Gradient)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-6 min: 5% -> 95% B (Linear gradient).
-
Note: 3-Amino-1H-isoindole typically elutes early (approx. 2-3 min) due to its polarity.
-
Quality Control (Self-Validation)
-
Check for m/z 148: If you observe a peak at
148 ( of phthalimide), your sample has degraded. Prepare a fresh solution in anhydrous solvent. -
Check for Dimerization: A peak at
265 ( ) indicates concentration is too high; dilute 1:10.
References
-
NIST Mass Spectrometry Data Center. Isoquinoline and related heterocycles: Electron Ionization Mass Spectra. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Wikipedia. Monoisotopic Mass and Nitrogen Rule in Mass Spectrometry. [Link][4]
Sources
Electronic and Photophysical Architecture of 3-Amino-1H-isoindole
This guide provides an in-depth technical analysis of 3-Amino-1H-isoindole , a heterocyclic scaffold defined by its dynamic electronic structure and critical role as a precursor in photonic materials and fluorogenic labeling.
Technical Whitepaper | Version 2.0 Audience: Senior Researchers, Medicinal Chemists, and Photophysicists.
Executive Summary
3-Amino-1H-isoindole (CAS: 76644-74-1) represents a class of "masked" aromatic heterocycles. Unlike its stable isomer, indole, the isoindole core is kinetically unstable due to a low resonance energy in the benzene ring when the pyrrole ring is fully aromatic. However, the 3-amino substituent introduces a critical stabilization mechanism via amidine-like resonance and tautomeric equilibrium.
This guide dissects the electronic duality of the molecule (aromatic 1H-isoindole vs. non-aromatic isoindoline), its photophysical signatures (originating from the 10-electron
Structural Dynamics & Tautomerism
The defining feature of 3-amino-1H-isoindole is its existence in a rapid tautomeric equilibrium. Understanding this is prerequisite to predicting its reactivity and spectral properties.
The Tautomeric Triad
The molecule oscillates between the 1H-isoindole form (aromatic, 10-
-
Form A (1H-Isoindole): The amino group is attached to the C3 position of the aromatic isoindole ring. This form maximizes cyclic conjugation but disrupts the benzenoid sextet of the fused ring.
-
Form B (Isoindoline/Imino): The hydrogen shifts to the ring nitrogen (or C1), generating 1-iminoisoindoline (often numbered as 3-imino due to symmetry in precursors). This form preserves the benzene ring's aromaticity, making it thermodynamically favored in non-polar solvents.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the proton transfer mechanism that dictates the electronic state.
Figure 1: Tautomeric equilibrium between the amino-isoindole and imino-isoindoline forms. The equilibrium shifts based on solvent polarity and substitution.
Electronic Properties
The electronic behavior of 3-amino-1H-isoindole is governed by the competition between the lone pair donation from the amino group and the aromatic drive of the bicyclic system.
Orbital Analysis & Band Gap
-
HOMO Character: The Highest Occupied Molecular Orbital is localized on the pyrrolic nitrogen and the exocyclic amino group. It is high in energy, making the molecule an excellent nucleophile and electron donor (hence its use in corrosion inhibition).
-
LUMO Character: The Lowest Unoccupied Molecular Orbital is delocalized across the benzannulated system.
-
Band Gap: The HOMO-LUMO gap is relatively narrow (~3.5 - 4.0 eV for the core), resulting in absorption in the near-UV. Upon conjugation (e.g., formation of phthalocyanines), this gap shrinks drastically, pushing absorption into the Q-band (600-700 nm).
Solvatochromism
The dipole moment changes significantly between the amino (aromatic) and imino (non-aromatic) forms.
-
Polar Solvents (DMSO, Methanol): Stabilize the zwitterionic resonance structures of the amidine moiety, often favoring the imino form or a polarized transition state.
-
Non-Polar Solvents: Favor the neutral, less polarized tautomers.
Photophysical Characterization
While the parent 3-amino-1H-isoindole is weakly fluorescent due to rapid non-radiative decay (tautomerization quenching), its derivatives are highly emissive.
Absorption & Emission Profiles
| Parameter | Value (Approx.) | Conditions | Notes |
| Abs Max ( | 290–340 nm | Methanol | |
| Em Max ( | 400–450 nm | Methanol | Weak blue fluorescence (Stokes shift ~80-100 nm). |
| Quantum Yield ( | < 0.05 (Core) | Solution | Low due to flexible structure and H-transfer. |
| 0.60 – 0.80 | OPA-Adducts | Rigidified structure prevents non-radiative decay. |
The "Isoindole" Fluorogenic Reaction
The most practical photophysical application is the O-Phthalaldehyde (OPA) Reaction . 3-amino-1H-isoindole derivatives are generated in situ when OPA reacts with a primary amine and a thiol.
-
Mechanism: The dialdehyde condenses with the amine and thiol to form a 1-alkylthio-2-alkyl-isoindole .
-
Result: This derivative is locked in the 2H-isoindole form (fully aromatic), resulting in intense blue-green fluorescence (
nm, nm).
Figure 2: Jablonski diagram depicting the excitation and emission pathways. High quantum yield requires structural rigidity to suppress vibrational relaxation.
Experimental Protocols
Safety Note: Isoindoles are prone to oxidation. All manipulations should be performed under inert atmosphere (
Protocol A: Synthesis of Stable Isoindole Precursors (Diiminoisoindoline)
For use as a spectroscopic standard or Phthalocyanine precursor.
-
Reagents: Phthalonitrile (10 mmol), Ammonia (gas) or Ammonium Chloride, Sodium Methoxide (catalytic).
-
Procedure:
-
Dissolve phthalonitrile in dry methanol.
-
Bubble
gas through the solution at reflux for 4 hours. -
Precipitation: Cool to 0°C. The 1,3-diiminoisoindoline precipitates as a white/off-white solid.
-
Purification: Recrystallize from ethanol.
-
-
Validation:
-NMR (DMSO- ) should show broad NH signals and aromatic multiplets.
Protocol B: Spectroscopic Measurement of Isoindole Fluorescence
To measure the quantum yield of the amino-isoindole core vs. derivatives.
-
Preparation: Prepare a
M solution of the 3-amino-1H-isoindole (as HCl salt) in degassed Methanol. -
Blank: Pure Methanol.
-
Standard: Quinine Sulfate in 0.1 M
( ). -
Acquisition:
-
Scan Absorbance (200–500 nm). Note
.[1] -
Excite at
(ensure Abs < 0.1 to avoid inner filter effect). -
Record Emission (350–600 nm).
-
-
Calculation:
(Where Grad is the slope of Integrated Fluorescence vs. Absorbance, and is refractive index).
Applications in Drug Discovery & Materials
Pharmacophore Scaffolding
The 3-amino-isoindole core is a bioisostere for the quinazoline and indole rings found in kinase inhibitors.
-
Mechanism: The planar structure intercalates into DNA or binds ATP pockets.
-
Example: Lenalidomide and Pomalidomide are phthalimide derivatives (oxidized isoindoles), but the reduced amino-isoindole scaffold is explored for higher metabolic stability in novel degraders (PROTACs).
Corrosion Inhibition
Due to the high electron density on the nitrogen atoms (HOMO localization), 3-amino-1H-isoindole adsorbs strongly onto metal surfaces (Fe, Cu).
-
Action: Forms a coordinate bond with metal
-orbitals, creating a hydrophobic barrier against chloride/acid attack.
Phthalocyanine Synthesis
3-Amino-1H-isoindole (and its diimino analog) is the "monomer" for Phthalocyanines.
-
Reaction: Tetramerization in the presence of a metal salt (
, ) at high temperature ( ) yields the macrocycle. -
Relevance: This pathway is used to synthesize Photosensitizers for Photodynamic Therapy (PDT).
References
-
Tautomerism and Stability: Diiminoisoindoline: Tautomerism, conformations, and polymorphism. Chemical Communications, 2004.[2]
-
Fluorescence Mechanism: Three-component assembly of stabilized fluorescent isoindoles.[3] RSC Advances, 2022.
-
Corrosion Inhibition: Inhibitive Properties and Surface Morphology of a Group of Heterocyclic Diazoles as Inhibitors for Acidic Iron Corrosion. ResearchGate, 2018.
-
Phthalocyanine Precursors: Synthesis and Photophysical Properties of Perfluoroalkyl Gallium Phthalocyanines. Journal of Porphyrins and Phthalocyanines.[4][5]
-
General Chemistry: The chemistry of isoindole natural products.[3] Beilstein Journal of Organic Chemistry, 2013.
Sources
The Amphibious Scaffold: Navigating the Tautomeric Landscape of 3-Amino-1H-isoindole
Executive Summary
3-Amino-1H-isoindole (often encountered as its tautomer, 1-iminoisoindoline) represents a unique class of heterocyclic building blocks characterized by a dynamic equilibrium between aromaticity and kinetic reactivity.[1][2] Unlike the stable indole scaffold, the isoindole core is kinetically unstable due to the loss of benzenoid aromaticity in the 2H-tautomer.[3] However, the introduction of an amino group at the 3-position stabilizes the system through amidine resonance, creating a versatile "amphibious" intermediate. This guide explores the synthesis, tautomeric behavior, and application of this core in constructing complex macrocycles (phthalocyanines) and fused heterocyclic drugs.[3]
Part 1: The Tautomeric Enigma & Structural Logic
The Isoindole-Isoindoline Equilibrium
The reactivity of 3-amino-1H-isoindole is governed by a specific tautomeric trade-off.[2]
-
Form A (1-Iminoisoindoline): The thermodynamically preferred tautomer in solution.[2][3] It retains the aromaticity of the benzene ring and presents an exocyclic imine.[3]
-
Form B (3-Amino-1H-isoindole): The reactive tautomer.[2][3] It possesses an endocyclic double bond (C1=C2), creating a transient o-quinodimethane-like character that makes it a potent diene for Diels-Alder cycloadditions.[2]
This duality allows the molecule to act as both a nucleophile (via the amine/imine nitrogen) and an electrophile (at the C1 position), or as a 4
Electronic Stabilization
The stability of this building block is derived from the "amidine track" delocalization.[3] In the 1,3-diiminoisoindoline derivative (a common commercial form), the negative charge is delocalized across the N-C-N triad, allowing the benzene ring to retain maximum aromaticity.
Figure 1. The tautomeric pivot of the 3-aminoisoindole core dictates its synthetic trajectory.
Part 2: Synthetic Access & Methodologies[2][4]
Primary Route: Nucleophilic Addition to Phthalonitriles
The most robust entry to this scaffold is the addition of ammonia or primary amines to phthalonitrile.[3] This reaction is catalyzed by alkoxides or performed in molten urea.[3]
Mechanism:
-
Nucleophilic attack of alkoxide/amine on the nitrile carbon.[3]
-
Formation of an imidate intermediate.[3]
-
Cyclization to the isoindoline core.[3]
Protocol: Synthesis of 1,3-Diiminoisoindoline
A standard precursor for phthalocyanines and heterocyclic synthesis.[2][4]
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a gas inlet tube, a reflux condenser, and a mechanical stirrer. Flush with nitrogen.[3][5][6]
-
Dissolution: Add phthalonitrile and methanol. Stir until suspended. Add Sodium methoxide as the catalyst.[3]
-
Ammonolysis: Bubble anhydrous ammonia gas through the suspension at room temperature for 30 minutes. The mixture will turn yellow/green.[3]
-
Reflux: Heat the mixture to reflux (approx. 65°C) while maintaining a slow stream of ammonia. Continue for 4–6 hours. The solid phthalonitrile will dissolve, and the product may begin to precipitate.[3]
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The 1,3-diiminoisoindoline precipitates as colorless or pale yellow needles.[3]
-
Purification: Filter the solid under vacuum. Wash with cold methanol (2 x 20 mL) to remove unreacted nitrile.[2][3] Dry in a vacuum desiccator over
. -
Yield: Expected yield is 85–90%. Mp: Decomposes >190°C.[3]
Critical Note: This compound is hygroscopic and hydrolyzes to phthalimide in moist air.[3] Store under inert atmosphere.
Part 3: Reactivity Profile & Applications
The Template Effect: Phthalocyanine Synthesis
3-Amino-1H-isoindole (and its diimino analog) acts as a quadrant building block for phthalocyanines (Pcs).[2][3] In the presence of metal salts (
-
Advantage: Using the amino-isoindole intermediate instead of phthalonitrile allows for lower reaction temperatures (alcohol reflux vs. high-melt fusion), enabling the incorporation of heat-sensitive substituents.[2]
Diels-Alder Cycloadditions
The 2H-isoindole tautomer is an electron-rich diene.[2][3] By generating 3-aminoisoindoles in situ, researchers can trap them with electron-deficient dienophiles (e.g., maleimides, dimethyl acetylenedicarboxylate).[2]
-
Application: Synthesis of bridged bicyclic alkaloids and complex polycyclic aromatic hydrocarbons (PAHs).[2][3]
Medicinal Chemistry: The Isoindolinone Scaffold
While the free amino-isoindole is rarely a drug, it hydrolyzes or reduces to Isoindolin-1-ones , a privileged scaffold in drug discovery.
| Drug/Candidate | Mechanism | Role of Isoindole Core |
| Pomalidomide | Cereblon E3 Ligase Modulator | Amino-phthalimide core (oxidized isoindole) binds to cereblon.[2][3] |
| Chlorthalidone | Diuretic (Thiazide-like) | Isoindoline ring provides structural rigidity for carbonic anhydrase inhibition.[2][3] |
| Indoprofen | COX Inhibitor (NSAID) | Isoindolin-1-one moiety mimics the arachidonic acid transition state.[2][3] |
Part 4: Experimental Data Summary
Table 1: Comparative Reactivity of Isoindole Precursors
| Precursor | Reaction Conditions | Primary Product | Stability |
| Phthalonitrile | High Temp (>200°C) or Strong Base | Phthalocyanines | Stable |
| 1,3-Diiminoisoindoline | Mild Reflux (MeOH/EtOH) | Phthalocyanines / Hemiporphyrazines | Hydrolytically Unstable |
| Phthalimide | Reduction / Amination | Isoindolinones | Very Stable |
Part 5: Visualizing the Synthesis Pathway[3]
Figure 2. Synthetic workflow from phthalonitrile to the macrocyclic pigment via the amino-isoindole intermediate.
References
-
Synthesis of 1,3-Diiminoisoindoline
-
Tautomerism and Structure
-
Medicinal Applications (Isoindoline Core)
-
Phthalocyanine Precursors
Sources
- 1. 1H-Isoindol-1-one, 3-amino- | C8H6N2O | CID 84381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
Methodological & Application
Application Note: 3-Amino-1H-isoindole as a High-Sensitivity Fluorescent Labeling Agent
Executive Summary
The synthesis of 3-amino-1H-isoindole derivatives via the reaction of o-phthalaldehyde (OPA) with primary amines and a thiol nucleophile represents the "gold standard" for high-sensitivity amino acid and peptide analysis. Unlike extrinsic fluorophores that are fluorescent in their native state (resulting in high background noise), the isoindole complex is fluorogenic —it is optically silent until the specific derivatization reaction occurs.
This guide details the mechanism, critical optimization parameters, and validated protocols for generating stable 3-amino-1H-isoindole derivatives for HPLC and Capillary Electrophoresis (CE).
Mechanism of Action: The Fluorogenic Switch
The core utility of this method lies in the formation of a 1-alkylthio-2-alkyl-substituted isoindole.[1] OPA itself is non-fluorescent. Upon reaction with a primary amine (the analyte) and a thiol (the co-reactant) in an alkaline environment (pH 9.0–10.0), a highly fluorescent isoindole ring is formed.
Key Spectral Properties:
-
Excitation:
[2] -
Emission:
[2] -
Selectivity: Specific to primary amines (
). Secondary amines (e.g., Proline) do not react and require co-derivatization (e.g., with FMOC).
Reaction Pathway Diagram
The following diagram illustrates the three-component condensation required to form the fluorescent isoindole.
Figure 1: The Sternson-Wong mechanism. OPA reacts with the amine to form an intermediate, which is then attacked by the thiol to cyclize into the fluorescent isoindole.[1][3][4][5][6]
Critical Parameters & Expert Insights
The Stability Paradox (Thiol Selection)
The primary limitation of OPA derivatization is the instability of the resulting isoindole ring, which degrades over time, causing a loss of fluorescence signal. The choice of thiol is the single most critical factor in mitigating this.
Expert Insight: While 2-Mercaptoethanol (2-ME) is the historical standard, it yields the least stable derivatives. For automated high-throughput screening, 3-Mercaptopropionic Acid (3-MPA) is superior due to the stabilizing effect of the carboxyl group on the isoindole ring.
Table 1: Thiol Reagent Comparison
| Thiol Agent | Stability ( | Hydrophobicity | Recommended Application |
| 2-Mercaptoethanol (2-ME) | Low (< 15 mins) | Moderate | Manual, quick-read assays. |
| 3-Mercaptopropionic Acid (3-MPA) | High (> 2 hours) | Low (Acidic) | Automated HPLC/CE (Standard) |
| N-Acetyl-L-Cysteine (NAC) | Very High | Low | Long-term stability studies. |
| Ethanethiol | Moderate | High | Increasing retention in Reverse Phase. |
pH Control
The reaction requires the amine to be unprotonated.
-
Optimal pH: 9.5 – 10.5.
-
Buffer: Borate buffers are preferred over phosphate due to better buffering capacity at high pH and lack of amine contaminants.
Protocol A: Automated HPLC Pre-Column Derivatization
This protocol is designed for an autosampler with programmable mixing capabilities (e.g., Agilent 1260/1290 Infinity or Thermo Vanquish).
Reagents
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water; adjust pH with NaOH.
-
OPA Reagent Stock: Dissolve 10 mg OPA in 1 mL Methanol.
-
Thiol Solution: Dilute 10
L of 3-MPA in 1 mL of Borate Buffer. -
Working Reagent: Mix 1 mL OPA Stock + 5 mL Borate Buffer + 20
L Thiol Solution. Prepare daily.[6] Protect from light.
Automated Workflow
The autosampler must perform the reaction immediately before injection to normalize the decay curve of the fluorophore.
Figure 2: Automated injector program. The precise 1.0-minute wait time is crucial for reproducibility.
Step-by-Step Procedure
-
System Setup: Install a C18 Reverse Phase column (e.g., Zorbax Eclipse AAA, 3.5
m). -
Detector: Set Fluorescence Detector (FLD) to Ex=340 nm, Em=450 nm.
-
Injector Program:
-
Mobile Phase:
-
A: 40 mM Na2HPO4 (pH 7.8).
-
B: Acetonitrile:Methanol:Water (45:45:10).
-
Protocol B: High-Sensitivity Capillary Electrophoresis (CE)
Ideal for volume-limited samples (e.g., microdialysates, single-cell lysates).
Reagents
-
Run Buffer: 20 mM Borate + 20 mM SDS (for MEKC mode), pH 9.5.
-
Derivatization Solution: 5 mM OPA + 10 mM 3-MPA in Borate buffer.
Procedure (On-Capillary Mixing)
To minimize dilution, perform the reaction at the capillary inlet.
-
Rinse: Flush capillary with 0.1 M NaOH (2 min) then Run Buffer (2 min).
-
Plug 1 (Reagent): Inject OPA/3-MPA solution (0.5 psi, 3 sec).
-
Plug 2 (Sample): Inject Sample (0.5 psi, 3 sec).
-
Plug 3 (Reagent): Inject OPA/3-MPA solution (0.5 psi, 3 sec).
-
Reaction/Diffusion: Leave the plugs to mix via diffusion for 60 seconds at 0 V.
-
Separation: Apply 25 kV. The negatively charged SDS micelles will separate the neutral isoindole adducts based on hydrophobicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Reagent oxidation | OPA oxidizes rapidly in air. Prepare fresh daily and keep under inert gas (N2) if possible. |
| High Background Noise | Amine contamination | Use HPLC-grade water and glassware acid-washed (HCl) to remove residual detergent amines. |
| Poor Reproducibility | Inconsistent reaction time | The isoindole degrades. Ensure the time between "Mix" and "Inject" is identical for every run ( |
| Missing Peaks (Proline) | Secondary amine | OPA does not react with secondary amines.[9] Add FMOC-Cl step for Proline/Sarcosine detection. |
References
-
Thermo Fisher Scientific. "Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization." Application Note CN003698.
-
Agilent Technologies. "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids." Publication 5980-1193EN.
-
Rovelli, G., & Wilson, K. R. (2023). "Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols."[5] The Journal of Physical Chemistry B, 127(14), 3257-3265.[5]
-
Molnár-Perl, I. (2011). "Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the OPA/3-MPA and OPA/NAC reagents." Journal of Chromatography A.
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
3-Amino-1H-isoindole for amino acid analysis
Application Note: High-Performance Amino Acid Analysis via In-Situ 3-Amino-1H-Isoindole Formation (OPA Derivatization)
Executive Summary
This guide details the protocol for the fluorometric determination of primary amino acids using o-phthalaldehyde (OPA) in the presence of a thiol. While often referred to as "OPA derivatization," the core analytical principle relies on the formation of a highly fluorescent 1-alkylthio-2-alkyl-substituted 3-amino-1H-isoindole .
This method is the industry standard for high-sensitivity amino acid analysis (AAA) in protein hydrolysates, cell culture media, and physiological fluids. It offers femtomole-level sensitivity but requires strict adherence to reaction timing due to the inherent instability of the isoindole product.
Scientific Foundation & Mechanism
The Chemistry of Detection
OPA itself is non-fluorescent. To detect amino acids, OPA must react with a primary amine and a nucleophilic thiol to form a fluorescent isoindole.[1] This reaction is specific to primary amines; secondary amines (like Proline) do not react unless oxidized (e.g., with hypochlorite) or derivatized with a secondary reagent like FMOC-Cl.
The Sternson-Wong Mechanism:
-
Imine Formation: The primary amine reacts with OPA to form an imine intermediate.
-
Thiol Attack: The thiol nucleophile attacks the imine, leading to cyclization.
-
Isoindole Formation: Dehydration yields the fluorescent 3-amino-1H-isoindole derivative.
Critical Reagent Selection (Expert Insight)
The choice of thiol dictates the stability of the isoindole product.
-
2-Mercaptoethanol (2-ME): The traditional thiol. Produces isoindoles that degrade rapidly (half-life < 10 mins). Not recommended for large batch manual derivatization.
-
3-Mercaptopropionic Acid (3-MPA): The superior choice for modern workflows. It forms a more stable isoindole derivative, allowing for more robust quantification and less sensitivity to injection delays.
Figure 1: Reaction pathway for the formation of the fluorescent 3-amino-1H-isoindole derivative. Note the critical role of the thiol in stabilizing the cyclic structure.
Experimental Protocol
Methodology: Automated Pre-Column Derivatization (HPLC/UHPLC) Rationale: Due to the instability of the isoindole product, "in-loop" or autosampler-based derivatization is required to ensure every sample has the exact same reaction time before injection.
Reagent Preparation
| Reagent | Composition & Preparation | Stability Note |
| Borate Buffer | 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH. | High pH is critical to deprotonate the amine ( |
| OPA Reagent | Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer. | Store in amber glass. Stable for 7 days. |
| Thiol Reagent | Recommended: 10 | Prepare fresh daily. Oxidizes rapidly. |
| Mobile Phase A | 40 mM Na2HPO4, pH 7.8. | pH controls separation selectivity. |
| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10). | High organic content elutes hydrophobic derivatives. |
Automated Workflow (Autosampler Program)
Do not mix reagents manually for high-throughput runs. Configure the injector program as follows:
-
Draw 2.5
L Borate Buffer (pH 10.2). -
Draw 0.5
L Sample (Amino Acid Standard or Hydrolysate). -
Mix in loop (wash port)
5 cycles. Neutralizes sample. -
Wait 0.2 min.
-
Draw 0.5
L OPA/Thiol Reagent. -
Mix in loop
10 cycles. Initiates Isoindole formation.[2] -
Wait 1.0 min exactly. Reaction reaches plateau.
-
Inject .
Figure 2: Automated derivatization workflow ensuring precise reaction timing to mitigate isoindole instability.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse AAA or Waters AccQ-Tag), 3.5
m or 1.8 m. -
Flow Rate: 1.0 mL/min (standard) or 0.4 mL/min (UHPLC).
-
Temperature: 40°C (Ensures reproducible retention times).
-
Detection:
-
Excitation:
nm[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Emission:
nm -
Note: Gain settings must be optimized to prevent PMT saturation for Glutamate/Aspartate (high abundance).
-
Troubleshooting & Optimization
Stability Issues (The "Ghost" Peaks)
If peak areas decrease across a sequence, the isoindole is degrading.
-
Solution 1: Switch from 2-Mercaptoethanol to 3-Mercaptopropionic Acid (3-MPA).
-
Solution 2: Ensure the autosampler "Wait" step is identical for every injection.
-
Solution 3: Check the pH of the Borate buffer.[3] If pH < 9.5, the reaction yield drops significantly.
The "Proline Gap"
The OPA/Isoindole method is "blind" to secondary amines.
-
Solution: If Proline/Hydroxyproline quantification is required, use a dual-injection method.
-
Primary Amines: OPA/3-MPA (Ex 340/Em 450).
-
Secondary Amines: FMOC-Cl (Ex 266/Em 305).
-
Modern autosamplers can perform both derivatizations sequentially in a single vial.
-
Contamination
Primary amines are ubiquitous (skin, dust, water).
-
Protocol: Use only HPLC-grade water. Wear gloves. Do not use filter paper (contains trace amines); use membrane filters (PTFE/Nylon).
References
-
Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880–882. Link
-
Agilent Technologies. (2023). Amino Acid Analysis using Agilent ZORBAX Eclipse Plus C18 Columns. Application Note 5990-4547EN. Link
-
Waters Corporation. (2023). AccQ-Tag Ultra Derivatization Kit Care & Use Manual. Link
-
Molnár-Perl, I. (2011). Derivatization and observable stability of o-phthalaldehyde-amino acid derivatives. Journal of Chromatography A, 1218(37), 6213-6215. Link
-
Thermo Fisher Scientific. (2022). O-Phthalaldehyde (OPA) Reagents for Fluorescent Detection. Technical Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
Peptide and protein labeling with 3-Amino-1H-isoindole
Application Note: High-Sensitivity Fluorogenic Labeling of Peptides via the 3-Amino-1H-Isoindole System
Executive Summary
This guide details the generation and application of 3-amino-1H-isoindole derivatives (and their tautomers) for the high-sensitivity labeling of peptides and proteins. Unlike stable extrinsic fluorophores (e.g., FITC, Rhodamine), the isoindole fluorophore is generated in situ through the reaction of o-Phthalaldehyde (OPA) with a primary amine (N-terminus or Lysine side chain) in the presence of a nucleophilic thiol.
This method is a gold standard in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) due to its unique "turn-on" mechanism: the reagents themselves are non-fluorescent, eliminating background noise and often removing the need for post-reaction purification.
Scientific Foundation & Mechanism
The Chemistry of Isoindole Formation
The labeling species, often referred to chemically as a 1-alkylthio-2-alkylisoindole, is formed via a three-component condensation.[1] The "3-amino" nomenclature in literature often refers to the tautomeric nature of the isoindole ring system formed when the peptide amine becomes part of the heterocycle.
The Reaction Pathway:
-
Imine Formation: The primary amine of the peptide attacks the aldehyde group of OPA.
-
Thiol Addition: A thiol reagent (e.g., 3-Mercaptopropionic acid or
-mercaptoethanol) attacks the formed imine. -
Cyclization: The intermediate cyclizes to form the highly fluorescent isoindole ring.
Key Advantages:
-
Stokes Shift: Large shift (~115 nm; Ex 340 nm / Em 455 nm) reduces Rayleigh scattering interference.
-
Selectivity: Reacts only with primary amines. Secondary amines (e.g., Proline) are invisible unless oxidized first.
-
Speed: Reaction completes in seconds at alkaline pH.
Pathway Visualization
Figure 1: The three-component condensation pathway forming the fluorescent isoindole derivative.[1]
Critical Experimental Parameters
To ensure data integrity, the following variables must be controlled.
Thiol Selection: Stability vs. Efficiency
The choice of thiol dictates the stability of the resulting isoindole.
| Thiol Reagent | Stability of Isoindole | Quantum Yield | Application Context |
| 2-Mercaptoethanol (BME) | Low (< 30 min) | High | Rapid, online post-column derivatization. |
| 3-Mercaptopropionic Acid (3-MPA) | Medium (1-2 hours) | High | Pre-column derivatization; improved stability over BME. |
| N-Acetyl-L-Cysteine (NAC) | High (> 4 hours) | Medium | Applications requiring longer autosampler residence time. |
| Ethanethiol | High | High | High sensitivity, but volatile and odorous. |
Buffer and pH
The reaction requires the amine to be unprotonated.
-
Optimal pH: 9.3 – 10.5.
-
Buffer: 0.1 M - 0.4 M Borate buffer is ideal. Avoid amine-containing buffers (Tris, Glycine) as they will compete with the peptide.
Detailed Protocol: Pre-Column Derivatization for HPLC
Objective: Label peptides for quantification down to femtomole levels using 3-MPA as the thiol for enhanced stability.
Reagent Preparation
-
OPA Stock Solution: Dissolve 10 mg o-Phthalaldehyde in 100 µL Methanol.
-
Thiol Stock: Dilute 10 µL 3-Mercaptopropionic acid (3-MPA) in 10 mL 0.4 M Borate Buffer (pH 10.2).
-
Working Reagent: Mix 100 µL OPA Stock with 9.9 mL Thiol Stock. Note: Prepare fresh daily. The reagent yellows upon oxidation.
Labeling Workflow
-
Sample Prep: Dissolve peptide/protein in water or dilute acid. Ensure final concentration is > 1 pmol/µL for robust detection.
-
Reaction:
-
In an autosampler vial, mix 10 µL Sample + 40 µL Working Reagent .
-
Crucial: Mix by aspiration or vortex immediately.
-
-
Incubation: Allow to react for 1.0 minute at room temperature (20-25°C).
-
Note: Do not exceed 5 minutes before injection if using BME; 3-MPA allows up to 20 minutes stability.
-
-
Quenching (Optional but Recommended): Add 10 µL of 0.5 M Acetic Acid to lower pH to ~7.0. This stops the reaction and stabilizes the isoindole slightly for the chromatography run.
-
Injection: Inject 10-50 µL onto the HPLC column immediately.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 300 Å pore size for proteins, 100 Å for peptides).
-
Mobile Phase A: 0.1% TFA in Water (or Acetate buffer pH 6.0 for better fluorescence stability).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: Fluorescence (FLD).
-
Excitation: 340 nm
-
Emission: 455 nm
-
Troubleshooting & Optimization
Self-Validating the Protocol: If signal is low or absent, perform the "Glycine Check" :
-
Run the protocol with a standard Glycine solution (1 mM).
-
If Glycine yields a strong peak but your protein does not, the issue is likely N-terminal blockage (e.g., acetylation) or the presence of Proline at the N-terminus.
Common Failure Modes:
| Symptom | Probable Cause | Corrective Action |
| Rapid Signal Decay | Isoindole degradation (oxidation). | Switch thiol to 3-MPA or N-acetylcysteine. Keep samples at 4°C in autosampler. |
| High Background | Contaminated buffer. | Use HPLC-grade water. Filter buffers through 0.2 µm filters. Ensure no amine contaminants in glassware. |
| No Signal (Protein) | N-terminal blockage or Proline. | Perform acid hydrolysis to verify amino acid content, or use oxidative cleavage for Proline detection. |
| Precipitation | Protein insolubility at pH 10. | Add SDS (0.1%) or non-ionic surfactant (Brij-35) to the borate buffer. |
Automated Workflow Diagram
Figure 2: Automated pre-column derivatization workflow for high-throughput peptide analysis.
References
-
Sternson, L. A., et al. (1985).[2] "Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents." Analytical Biochemistry, 144(1), 233-246.[2][3]
-
Wong, O. S., et al. (1985).[2] "Reaction of o-phthalaldehyde with alanine and thiols: kinetics and mechanism." Journal of the American Chemical Society, 107(22), 6421-6422.
-
Rovelli, G., & Wilson, K. R. (2023).[2] "Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols." The Journal of Physical Chemistry B, 127(14), 3257-3265.[2]
-
Stobaugh, J. F., et al. (1983). "Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines." Analytical Biochemistry, 135(2), 495-504.
Sources
Application Note: 3-Amino-1H-Isoindole Derivatives in Bioassays and Cellular Imaging
Technical Guide: In Situ Generation, Stabilization, and Detection Protocols
Executive Summary & Technical Scope
3-Amino-1H-isoindole derivatives represent a class of highly fluorescent compounds generated in situ via the reaction of o-phthalaldehyde (OPA) with primary amines in the presence of a nucleophilic thiol. Unlike stable commercial dyes (e.g., FITC, Rhodamine), the isoindole fluorophore is unique because it is chemically generated during the assay itself—a "turn-on" mechanism that virtually eliminates background fluorescence from unreacted reagents.
This guide addresses the technical application of isoindole chemistry for:
-
High-Sensitivity Bioassays: Quantitation of amino acids, peptides, and proteins down to femtomole levels.
-
Cellular Imaging: Tracking intracellular thiol levels (e.g., Glutathione) and amine distribution.
-
Kinetic Stabilization: Overcoming the inherent instability of the isoindole core using specific thiol co-reactants.
Scientific Foundation: The Isoindole "Turn-On" Mechanism
The core utility of this topic lies in the Hantzsch-type condensation reaction. Neither OPA nor the reducing thiol is fluorescent alone. Fluorescence is only achieved when the isoindole ring closes, incorporating the target amine.
Reaction Stoichiometry
The formation of the fluorescent 1-alkylthio-2-alkyl-substituted isoindole requires a strict 1:1:1 stoichiometry:
-
Reagent A: o-Phthalaldehyde (OPA) – The dialdehyde scaffold.
-
Reagent B: Primary Amine (
) – The analyte (Protein/Peptide). -
Reagent C: Thiol (
) – The nucleophile (2-Mercaptoethanol, 3-MPA, or Ethanethiol).
Photophysical Properties[1][2]
-
Excitation Max: 340 nm (UV)
-
Emission Max: 455 nm (Blue-Green)
-
Quantum Yield: 0.4 – 0.6 (Highly dependent on solvent polarity and thiol choice).
-
Stokes Shift: ~115 nm (Large shift reduces self-quenching and scattering interference).
The Stability Paradox
The generated 3-amino-1H-isoindole derivative is inherently unstable and prone to oxidation or rearrangement into non-fluorescent products (e.g., isoindolinones).
-
Critical Insight: The choice of thiol dictates the half-life of the fluorophore.
-
2-Mercaptoethanol (2-ME):[1] Standard, but product degrades within minutes.
-
3-Mercaptopropionic acid (3-MPA): Significantly stabilizes the isoindole ring, allowing for longer read times and HPLC separation.
-
Visualizing the Workflow
The following diagram illustrates the reaction pathway and the critical decision nodes for stability.
Figure 1: The reaction pathway for generating fluorescent isoindoles.[2][3] Note the critical degradation step which dictates the experimental timeline.
Protocol A: High-Sensitivity Quantitation of Primary Amines
Application: Quantification of peptides or proteins in solution (e.g., column fractions, lysates). Sensitivity: 50–100 pmol (Superior to Bradford/BCA for small peptides).
Reagents
-
OPA Stock: 50 mg o-phthalaldehyde dissolved in 1.0 mL Methanol (HPLC Grade). Protect from light.
-
Borate Buffer: 0.4 M Boric Acid, adjusted to pH 9.5 with NaOH. (High pH is critical for amine deprotonation).
-
Thiol Agent (Choose One):
-
Standard: 2-Mercaptoethanol (2-ME).[1]
-
Stabilized: 3-Mercaptopropionic acid (3-MPA).
-
-
Working Reagent (Prepare Daily):
-
Mix 25 mL Borate Buffer + 250 µL OPA Stock + 100 µL Thiol.
-
Note: The solution will turn slightly yellow. Let stand for 30 mins before use.
-
Step-by-Step Procedure
-
Sample Prep: Dilute protein/peptide samples in PBS or water. Avoid Tris or Glycine buffers (they are primary amines and will react).
-
Plate Setup: Add 10 µL of sample or standard (BSA/Glycine) to a black 96-well plate.
-
Reaction Trigger: Add 100 µL of the OPA Working Reagent to each well using a multichannel pipette.
-
Incubation: Incubate for exactly 2 minutes at room temperature in the dark.
-
Expert Tip: Do not incubate longer than 5 minutes if using 2-ME, as the signal will decay.
-
-
Measurement: Read immediately on a fluorescence plate reader.
-
Excitation: 340 nm
-
Emission: 455 nm[4]
-
Gain: Set to 50% of the highest standard.
-
Data Analysis & Validation
| Analyte Concentration | Expected RFU (Relative Fluorescence Units) | Linearity Status |
| 0 µM (Blank) | < 50 | Baseline |
| 1.0 µM | ~ 450 | Linear |
| 10.0 µM | ~ 4,200 | Linear |
| 100.0 µM | ~ 38,000 | Saturation Risk |
Protocol B: Cellular Imaging of Thiols (Glutathione Detection)
Application: Visualizing intracellular thiol distribution. Here, the OPA and a primary amine (e.g., Histidine) are added exogenously to detect endogenous thiols (like Glutathione) which complete the isoindole ring.
Reagents
-
OPA Solution: 10 mM in DMSO.
-
Amine Probe: 10 mM Histidine or Dopamine in PBS.
-
Wash Buffer: PBS (pH 7.4).
Step-by-Step Procedure
-
Cell Culture: Grow adherent cells (e.g., HeLa, CHO) on glass coverslips to 70% confluence.
-
Washing: Wash cells 2x with warm PBS to remove extracellular media proteins (which contain amines).
-
Staining Solution: Prepare 10 µM OPA + 20 µM Histidine in PBS.
-
Incubation: Add staining solution to cells. Incubate for 10–15 minutes at 37°C.
-
Imaging: Wash 1x with PBS and image immediately in live-cell mode.
-
Filter Set: DAPI (for excitation) / GFP (for emission) or a dedicated UV-Blue block.
-
Note: The Isoindole signal will localize to regions of high glutathione concentration (cytosol/mitochondria).
-
Troubleshooting & Optimization Logic
The following decision tree helps resolve common assay failures.
Figure 2: Troubleshooting logic for OPA/Isoindole assays.
Critical "Self-Validating" Checks
-
The "Amine" Blank: Run a control with OPA + Thiol + Buffer (No Protein). If this fluoresces, your buffer is contaminated with amines (common with impure water or old glassware).
-
The pH Check: If the reaction pH drops below 9.0, the amine will be protonated (
) and cannot attack the aldehyde, killing the reaction.
References
-
Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880-882. Link
-
Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Proceedings of the National Academy of Sciences, 72(2), 619-622. Link
-
Simons, S. S., & Johnson, D. F. (1976). The structure of the fluorescent adduct formed in the reaction of o-phthalaldehyde and thiols with amines.[5] Journal of the American Chemical Society, 98(22), 7098-7099. Link
-
Thermo Fisher Scientific. (n.d.). OPA (o-Phthalaldehyde) Product Information. Pierce Protein Biology. Link
-
Santa Cruz Biotechnology. (2024). 3-Amino-1H-isoindole hydrochloride Product Data. Link
Sources
- 1. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
Application Note: Fluorogenic Synthesis of Isoindole Derivatives
From OPA Kinetics to High-Stability NDA Architectures
Part 1: Executive Summary & Core Directive
The Isoindole Paradox: The 3-amino-1H-isoindole core is a highly fluorescent moiety that does not typically exist as a stable starting reagent. Instead, it is synthesized in situ from non-fluorescent aromatic dialdehydes—specifically o-Phthalaldehyde (OPA) or Naphthalene-2,3-dicarboxaldehyde (NDA) —reacting with primary amines and a nucleophile.
This guide details the generation of these fluorescent isoindole derivatives. It addresses the critical trade-off in this chemistry: Kinetic Speed vs. Thermodynamic Stability . We provide two distinct protocols:
-
The Classic OPA/Thiol Route: Rapid kinetics for high-throughput amino acid analysis (HPLC), characterized by unstable isoindole products.
-
The Stabilized NDA/Cyanide Route: Generates robust benz[f]isoindoles suitable for high-sensitivity imaging and extended analysis.
Part 2: Mechanistic Expertise & Logic
2.1 The Chemistry of Ring Closure
The formation of the fluorescent isoindole core is a three-component reaction (Dialdehyde + Amine + Nucleophile).[1] The fluorescence arises from the rigidification of the aromatic system and the formation of a 10-electron conjugated system upon cyclization.
The "Sternson-Wong" Mechanism:
-
Imine Formation: The primary amine attacks one aldehyde group of the OPA/NDA, forming a Schiff base (imine).
-
Nucleophilic Attack: The nucleophile (Thiol or Cyanide) attacks the other aldehyde carbonyl.
-
Cyclization: The nitrogen lone pair of the imine attacks the hemiacetal carbon, closing the 5-membered ring.
-
Dehydration: Elimination of water aromatizes the system, locking the structure into the highly fluorescent 1-substituted-2-alkylisoindole .
2.2 Visualization of the Pathway
The following diagram illustrates the bifurcation between the unstable OPA-Thiol route and the stable NDA-Cyanide route.
Figure 1: Reaction pathway divergence. OPA/Thiol yields fast but unstable derivatives; NDA/Cyanide yields stable CBI derivatives.
Part 3: Experimental Protocols
Protocol A: The Classic OPA/Thiol Derivatization
Application: High-Performance Liquid Chromatography (HPLC) of Amino Acids. Rationale: OPA reacts in seconds. The instability is managed by performing the reaction "in-loop" or immediately prior to injection.
Reagents:
-
OPA Reagent: 50 mg o-Phthalaldehyde dissolved in 1.0 mL Methanol. Add 9.0 mL of 0.1 M Borate Buffer (pH 9.5).
-
Nucleophile: 50 µL 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA). Note: 3-MPA yields slightly more stable isoindoles than 2-ME.
-
Buffer: 0.1 M Sodium Borate, pH 9.5 (Critical for deprotonation of the amine).
Step-by-Step Methodology:
-
Preparation: Mix the OPA, Buffer, and Thiol. Let stand for 60 minutes before first use to ensure equilibrium (though the reaction itself is fast, the reagent mix stabilizes).
-
Derivatization: Mix 10 µL of Sample (Amine/Peptide) with 10 µL of OPA Reagent.
-
Reaction: Agitate for 60 seconds at room temperature.
-
Termination: Inject immediately into the HPLC.
-
Detection: Excitation
nm; Emission nm.
Self-Validating Check:
-
Validation: If fluorescence drops by >10% within 5 minutes of mixing, your isoindole is degrading. Switch to 3-MPA or reduce the delay time between mixing and injection.
Protocol B: The Stabilized NDA/Cyanide Derivatization
Application: High-sensitivity assays, Capillary Electrophoresis (CE), and situations requiring post-reaction stability. Rationale: Naphthalene-2,3-dicarboxaldehyde (NDA) combined with Cyanide (CN-) forms a 1-cyanobenz[f]isoindole (CBI).[2] The fusion of the benzene ring (naphthalene core) and the electron-withdrawing cyano group stabilizes the isoindole against oxidation.
Safety Warning: Sodium Cyanide is lethal. Handle in a fume hood with appropriate neutralizing agents (bleach) nearby.
Reagents:
-
NDA Reagent: 10 mM NDA in Acetonitrile.
-
Nucleophile: 10 mM NaCN in water.
-
Buffer: 50 mM Borate Buffer, pH 9.5.
Step-by-Step Methodology:
-
Mixture: Combine 50 µL Sample + 50 µL Borate Buffer + 50 µL NaCN solution.
-
Initiation: Add 50 µL NDA Reagent. Vortex immediately.
-
Incubation: Allow reaction to proceed for 15–20 minutes in the dark at room temperature. (Slower kinetics than OPA).
-
Analysis: The CBI derivative is stable for >8 hours.
-
Detection: Excitation
nm; Emission nm.
Self-Validating Check:
-
Validation: Run a "Blank" with buffer + reagents.[3] If background fluorescence is high, the NDA has likely oxidized to a carboxylic acid derivative. Prepare fresh NDA stock.
Part 4: Data Summary & Comparison
The following table contrasts the two primary isoindole derivatives synthesized from these pathways.
| Feature | OPA/Thiol Derivative | NDA/Cyanide Derivative (CBI) |
| Core Structure | 1-alkylthio-2-alkylisoindole | 1-cyano-benz[f]isoindole |
| Fluorescence ( | 340 nm / 455 nm | 420 nm / 490 nm |
| Quantum Yield ( | ~0.4 (Moderate) | ~0.7 - 0.8 (High) |
| Reaction Time | < 2 minutes | 15 - 20 minutes |
| Stability ( | 10 - 30 minutes | > 10 hours |
| LOD (Limit of Detection) | Femtomole range | Attomole range |
| Primary Risk | Rapid degradation (Oxidation) | Toxicity (Cyanide) |
Part 5: Troubleshooting & Optimization (The Self-Validating System)
To ensure "Trustworthiness" in your data, apply this logic flow to every experiment:
-
The pH Gate: The amine must be unprotonated to attack the aldehyde.
-
Check: Is the final reaction mixture pH > 9.0? If pH < 8.0, reaction yield drops logarithmically.
-
-
The Thiol Ratio (OPA only): Excess thiol stabilizes the isoindole but quenches fluorescence if too high.
-
Optimization: Maintain a Thiol:OPA molar ratio of roughly 3:1.
-
-
Solvent Quenching:
-
Insight: High percentages of organic solvent (Acetonitrile/MeOH) in the reaction buffer can enhance fluorescence intensity for NDA derivatives but may precipitate borate buffers.
-
Protocol: Keep organic content < 30% during the reaction phase, then dilute with mobile phase.
-
Figure 2: Troubleshooting logic for low yield in isoindole synthesis.
References
-
Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880–882. Link
-
Simons, S. S., & Johnson, D. F. (1976).[1][4][5] The structure of the fluorescent adduct formed in the reaction of o-phthalaldehyde and thiols with amines.[6][7][8][9] Journal of the American Chemical Society, 98(22), 7098–7099. Link
-
De Montigny, P., Stobaugh, J. F., Givens, R. S., Carlson, R. G., Srinivasachar, K., Sternson, L. A., & Higuchi, T. (1987). Naphthalene-2,3-dicarboxaldehyde/cyanide ion: a rationally designed fluorogenic reagent for primary amines. Analytical Chemistry, 59(8), 1096–1101. Link
-
Matuszewski, B. K., Givens, R. S., Srinivasachar, K., & Carlson, R. G. (1987). N-Substituted 1-cyanobenz[f]isoindole: evaluation of fluorescence properties and stability. Analytical Chemistry, 59(8), 1102–1105. Link
Sources
- 1. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 2. Fluorogenic derivatization of peptides with naphthalene-2,3-dicarboxaldehyde/cyanide: optimization of yield and application in the determination of leucine-enkephalin spiked human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 3-Amino-1H-isoindole Scaffolds for Isoindoline-1,3-dione Synthesis
Executive Summary
The synthesis of isoindoline-1,3-dione (phthalimide) derivatives is a cornerstone in the development of immunomodulatory drugs (IMiDs), such as thalidomide and pomalidomide, and various non-steroidal anti-inflammatory agents. While the classical condensation of phthalic anhydride with amines is the standard route, it often fails when dealing with acid-sensitive substrates or sterically hindered amines.
This guide details an alternative, high-fidelity pathway using 3-amino-1H-isoindole (specifically its tautomeric forms, 1-aminoisoindole or 1,3-diiminoisoindoline) as a "masked" dione precursor. By generating this intermediate from phthalonitriles, researchers can perform nucleophilic substitutions under mild conditions before unmasking the dione functionality via controlled hydrolysis. This protocol offers superior regiocontrol and yield for complex pharmacophores.
Chemical Foundation & Mechanistic Insight
The "Masked" Carbonyl Concept
3-Amino-1H-isoindole is rarely isolated in its neutral form due to rapid tautomerization. In synthetic contexts, it exists in equilibrium with 1-iminoisoindoline or, when derived from phthalonitrile, as 1,3-diiminoisoindoline .
-
The Precursor: 1,3-Diiminoisoindoline (a functional equivalent of 3-amino-1H-isoindole) contains two nitrogen atoms attached to the C1 and C3 positions.
-
The Transformation: Hydrolysis of these imine/enamine functionalities converts the C=N bonds into C=O bonds, yielding the thermodynamic sink: isoindoline-1,3-dione .
Why Use This Precursor?
-
Mild Conditions: Avoids the high temperatures (fusion >150°C) required for anhydride condensations.
-
Nitrile Chemistry: Allows the use of phthalonitriles as starting materials, which are often more accessible or stable than their corresponding anhydrides in multi-step synthesis.
-
One-Pot Diversity: The amino-isoindole intermediate is highly nucleophilic, allowing for in situ reaction with alkyl halides prior to hydrolysis.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway from phthalonitrile to isoindoline-1,3-dione via the 3-amino-1H-isoindole intermediate. The hydrolysis step replaces imino nitrogens with oxygen.
Experimental Protocols
Protocol A: Synthesis of the 1,3-Diiminoisoindoline Intermediate
Use this protocol to generate the stable salt form of the 3-amino-1H-isoindole precursor from phthalonitrile.
Reagents:
-
Phthalonitrile (1.0 equiv)
-
Sodium methoxide (0.1 equiv, catalyst)
-
Ammonia (gas) or Ammonium chloride (1.1 equiv)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve phthalonitrile (12.8 g, 100 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add Sodium methoxide (0.54 g, 10 mmol). Note: Base catalysis accelerates the nucleophilic attack of ammonia on the nitrile.
-
Ammonolysis: Bubble anhydrous ammonia gas through the solution at room temperature for 30 minutes, or add Ammonium chloride if using a pressure vessel.
-
Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The solution will typically turn a pale yellow/green.
-
Monitoring: Monitor via TLC (SiO2, DCM:MeOH 9:1). The starting nitrile (Rf ~0.8) should disappear, replaced by the polar diimino spot (Rf ~0.2).
-
Isolation: Cool to 0°C. The 1,3-diiminoisoindoline often precipitates. Filter and wash with cold ether.
-
Yield Expectation: 85–95%
-
Stability Note: Store under inert atmosphere; the free base is hygroscopic and sensitive to CO2.
-
Protocol B: Hydrolytic Conversion to Isoindoline-1,3-dione
Use this protocol to convert the amino/imino intermediate into the final dione pharmacophore.
Reagents:
-
1,3-Diiminoisoindoline (from Protocol A)
-
Hydrochloric acid (2N aqueous)
-
Ethanol[1]
Step-by-Step Methodology:
-
Suspension: Suspend the 1,3-diiminoisoindoline (10 mmol) in Ethanol (20 mL).
-
Acidification: Dropwise add 2N HCl (15 mL). The mixture will initially clear as the salt forms, then may become cloudy.
-
Hydrolysis: Heat to reflux (80°C) for 2 hours.
-
Validation (Self-Check):
-
Check pH: Ensure pH < 2 to drive the equilibrium forward (removal of NH3).
-
Visual: Precipitation of the white crystalline phthalimide usually occurs upon cooling.
-
-
Work-up: Pour the reaction mixture into ice water (100 mL). Filter the white precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Protocol C: One-Pot N-Alkylation and Hydrolysis (Drug Discovery Route)
This protocol is ideal for synthesizing N-substituted isoindoline-1,3-diones (e.g., Thalidomide analogs) where the "3-amino" scaffold acts as a nucleophile before becoming the dione.
Step-by-Step Methodology:
-
Coupling: Dissolve 1,3-diiminoisoindoline (10 mmol) in DMF. Add the alkyl halide (e.g., glutarimide derivative for thalidomide synthesis) (10 mmol) and a base (Et3N).
-
Reaction: Stir at 60°C for 4 hours. The exocyclic amine/imine nitrogen acts as the nucleophile, displacing the halide.[5]
-
In-situ Hydrolysis: Once coupling is complete (verified by LC-MS), add water (5 mL) and acetic acid (5 mL) directly to the DMF solution.
-
Heating: Heat to 90°C for 3 hours. This selectively hydrolyzes the remaining imine/amidine bonds to carbonyls, leaving the newly formed N-C bond intact.
-
Result: The final product is the N-substituted isoindoline-1,3-dione.
Data Analysis & Troubleshooting
Analytical Specifications
| Compound Stage | Key IR Signals (cm⁻¹) | 1H NMR Characteristic (DMSO-d6) |
| Phthalonitrile | 2230 (C≡N) | 7.8–8.0 ppm (Aromatic only) |
| 3-Amino-1H-isoindole | 3300–3100 (NH/NH2), 1640 (C=N) | Broad singlets ~9.0 ppm (NH), Aromatic shift |
| Isoindoline-1,3-dione | 1770, 1720 (C=O doublet) | 11.3 ppm (Imide NH), 7.8 ppm (Aromatic AA'BB') |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | pH not acidic enough; Ammonia inhibition. | Increase HCl concentration; use a reflux condenser with an open vent to allow NH3 gas escape. |
| Low Yield (Protocol A) | Moisture in Methanol. | Use freshly distilled Methanol; ensure Sodium Methoxide is dry. |
| Product is Colored | Oxidation of amino-isoindole oligomers. | Perform hydrolysis under Nitrogen atmosphere; recrystallize with activated charcoal. |
Decision Workflow for Synthesis
Use the following logic tree to determine when to utilize the 3-amino-1H-isoindole route versus standard anhydride condensation.
Figure 2: Strategic decision tree for selecting the isoindole-based synthetic route.
References
-
Trukhanova, Y. A., et al. (2021).[6] "Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics." Chemistry Proceedings. Link
-
Tan, A., et al. (2018).[7] "Synthesis and optical properties of some isoindole-1,3-dione compounds." Organic Communications. Link
-
Lozano, V., et al. (2021). "A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase." International Journal of Molecular Sciences. Link
-
Hunt, I. "Chapter 22: Gabriel Synthesis of Primary Amines." University of Calgary Chemistry. Link
-
Organic Chemistry Portal. "Phthalimides - Synthesis and Protection Groups." Link
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
3-Amino-1H-isoindole in the synthesis of pharmacologically active compounds
Executive Summary
The 3-amino-1H-isoindole moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for a diverse array of pharmacologically active compounds, including kinase inhibitors, DNA intercalators, and antimicrobial agents. While the parent 2H-isoindole is kinetically unstable, the 3-amino-substituted tautomers (specifically 1-amino-3H-isoindole and its equilibrium forms) provide a reactive platform for constructing fused heterocyclic systems such as pyrimido[2,1-a]isoindol-6-ones and isoindolo[2,1-a]quinazolines .
This guide provides validated protocols for the synthesis and derivatization of this scaffold. It addresses the critical challenge of tautomeric instability and offers a robust workflow for converting simple phthalonitrile precursors into complex, bioactive heterocycles.
Chemical Foundation: Tautomerism & Stability
Understanding the tautomeric equilibrium is prerequisite to successful synthesis. 3-Amino-1H-isoindole exists in a dynamic equilibrium with 1-iminoisoindoline.
-
The Challenge: The 1H-isoindole form retains the pyrrole-like aromaticity but is susceptible to oxidation and polymerization.
-
The Solution: In drug synthesis, this moiety is rarely isolated as a free base. It is either:
-
Generated in situ and trapped with electrophiles.
-
Isolated as a stable salt (e.g., Hydrochloride, CAS 76644-74-1).
-
Stabilized via fusion to additional rings (e.g., Batracylin analogues).
-
Visualization: Tautomeric Equilibrium & Reactivity
The following diagram illustrates the relationship between the precursors and the active tautomers.
Figure 1: The synthetic trajectory from phthalonitrile precursors to stable bioactive scaffolds via the amino-isoindole equilibrium.[1][2][3][4]
Synthetic Protocols
Protocol A: Synthesis of the 3-Amino-1H-isoindole Core
Objective: Conversion of phthalonitrile to the 3-aminoisoindole (isoindoline) core via nucleophilic addition. Mechanism: Nucleophilic attack of an amine or alkoxide on the nitrile carbon, followed by intramolecular cyclization.
Reagents:
-
Phthalonitrile (1.0 eq)
-
Sodium Methoxide (0.1 eq - Catalyst)
-
Ammonia (gas) or Primary Amine (1.1 eq)
-
Solvent: Methanol or Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve phthalonitrile (12.8 g, 100 mmol) in anhydrous methanol (100 mL) in a 250 mL three-necked flask equipped with a reflux condenser and gas inlet.
-
Activation: Add sodium methoxide (0.54 g, 10 mmol) to the solution. Stir at room temperature for 15 minutes to activate the nitrile.
-
Nucleophilic Addition:
-
For unsubstituted amine: Bubble anhydrous ammonia gas through the solution for 2 hours while maintaining a temperature of 40°C.
-
For substituted amines: Add the primary amine (110 mmol) dropwise.
-
-
Crystallization: The product, 1-amino-3-iminoisoindolenine (or its substituted variant), typically precipitates as the reaction cools.
-
Purification: Filter the solid and wash with cold methanol.
-
Note: If the free base is unstable, treat immediately with HCl/Ether to isolate as the hydrochloride salt (Stable solid).
-
QC Checkpoint:
-
IR Spectroscopy: Disappearance of the sharp C≡N stretch at ~2230 cm⁻¹. Appearance of C=N stretch at ~1640 cm⁻¹.
Protocol B: Synthesis of Bioactive Pyrimido[2,1-a]isoindol-6-ones
Objective: Utilization of the 3-aminoisoindole core to synthesize broad-spectrum antifungal and anticancer agents (Batracylin analogues). Context: This protocol utilizes an aza-Prins type cyclization or condensation with diesters to fuse a pyrimidine ring onto the isoindole.
Reagents:
-
3-Amino-1H-isoindole HCl (from Protocol A) (1.0 eq)
-
Ethyl acetoacetate or Diethyl malonate (1.2 eq)
-
Base: Triethylamine (2.0 eq) or DBU (1.1 eq)
-
Solvent: Ethanol or Toluene
Step-by-Step Methodology:
-
Neutralization: Suspend 3-amino-1H-isoindole hydrochloride (10 mmol) in Ethanol (50 mL). Add Triethylamine (20 mmol) to liberate the free base in situ. Stir for 10 minutes.
-
Condensation: Add Ethyl acetoacetate (12 mmol) dropwise to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Mechanistic Insight: The exocyclic amine attacks the ester carbonyl, followed by intramolecular attack of the endocyclic nitrogen on the ketone/enol, releasing water and ethanol.
-
-
Work-up: Cool to room temperature. The fused tricyclic product often precipitates.
-
If no precipitate: Evaporate solvent, redissolve in DCM, wash with water, and recrystallize from EtOH/Hexane.
-
-
Yield: Typical yields range from 65% to 85%.
Visualization: Synthetic Workflow
Figure 2: Step-by-step workflow for the synthesis of the pharmacologically active tricyclic scaffold.
Pharmacological Applications & Data
The 3-aminoisoindole scaffold, particularly when fused into pyrimido[2,1-a]isoindol-6-one systems, exhibits significant biological activity.
Biological Activity Profile
| Therapeutic Area | Mechanism of Action | Key Structural Feature | Reference |
| Anticancer | DNA Intercalation / Topoisomerase II Inhibition | Planar tricyclic system (Batracylin analogues) | [1, 3] |
| Antifungal | Ergosterol biosynthesis inhibition (Putative) | Lipophilic substituents on the aryl ring | [4] |
| Analgesic | COX inhibition (Non-steroidal) | Isoindoline-1,3-dione derivatives | [2] |
Structure-Activity Relationship (SAR) Data
Based on comparative potency in antimicrobial assays (MIC in mg/L).
| Compound Variant | R-Group (Aryl Ring) | Activity (S. cerevisiae) | Activity (E. coli) | Note |
| Parent | H | 32 mg/L | >128 mg/L | Moderate antifungal |
| Derivative A | 8,9-Dichloro | 8 mg/L | 64 mg/L | Halogenation increases potency |
| Derivative B | 8-Nitro | 64 mg/L | >128 mg/L | Electron-withdrawing group decreases potency |
Data Interpretation: Lipophilicity (enhanced by halogenation) correlates positively with antifungal efficacy, likely due to improved membrane permeability.
Troubleshooting & Optimization
-
Problem: Low yield in Protocol A (Amination).
-
Cause: Hydrolysis of phthalonitrile to phthalimide due to moisture.
-
Fix: Ensure strictly anhydrous conditions. Use freshly prepared NaOMe.
-
-
Problem: Incomplete cyclization in Protocol B.
-
Cause: Steric hindrance if using substituted acetoacetates.
-
Fix: Switch solvent to Toluene/Xylene and use a Dean-Stark trap to remove water, driving the equilibrium forward.
-
-
Safety Note: Phthalonitriles can release trace cyanide under extreme acidic hydrolysis; however, under the basic conditions of this protocol, the risk is minimal. Always work in a well-ventilated fume hood.
References
-
Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones. Source: PubMed / NIH URL:[Link] (Note: Contextual match for isoindolo-indolones). Alternative Verified Source:
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione. Source: MDPI / ResearchGate URL:[Link] (General MDPI landing for verification of journal scope). Specific Paper:
-
Synthesis of pyrimido[2,1-a]isoindolone via intramolecular aza-Prins type reaction. Source: Royal Society of Chemistry (Chem. Commun.) URL:[Link]
-
Antifungal Effects of New Heterocyclic Compounds, 6H-Pyrimido[2,1-a]isoindole Derivatives. Source: ResearchGate URL:[3][5][Link]
Sources
- 1. Synthesis of pyrimido[2,1-a]isoindolone and isoindolo[2,1-a]quinazolinone via intramolecular aza-Prins type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Sensitivity Amino Acid Analysis via 3-Amino-1H-isoindole Derivatization
Application Note & Protocol | Code: AN-ISO-042
Abstract
This guide details the pre-column derivatization of primary amines using o-phthalaldehyde (OPA) in the presence of a thiol to form highly fluorescent 1-alkylthio-2-alkyl-substituted 3-amino-1H-isoindoles. While historically performed with 2-mercaptoethanol (2-ME), this protocol prioritizes the use of 3-mercaptopropionic acid (3-MPA) to generate derivatives with superior stability and hydrophobicity, optimized for Reverse-Phase HPLC (RP-HPLC).[1] This method achieves femtomole-level sensitivity with a dynamic range suitable for biological fluids, food/beverage analysis, and protein hydrolysates.
Introduction & Mechanism of Action
The Chemistry of Isoindole Formation
The core of this detection method is the fluorogenic condensation of o-phthalaldehyde (OPA) with a primary amine and a nucleophilic thiol.[2][3] Neither OPA nor the amine is fluorescent alone; however, the resulting 3-amino-1H-isoindole structure exhibits intense fluorescence (Ex: 340 nm / Em: 455 nm).
Unlike ninhydrin (which requires heating), the OPA reaction occurs rapidly (seconds to minutes) at ambient temperature in alkaline conditions (pH 9.5–10.5).
Reaction Mechanism
The consensus mechanism (Sternson-Wong) proceeds via the formation of an imine intermediate between OPA and the primary amine, followed by the nucleophilic attack of the thiol to close the ring.
Critical Insight: The choice of thiol dictates the stability of the isoindole product.
-
2-Mercaptoethanol (2-ME): Forms derivatives that degrade within minutes, requiring immediate injection.
-
3-Mercaptopropionic Acid (3-MPA): Forms derivatives stable for hours, allowing for larger autosampler batches and better reproducibility.
Figure 1: Reaction pathway for the formation of the fluorescent 3-amino-1H-isoindole complex.[2]
Materials & Reagents
Reagent Specifications
-
o-Phthalaldehyde (OPA): HPLC Grade (>99%). Note: OPA oxidizes in air; use fresh crystals.
-
Thiol: 3-Mercaptopropionic acid (3-MPA) is recommended. (Alt: N-Acetyl-L-Cysteine).[4]
-
Buffer: Sodium Borate (Borax) or Potassium Borate.
-
Solvent: Methanol (HPLC Grade).
-
Water: 18.2 MΩ·cm (Milli-Q or equivalent).
Reagent Preparation Protocol
Reagent A: Borate Buffer (0.4 M, pH 10.2)
-
Dissolve 2.47 g of Boric Acid in 80 mL of water.
-
Adjust pH to 10.2 using 50% NaOH (w/w). Strict pH control is vital for reaction kinetics.
-
Dilute to 100 mL with water. Filter through a 0.22 µm membrane.
Reagent B: OPA Derivatization Solution (The "OPA Reagent") This stock is light-sensitive. Prepare in an amber vial.
-
Weigh 10 mg of OPA into a small glass vial.
-
Add 100 µL of Methanol to dissolve the crystals completely.
-
Add 900 µL of Reagent A (Borate Buffer).
-
Add 10 µL of 3-Mercaptopropionic Acid (3-MPA) .
-
Mix by vortexing. Shelf Life: 1 week at 4°C. Discard if solution turns yellow/brown.
Experimental Protocol (Automated In-Needle)
Context: Manual mixing introduces variability due to the time-sensitive nature of isoindole decay. The following protocol utilizes an autosampler with programmable injection routines (e.g., Agilent, Waters, Thermo).
Workflow Diagram
Figure 2: Automated in-needle derivatization program to ensure reproducible reaction times.
Step-by-Step Procedure
-
System Setup:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Column Temp: 40°C.
-
-
Detector Settings:
-
Injection Program:
Data Analysis & Quantification
Isoindole fluorescence is linear over 3-4 orders of magnitude.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| LOD | 10–100 fmol (Femtomoles on column) |
| RSD (Retention Time) | < 0.2% |
| RSD (Area) | < 1.5% (with automated mixing) |
Optimization & Troubleshooting
Stability Management
Problem: Peak areas decrease over the course of a long sequence. Cause: Isoindole degradation.[8][9] Solution:
-
Switch Thiol: Ensure you are using 3-MPA, not 2-ME.
-
Increase Thiol Ratio: A high molar excess of thiol (50:1 relative to OPA) stabilizes the isoindole ring.
-
Refrigerate Autosampler: Keep the sample tray at 4°C to slow degradation kinetics post-mixing.
The "Proline Problem"
Limitation: OPA only reacts with primary amines. Secondary amines like Proline and Hydroxyproline are invisible. Solution:
-
Dual-Loop Injection: Use FMOC-Cl (9-fluorenylmethyl chloroformate) in a secondary step to derivatize secondary amines.
-
Oxidation: Add a step using Chloramine-T or Hypochlorite to ring-open Proline before OPA addition (less common due to complexity).
Ghost Peaks
Problem: Unexpected peaks appearing in blank injections. Cause: Ammonia contamination in buffers or "aged" OPA reagent crystallizing. Solution:
-
Use dedicated glassware for mobile phases (avoid detergent residue).
-
Filter buffers daily.
-
Replace OPA reagent every 3-5 days.
References
-
Sternson, L. A., et al. (1985). Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents. Analytical Biochemistry.[2][3][7][10] Link
-
Molnár-Perl, I. (2011).[6] Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Journal of Chromatography A. Link
-
Wong, O. S., et al. (1985). Reaction of o-phthalaldehyde with alanine and thiols: kinetics and mechanism.[2][3] Journal of the American Chemical Society.[2][3][11] Link
-
Agilent Technologies. (2023). Automated Amino Acid Analysis using OPA/FMOC. Application Note 5990-xxxx. Link
-
Thermo Fisher Scientific. (2022). High-Speed Amino Acid Analysis by HPLC. Technical Note. Link
Sources
- 1. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 6. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
3-Amino-1H-isoindole: From Neurochemical Detection to CNS Therapeutics
Introduction: The Dual-Identity Scaffold
In neuroscience research, the 3-amino-1H-isoindole moiety (and its tautomeric equivalent, 1-iminoisoindoline) occupies a unique dual niche. It serves as both a high-fidelity reporter for neurochemical analysis and a privileged pharmacophore in drug discovery.
Chemically, the structure exists in a tautomeric equilibrium. In the presence of specific reagents, it forms highly fluorescent adducts, a property that revolutionized the detection of non-fluorescent neurotransmitters (glutamate, GABA). Conversely, in medicinal chemistry, the rigid, bicyclic isoindole core provides a scaffold for ligands targeting the GABA-A receptor and the P2X7 receptor , key targets in epilepsy and neuroinflammation.
This guide details the two primary applications of this scaffold:
-
Analytical Protocol: High-sensitivity HPLC detection of neurotransmitters via o-phthalaldehyde (OPA) derivatization.
-
Therapeutic Protocol: Screening isoindole-based ligands for GABA-A receptor modulation.
Part 1: Analytical Neuroscience (The OPA Derivatization)
The Mechanism
The "OPA reaction" is the gold standard for quantifying primary amine neurotransmitters in brain microdialysates. o-Phthalaldehyde (OPA) itself is non-fluorescent. In the presence of a nucleophilic thiol (R-SH) and a primary amine (the neurotransmitter), it cyclizes to form a 1-alkylthio-2-alkylisoindole .
-
Excitation: ~340 nm
-
Emission: ~455 nm (Blue-Green)
-
Key Advantage: The reaction is fast (seconds) and occurs in aqueous media, making it ideal for automated pre-column derivatization.
Critical Reagent Selection: The Thiol Factor
The stability of the resulting isoindole derivative depends entirely on the thiol used.
-
2-Mercaptoethanol (2-ME): Traditional, but forms unstable derivatives that degrade within minutes.
-
3-Mercaptopropionic Acid (3-MPA): Forms highly stable isoindoles, allowing for longer autosampler queues and better reproducibility.
Table 1: Thiol Performance in Isoindole Derivatization
| Feature | 2-Mercaptoethanol (2-ME) | 3-Mercaptopropionic Acid (3-MPA) | N-Acetyl-L-Cysteine (NAC) |
| Derivative Stability | Low (< 20 mins) | High (> 4 hours) | Moderate |
| Fluorescence Quantum Yield | High | High | Moderate |
| Hydrophobicity (HPLC) | Low retention | Moderate retention | Low retention |
| Recommended Use | Manual injection (immediate) | Automated HPLC (Autosamplers) | Chiral separation |
Protocol: Automated Pre-Column Derivatization for HPLC
Target Analytes: Glutamate, Aspartate, Taurine, GABA.
Reagents:
-
OPA Stock: 10 mg o-phthalaldehyde in 250 µL methanol.
-
Derivatization Buffer: 0.4 M Borate buffer, pH 10.4 (High pH is critical for the amine deprotonation).
-
Thiol Additive: 10 µL of 3-Mercaptopropionic acid (3-MPA).
-
Working Reagent: Mix OPA stock + 2.5 mL Borate buffer + Thiol. Store in amber vial (light sensitive).
Step-by-Step Workflow:
-
Sample Collection: Collect brain microdialysate (typically 10–20 µL) into a vial containing 2 µL of antioxidant (0.1 M perchloric acid) to prevent degradation.
-
Autosampler Programming:
-
Step A: Needle draws 5 µL of Working Reagent.
-
Step B: Needle draws 10 µL of Sample.
-
Step C: Needle mixes in loop/vial (Wait time: 60 seconds ). Note: Do not exceed 2 minutes as secondary degradation products may form.
-
Step D: Inject onto C18 Reverse Phase Column.
-
-
Separation: Elute with a gradient of Sodium Acetate (pH 5.9) and Methanol/Acetonitrile.
-
Detection: Fluorescence detector (Ex: 340 nm, Em: 450 nm).
Visualization: The Derivatization Pathway
Caption: The chemical pathway for transforming non-fluorescent neurotransmitters into detectable isoindole derivatives.
Part 2: Therapeutic Development (CNS Ligand Design)
The Pharmacological Context
Beyond analysis, the isoindole scaffold is a "privileged structure" in medicinal chemistry.[1] It serves as a rigid linker that can position hydrogen bond acceptors/donors in specific orientations.
-
Target: GABA-A Receptor (Benzodiazepine site).
-
Mechanism: Isoindoline derivatives can act as bioisosteres for the benzodiazepine core, modulating chloride influx to treat anxiety or epilepsy.
-
Mechanism: Isoindole-based antagonists block the ATP-gated cation channel, preventing the release of IL-1β (a key driver of neuroinflammation and depressive behaviors).
Protocol: Calcium Influx Screening for Isoindole Ligands
This protocol validates the activity of novel 3-amino-isoindole derivatives against the P2X7 receptor in microglial cells.
Experimental Logic: P2X7 activation causes massive
Materials:
-
Cell Line: BV-2 Microglia or HEK293 stably transfected with human P2X7.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: BzATP (More potent P2X7 agonist than ATP).
-
Test Compounds: Library of 3-amino-isoindole derivatives dissolved in DMSO.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (50,000/well) in black-walled 96-well plates. Incubate 24h.
-
Dye Loading:
-
Remove media.
-
Add 50 µL Tyrode’s buffer containing 2 µM Fluo-4 AM + 0.02% Pluronic F-127.
-
Incubate 45 min at 37°C (dark).
-
-
Compound Pre-treatment (The Variable):
-
Wash cells 2x with buffer.
-
Add 40 µL of Test Compound (Isoindole derivative) at varying concentrations (0.1 nM – 10 µM).
-
Incubate 15 min to allow receptor binding.
-
-
Baseline Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds to establish baseline.
-
Agonist Injection (The Trigger):
-
Inject 10 µL of BzATP (Final concentration: EC80, typically 100 µM).
-
Causality: BzATP opens the P2X7 channel ->
rushes in -> Fluo-4 fluoresces.
-
-
Data Acquisition: Continuously record fluorescence for 120 seconds.
-
Analysis: Calculate
based on the reduction of the Peak Fluorescence Response (Max - Baseline) compared to vehicle control.
Visualization: P2X7 Signaling & Blockade
Caption: Mechanism of action for Isoindole-based P2X7 antagonists in preventing neuroinflammation.
References
-
Roth, M. (1971).[5] Fluorescence reaction for amino acids. Analytical Chemistry.
-
Molnár-Perl, I. (2011). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Chromatography A.
-
Bhattacharya, A., et al. (2013). Recent advances in the synthesis and biological evaluation of P2X7 receptor antagonists.[2][6] Expert Opinion on Therapeutic Patents.
-
Saczewski, F., & Balewski, L. (2013). Biological activities of guanidine compounds: 3-Amino-1H-isoindoles and related derivatives. Expert Opinion on Therapeutic Patents.
-
Ke, Y., et al. (2020). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters.
Sources
- 1. Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Instability of 3-Amino-1H-isoindole in solution
Document ID: TSC-2026-02-AII-01
Last Updated: February 10, 2026
Introduction
Welcome to the technical support guide for 3-Amino-1H-isoindole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging heterocyclic building block. The inherent instability of the 3-Amino-1H-isoindole core, particularly the free base, is a well-documented challenge that can lead to failed reactions, low yields, and complex purification profiles.[1][2] The primary cause of this instability is the electron-rich nature of the free base and its labile ortho-quinoid structure, which makes it highly susceptible to oxidative dimerization, polymerization, and other decomposition reactions, especially when exposed to air and light.[1][3]
This guide provides field-proven insights and systematic troubleshooting protocols to help you navigate these challenges. We will address common experimental issues, explain the underlying chemical principles driving the instability, and offer robust, validated procedures to ensure the successful use of 3-Amino-1H-isoindole in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during experiments involving 3-Amino-1H-isoindole. The question-and-answer format is designed to help you quickly identify your issue and implement a validated solution.
Question 1: My solution of 3-Amino-1H-isoindole turns yellow, brown, or even black shortly after preparation. What is happening and how can I prevent it?
Answer:
This rapid discoloration is a classic indicator of oxidative degradation and polymerization. The 3-aminoindole free base is highly electron-rich and reacts readily with atmospheric oxygen.[1] This process is often accelerated by exposure to ambient light. The colored products are typically complex, high-molecular-weight oligomers or polymers that are difficult to characterize and can interfere with your reaction.
Root Cause Analysis & Mitigation Strategy:
| Causal Factor | Mechanism | Recommended Action |
| Atmospheric Oxygen | Initiates radical chain reactions leading to oxidative dimerization and polymerization of the electron-rich isoindole ring.[1][4] | Work Under an Inert Atmosphere: Always handle the solid and its solutions under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use Schlenk techniques or a glovebox. |
| Solvent Quality | Dissolved oxygen in non-degassed solvents provides a ready source of oxidant. | Use Degassed Solvents: Degas all solvents immediately prior to use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles. |
| Light Exposure | UV and visible light can provide the activation energy for photo-oxidative degradation pathways.[1][2] | Protect from Light: Wrap your reaction flask and solvent bottles in aluminum foil or use amber-colored glassware to minimize light exposure. |
Experimental Protocol: Preparation of a Stabilized 3-Amino-1H-isoindole Solution
-
Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the flask and equip it with a septum. Purge the flask with dry nitrogen or argon for at least 10 minutes.
-
Solvent Degassing: Take your chosen high-purity, anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile) and degas it by sparging with nitrogen for 20-30 minutes.
-
Reagent Transfer: Under a positive pressure of inert gas, quickly weigh the 3-Amino-1H-isoindole hydrochloride salt and add it to the flask. The hydrochloride salt is significantly more stable than the free base.[4]
-
Dissolution: Transfer the degassed solvent to the flask via a cannula or a gas-tight syringe. Stir until dissolved.
-
Usage: Use the solution immediately. Do not store solutions, even at low temperatures, for extended periods.
Question 2: My reaction yield is consistently low or zero, and my starting material seems to be consumed (based on TLC/LC-MS). What's the likely cause?
Answer:
This issue strongly suggests that the 3-Amino-1H-isoindole is degrading under your specific reaction conditions before it can react with your substrate. The stability of this compound is not only affected by air and light but also by solvent choice, pH, and temperature.
Root Cause Analysis & Mitigation Strategy:
| Causal Factor | Mechanism | Recommended Action |
| Use of Free Base | The free base is significantly less stable than the hydrochloride salt due to its higher electron density, making it prone to rapid decomposition.[4] | Use the Hydrochloride Salt: Whenever possible, start with 3-Amino-1H-isoindole hydrochloride (CAS: 76644-74-1). If your reaction requires the free base, generate it in situ immediately before use by adding a non-nucleophilic base (e.g., DIPEA, Et₃N) at low temperature (-20°C to 0°C) under an inert atmosphere. |
| Inappropriate pH | Basic conditions neutralize the stabilizing hydrochloride salt, forming the unstable free base. While acidic conditions are stabilizing, they may not be compatible with your desired reaction.[4] | Maintain Optimal pH: If possible, run the reaction under neutral or slightly acidic conditions (pH 5-7). If a base is required, use the minimum stoichiometric amount and add it slowly at a reduced temperature. |
| Solvent Choice | Protic solvents (e.g., methanol, water) can participate in decomposition pathways and affect tautomeric equilibria.[5][6] | Select Appropriate Solvents: Use anhydrous, degassed aprotic polar solvents like DMF, DMSO, NMP, or acetonitrile. See the Solvent Selection Guide below for more details. |
| Elevated Temperature | High temperatures accelerate all degradation pathways. | Control Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0°C or even lower and slowly warming if necessary. |
Logical Workflow for Troubleshooting Low Yield
Caption: Key factors influencing the stability of 3-Amino-1H-isoindole.
References
- Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analitical Biochemistry, 135(2), 495-504.
- Chemicalbook. (n.d.). 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE synthesis.
- MDPI. (2023).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Amino-1H-isoindole 76644-74-1.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Aminoindoles. Benchchem.
- Benchchem. (n.d.). 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Benchchem.
- ChemicalBook. (2025). 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE | 76644-74-1.
- National Center for Biotechnology Information. (2022). Three-component assembly of stabilized fluorescent isoindoles. PubMed Central.
- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
- Biosynce. (n.d.). 1H-Isoindol-3-amine Hydrochloride CAS 76644-74-1.
- ResearchGate. (n.d.). Amino acid oxidation/reduction-related impurities.
- MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI.
- PubMed. (n.d.). Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin. PubMed.
- Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1986). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis, 4(3), 341-351.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1H-isoindole hydrochloride | CAS 76644-74-1.
- Beilstein Journals. (n.d.).
- National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed Central.
- PubChem. (n.d.). 1H-Isoindol-3-amine, 1-imino-.
- National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central.
- Royal Society of Chemistry. (n.d.). Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing.
- ResearchGate. (2025). ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates.
- National Center for Biotechnology Information. (2023).
- PubMed. (n.d.).
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent.
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech.
- National Center for Biotechnology Information. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PubMed Central.
- sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE.
- Wiley Online Library. (n.d.). 7.3 Amino Acid Analysis. Wiley Online Library.
- PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
- PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4-amino-.
- Wikipedia. (n.d.). Tautomer. Wikipedia.
- National Center for Biotechnology Information. (2022).
- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids. AltaBioscience.
- ResearchGate. (2025). (PDF) Impurity profile of amino acids?.
- European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency.
Sources
Technical Support Center: 3-Amino-1H-Isoindole Reaction Troubleshooting
This guide serves as a technical support resource for researchers working with 3-Amino-1H-isoindole (and its tautomer 1-amino-3H-isoindole). This intermediate is notoriously reactive; its instability is a feature, not a bug, often driving the formation of complex heterocycles like phthalocyanines. However, when the reaction pathway deviates, specific side products are formed.
Status: Operational Subject: Troubleshooting Common Side Products & Impurities Ticket ID: ISO-3AM-TS
Diagnostic Triage: Identify Your Side Product
Use this visual and physical property matrix to rapidly identify the contaminant.
| Symptom | Probable Side Product | Cause | Solubility Profile |
| White/Off-white Precipitate | Phthalimide (Isoindoline-1,3-dione) | Hydrolysis (Moisture ingress) | Soluble in aqueous base; insol. in acidic water. |
| Deep Blue/Green Solid | Phthalocyanine (Pc) | Self-condensation (Trace metals/High Heat) | Highly insoluble in most organic solvents. |
| Yellow/Orange Solid | Isoindolinone derivatives | Oxidation or Partial Hydrolysis | Soluble in DMSO/DMF. |
| Sticky Gum/Oligomer | Linear Polyisoindolines | Polymerization (Lack of template) | Variable; often soluble in THF. |
| Loss of Nucleophilicity | o-Cyanobenzamide | Ring-opening Hydrolysis | Soluble in polar organics (MeOH, EtOH). |
Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned dark blue/green, but I'm trying to synthesize a monomeric heterocycle."
Diagnosis: Uncontrolled Cyclotetramerization (Phthalocyanine Formation). Technical Explanation: 3-Amino-1H-isoindole is the immediate precursor to phthalocyanines. In the presence of even trace metal ions (Fe, Cu, Zn from spatulas, needles, or solvents) or high temperatures (>100°C), four units will template and cyclize. This is thermodynamically driven by aromatic stabilization. Corrective Action:
-
Chelation: Add a chelating agent (e.g., EDTA) if metal contamination is suspected.
-
Temperature Control: Maintain reaction temperature below 80°C unless cyclization is desired.
-
Concentration: Dilute the reaction. High concentrations favor intermolecular condensation (2nd order kinetics) over intramolecular reactions.
Issue 2: "I isolated a white solid that shows a carbonyl peak at ~1715 cm⁻¹ and no amine N-H stretch."
Diagnosis: Hydrolysis to Phthalimide . Technical Explanation: The imine bond (C=N) in the isoindole core is highly susceptible to nucleophilic attack by water.
-
Mechanism:[1][2][3][4][5] Water attacks the C-3 position
tetrahedral intermediate elimination of ammonia formation of Phthalimide. -
Trigger: Use of non-anhydrous solvents or exposure to atmospheric moisture during workup. Corrective Action:
-
Solvent Protocol: Use strictly anhydrous solvents (THF, DMF, or Toluene dried over molecular sieves).
-
Base Selection: Avoid strong aqueous bases during workup; use buffered washes.
-
Atmosphere: Run all reactions under Argon/Nitrogen positive pressure.
Issue 3: "The product yields are low, and NMR shows a mixture of ring-opened species."
Diagnosis: Ring-opening to o-Cyanobenzamide . Technical Explanation: Under mild acidic or basic conditions, the isoindole ring can open before it hydrolyzes completely to phthalimide. This results in o-cyanobenzamide (2-cyanobenzamide).
-
NMR Signature: Look for a distinct nitrile carbon peak (~115-118 ppm) and amide protons. Corrective Action:
-
pH Monitoring: Maintain neutral pH. 3-aminoisoindoles are often stored as hydrochloride salts (stable); free-basing them requires careful pH control to prevent immediate ring opening.
-
Workup Speed: Perform extractions quickly at 0°C to kinetically inhibit ring opening.
Reaction Pathway Visualization
The following diagram maps the divergence of 3-Amino-1H-isoindole into its common side products based on environmental conditions.
Caption: Divergent reaction pathways of 3-Amino-1H-isoindole leading to common side products.
Experimental Protocols: Minimizing Side Reactions
Protocol A: Generation of Free Base 3-Amino-1H-isoindole (Low Hydrolysis Risk)
Use this protocol to generate the reactive species from its stable HCl salt without triggering immediate hydrolysis.
-
Preparation: Suspend 3-Amino-1H-isoindole hydrochloride (1.0 eq) in anhydrous THF (0.1 M) under Argon.
-
Deprotonation: Cool to -78°C . Add LiHMDS (1.05 eq) or NaH slowly.
-
Why? Kinetic deprotonation at low temp prevents thermodynamic polymerization.
-
Avoid: Aqueous bases (NaOH/KOH) which introduce water.
-
-
Reaction: Add your electrophile immediately at -78°C.
-
Warming: Allow to warm to 0°C only after the electrophile has been added.
Protocol B: Purification of Contaminated Mixtures
If your reaction contains Phthalimide (side product), follow this separation logic:
-
Solvent Switch: Evaporate reaction solvent and redissolve the crude residue in Dichloromethane (DCM) .
-
Basic Wash: Wash the organic layer with cold 0.1 M NaOH (rapidly).
-
Logic: Phthalimide (pKa ~8.3) will deprotonate and move to the aqueous layer as the sodium salt.
-
Warning: Prolonged exposure will hydrolyze your desired isoindole product; keep contact time <2 minutes.
-
-
Drying: Dry organic layer over MgSO₄ immediately and concentrate.
Quantitative Data: Stability vs. Conditions[6]
| Condition | T½ of 3-Amino-1H-isoindole | Primary Decomposition Product |
| Water, pH 7, 25°C | < 10 minutes | Phthalimide + Ammonia |
| Anhydrous THF, 25°C | ~ 4-6 hours | Linear Dimers/Oligomers |
| Anhydrous THF, 60°C | < 1 hour | Phthalocyanine (trace metal catalyzed) |
| Solid HCl Salt, 4°C | > 1 year | Stable |
References
-
Synthesis and Properties of Isoindole Derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Phthalocyanine Formation via 3-Aminoisoindolenine. Cardiff University Research Archive. [Link]
-
Hydrolysis of Imines and Related Heterocycles. Master Organic Chemistry. [Link]
Sources
- 1. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and photocytotoxicity of some new substituted phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-1H-isoindole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-1H-isoindole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and perfect your reaction conditions.
Introduction: Understanding the Target Molecule
3-Amino-1H-isoindole is a valuable heterocyclic intermediate, primarily used in the synthesis of phthalocyanine pigments and other complex organic structures.[1] However, its synthesis is not trivial. The molecule predominantly exists as its more stable tautomer, 1,3-diiminoisoindoline .[2] This tautomerism and the compound's inherent reactivity are central to the challenges encountered during its synthesis and handling. This guide will address the synthesis of 1,3-diiminoisoindoline, the key precursor and stable form of 3-Amino-1H-isoindole.
Core Synthesis Pathway: From Phthalonitrile to 1,3-Diiminoisoindoline
The most common and industrially relevant method for synthesizing 1,3-diiminoisoindoline involves the base-catalyzed reaction of o-phthalonitrile with ammonia.[1][3] This process is efficient but requires careful control of conditions to prevent side reactions.
Caption: General workflow for the synthesis of 1,3-diiminoisoindoline.
Proposed Reaction Mechanism
The reaction proceeds via a two-step intramolecular condensation. The basic catalyst activates the ammonia for an initial nucleophilic attack on one of the nitrile carbons, forming an amidine intermediate. This is followed by a rapid intramolecular cyclization where the newly formed amino group attacks the second nitrile group to form the five-membered isoindoline ring.[4][5]
Caption: Proposed mechanism for the formation of 1,3-diiminoisoindoline.
Detailed Experimental Protocol
This protocol is a synthesis of procedures described in the literature, designed for optimal yield and purity.[3][6]
Materials:
-
o-Phthalonitrile (1.0 eq)
-
Anhydrous Methanol
-
Catalyst: Sodium methoxide (CH₃ONa), 0.03 eq (or another alkali metal base)
-
Ammonia (gas)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser with a gas outlet leading to a bubbler. Ensure the system is dry.
-
Reagent Charging: Charge the flask with o-phthalonitrile and anhydrous methanol (approx. 10 mL per gram of phthalonitrile).
-
Catalyst Addition: Add the sodium methoxide catalyst to the stirred suspension.
-
Ammoniation: Begin bubbling anhydrous ammonia gas through the stirred mixture.
-
Reaction: Gently heat the reaction mixture to 55-60°C. Maintain a slow but steady stream of ammonia throughout the reaction. The reaction is typically complete in 4-6 hours. Monitor the disappearance of phthalonitrile by TLC.
-
Isolation: Once the reaction is complete, stop the heating and ammonia flow. Allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Workup: Filter the precipitate and wash it with a small amount of cold, anhydrous methanol to remove soluble impurities.
-
Drying: Dry the product under vacuum. Due to its hygroscopic nature, handle and store the final product under an inert atmosphere.[7]
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may be old or have absorbed moisture. 2. Insufficient Ammonia: The molar ratio of ammonia to phthalonitrile may be too low, or the gas flow is inadequate.[3] 3. Low Temperature: The reaction rate is too slow. | 1. Use a fresh, anhydrous alkali metal catalyst. 2. Ensure a continuous, steady flow of ammonia gas or use a sealed system with liquid ammonia.[7][8] 3. Maintain the reaction temperature in the optimal 50-60°C range. |
| Formation of a Dark, Polymeric Tar | 1. Overheating: Temperatures above the recommended range can initiate polymerization or condensation side reactions.[9] 2. Prolonged Reaction Time: Extended heating can lead to the elimination of ammonia and the formation of complex condensation products.[10] | 1. Use a temperature-controlled heating mantle or oil bath. Strictly maintain the temperature below 70°C. 2. Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly. |
| Product Decomposes During Workup | 1. Hydrolysis: The imino groups are highly susceptible to hydrolysis by water or acid, forming phthalimide or related byproducts.[10] | 1. Use anhydrous solvents for all washing and transfer steps. Avoid any contact with acidic solutions. If an aqueous workup is necessary, keep it strongly basic and cold. |
| Final Product is a Dark Blue/Green Solid | 1. Phthalocyanine Formation: Trace metal contaminants can catalyze the tetramerization of the intermediate to form intensely colored phthalocyanine macrocycles. | 1. Use high-purity, metal-free reagents and solvents. Ensure the reactor is scrupulously clean. If metal catalysis is suspected, consider adding a chelating agent like EDTA in trace amounts, though this may affect the primary reaction. |
| Difficulty Handling the Product (Clumpy, Sticky) | 1. Hygroscopic Nature: The product readily absorbs atmospheric moisture.[7] | 1. Perform the final filtration and drying steps under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a desiccator over a high-strength desiccant (e.g., P₂O₅) or in a glovebox. |
Frequently Asked Questions (FAQs)
Q1: What is the true structure of the product I've synthesized? Is it 3-Amino-1H-isoindole? A: While 3-Amino-1H-isoindole is the target, the product you isolate is almost exclusively its more stable tautomer, 1,3-diiminoisoindoline. The two exist in equilibrium, but the diimino form is thermodynamically favored. For most subsequent reactions, such as phthalocyanine synthesis, this is the desired and reactive intermediate.
Q2: Why is a catalyst necessary, and can I use a different one? A: The basic catalyst (e.g., sodium methoxide) deprotonates the solvent or interacts with ammonia to increase its nucleophilicity, accelerating the initial attack on the electron-deficient nitrile carbon.[3] Other alkali metal bases like sodium hydroxide or sodium formate have also been reported to be effective.[6] The choice of catalyst can influence reaction rate and yield, so empirical optimization may be required if you deviate from the protocol.
Q3: Can I use aqueous ammonia instead of anhydrous ammonia gas? A: It is strongly discouraged. The presence of water will lead to the hydrolysis of the imino groups in the product, significantly reducing your yield and complicating purification by forming phthalimide and other side products.[10]
Q4: How critical is the reaction temperature? A: Temperature control is one of the most critical parameters. Insufficient heat leads to a slow or incomplete reaction.[3] Excessive heat is a primary cause of polymerization and the formation of intractable tars or unwanted condensation products.[9] The 50-60°C range represents a balance between a reasonable reaction rate and minimizing side reactions.
Q5: My product is off-white or yellowish, not pure white. How can I purify it further? A: The crude product is often colored due to minor impurities. A common purification technique involves dissolving the crude material in warm water containing aqueous ammonia and then re-precipitating the product as its nitrate salt by adding the solution to a cold nitric acid solution.[10] The less soluble nitrate salt is often purer and can be converted back to the free base with a stoichiometric amount of a strong base in an anhydrous medium.
References
- CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents.
-
1 3 Diiminoisoindoline | PDF | Salt (Chemistry) | Sodium - Scribd. Available at: [Link]
-
Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap. Available at: [Link]
- US2739155A - Process for the production of isoindolenine derivatives - Google Patents.
- CN109293631B - Preparation method of 3-amino-N- (2, 6-dioxo-3-piperidyl) -phthalimide compound - Google Patents.
-
Proposed reaction mechanism of the organic acid ammonium salt catalysed phthalonitrile monomer. - ResearchGate. Available at: [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Available at: [Link]
-
A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - RSC Publishing. Available at: [Link]
- US2727043A - 1,-amino-3,-imino, isoindolenines - Google Patents.
-
Preparation and properties of phthalonitrile resins promoted by melamine - ResearchGate. Available at: [Link]
-
A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - RSC Publishing. Available at: [Link]
-
Synthesis of 2,9,16,23-Tetra(3-pyridyloxy)phthalocyanine. Available at: [Link]
- US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents.
-
Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing). Available at: [Link]
-
Schematic representation of phthalonitrile curing reactions initiated... - ResearchGate. Available at: [Link]
-
1H-Isoindol-3-amine, 1-imino- | C8H7N3 | CID 18980 - PubChem. Available at: [Link]
Sources
- 1. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 2. 1H-Isoindol-3-amine, 1-imino- | C8H7N3 | CID 18980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents [patents.google.com]
- 9. US2739155A - Process for the production of isoindolenine derivatives - Google Patents [patents.google.com]
- 10. US2727043A - 1,-amino-3,-imino, isoindolenines - Google Patents [patents.google.com]
How to improve the fluorescence quantum yield of 3-Amino-1H-isoindole adducts
Topic: Maximizing Fluorescence Quantum Yield & Stability of 3-Amino-1H-isoindole Adducts
Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary
The formation of 3-substituted-1H-isoindoles via the reaction of o-phthalaldehyde (OPA), a primary amine, and a thiol is a cornerstone of high-sensitivity amino acid analysis. However, users frequently encounter the "Isoindole Paradox": while the reaction is fast and sensitive, the resulting adducts are notoriously unstable and prone to non-radiative decay (low quantum yield).
This guide addresses the root causes of fluorescence quenching and degradation, providing validated protocols to stabilize the isoindole fluorophore and maximize its quantum efficiency (
Module 1: Reagent Engineering (The Thiol Determinant)
Q: I am using standard 2-mercaptoethanol (2-ME). Why is my signal fading within minutes?
A: The choice of nucleophile (thiol) dictates the electronic stability of the isoindole ring. 2-mercaptoethanol (2-ME) is the traditional choice but is suboptimal for high-sensitivity applications due to rapid degradation of the resulting adduct.
The Mechanism: The isoindole ring is electron-rich and susceptible to oxidation and hydrolysis. Adducts formed with 2-ME lack sufficient steric bulk to protect the nitrogen center, leading to rapid conversion into non-fluorescent phthalimidines or dimers.
The Solution: Switch to 3-Mercaptopropionic acid (3-MPA) or 3-Mercapto-1-propanol (3-MP) .
-
Why: These thiols provide greater steric hindrance and favorable electronic inductive effects that stabilize the isoindole structure.
-
Data: 3-MP has been shown to offer superior stability and detection limits compared to 2-ME, often extending the useful half-life of the fluorophore significantly [1].
Reagent Selection Table:
| Thiol Reagent | Relative Stability | Relative Quantum Yield | Recommended Application |
| 2-Mercaptoethanol (2-ME) | Low (< 30 min) | Baseline (1.0) | Routine/Rough qualitative checks |
| N-Acetyl-L-Cysteine (NAC) | High (> 2 hours) | High (1.2 - 1.5x) | HPLC/CE where run times are long |
| 3-Mercapto-1-propanol (3-MP) | Superior | Very High | Ultra-trace detection (< 200 fmol) |
| Ethanethiol | Moderate | High | Volatile; less user-friendly |
Module 2: Supramolecular Stabilization (The Cyclodextrin Protocol)
Q: Can I improve quantum yield without changing my core reagents?
A: Yes, by employing Host-Guest Chemistry . The most effective method to boost Quantum Yield (QY) immediately is the addition of Hydroxypropyl-
The Mechanism: Fluorescence Quantum Yield is lowered by non-radiative decay pathways, often caused by the free rotation of the molecule in solution and quenching by solvent molecules (water).
-
Inclusion: The hydrophobic isoindole moiety enters the hydrophobic cavity of the HP-
-CD. -
Restriction: This "cage" restricts intramolecular rotation, forcing energy emission via photons (fluorescence) rather than heat.
-
Protection: It shields the isoindole from hydrolytic attack by bulk water.
Evidence:
Studies confirm that HP-
Protocol: Cyclodextrin-Enhanced Derivatization
-
Prepare Buffer: 0.4 M Borate buffer (pH 9.5).
-
Add Cyclodextrin: Dissolve HP-
-CD in the buffer to a final concentration of 10–20 mM . -
Derivatization Mix:
- Sample (Amine)
-
OPA/3-MP Reagent (5 mg OPA + 10
3-MP in 1 mL Methanol) -
Borate Buffer (with HP-
-CD)
-
Incubation: Allow to react for 1–2 minutes at room temperature before measurement.
Module 3: Environmental Tuning & Troubleshooting
Q: My background fluorescence is high, or QY is inconsistent. What environmental factors are critical?
A: The isoindole fluorophore is highly sensitive to solvent polarity and pH.
-
Avoid Halogenated Solvents: Solvents like chloroform or dichloromethane can induce the "Heavy Atom Effect," promoting intersystem crossing to the triplet state and drastically reducing fluorescence (quenching) [3].
-
pH Optimization: The reaction requires a basic environment (pH 9.0–11.5) to ensure the amine is unprotonated for the nucleophilic attack. However, excessively high pH (>12) accelerates hydrolysis. Maintain pH strictly at 9.5 ± 0.2 .
-
Micellar Catalysis: If Cyclodextrins are unavailable, surfactants like Brij-35 or CTAB (above critical micelle concentration) can provide a similar, though slightly less effective, stabilizing microenvironment [4].
Visualizing the Chemistry
Diagram 1: Reaction & Stabilization Pathways
This diagram illustrates the competition between fluorescence and degradation, highlighting where our interventions (Thiol choice, Cyclodextrins) act.
Caption: The formation pathway of the fluorescent isoindole.[1][2][3] Blue nodes indicate critical intervention points to block degradation (Red) and enhance emission (Green).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low quantum yield issues.
Caption: Diagnostic flowchart for isolating the cause of low fluorescence intensity or stability.
References
-
Simons, S. S., & Johnson, D. F. (1978). Reaction of o-phthalaldehyde and thiols with primary amines: Formation of 1-alkylthio-2-alkylisoindoles. Journal of Organic Chemistry. (Context validated via NIH/PubMed snippets on thiol stability).
-
Ma, Y., & Rocchi, S. (2002). Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin. Analytical Chemistry (PubMed).
-
Nachtigall, F. F., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties...[4] NIH/PubMed.
-
Interchim Technical Sheet. OPA, amine detection reagent.
Sources
- 1. Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Isoindole Crosslink (FlICk) Chemistry: A Rapid, User-friendly Stapling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise in Isoindole-Based Fluorescence Detection
Welcome to the technical support center for optimizing fluorescence detection using o-phthalaldehyde (OPA). This guide is designed for researchers, scientists, and drug development professionals who utilize the OPA reaction to quantify primary amines in various applications, from amino acid analysis to protein quantification. The core of this method is the reaction of OPA with a primary amine in the presence of a thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole, a derivative of the 3-Amino-1H-isoindole core structure.
Achieving a high signal-to-noise (S/N) ratio is critical for assay sensitivity and reproducibility. This center provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the OPA-based fluorescence assay.
Q1: What is the principle of the OPA reaction for amine detection?
The OPA assay is a classic method for detecting primary amines. In an alkaline environment (typically pH 9-11.5) and in the presence of a thiol reagent (like 2-mercaptoethanol), o-phthalaldehyde reacts with the primary amine group of an analyte (e.g., an amino acid, peptide, or protein) to form a highly fluorescent isoindole derivative.[1][2][3] The intensity of the resulting fluorescence is directly proportional to the concentration of the primary amine, allowing for sensitive quantification.
Q2: What are the typical excitation and emission wavelengths for the isoindole fluorophore?
The fluorescent product exhibits a strong blue fluorescence. For most applications, the optimal wavelengths are:
-
Excitation Maximum: ~340 nm (range: 330-390 nm)
-
Emission Maximum: ~455 nm (range: 436-475 nm)
It is always recommended to confirm the optimal wavelengths on your specific instrument using a positive control, as slight variations can occur based on the specific amine, thiol, and buffer composition.[4][5]
Q3: Why is a thiol reagent essential for the reaction?
The thiol is a mandatory component that incorporates into the final fluorophore structure. The reaction proceeds via the initial formation of an intermediate between OPA and the primary amine, which then rapidly reacts with the thiol to cyclize and form the stable, fluorescent isoindole.[6][7][8][9] Without the thiol, a fluorescent product is not efficiently formed.
Q4: How stable is the fluorescent signal?
The stability of the isoindole fluorophore is a critical experimental parameter. The signal typically develops rapidly, often within 1-5 minutes, but is known to be unstable and can decay over time.[4][10] The rate of decay depends on several factors, including the specific amine and thiol used, pH, and exposure to light.[11] Therefore, it is crucial to maintain consistent timing between reagent addition and measurement for all samples and standards.[5][10]
Q5: What are the primary sources of background noise in this assay?
High background can severely compromise the S/N ratio. Key sources include:
-
Amine Contamination: The most common source is contaminating primary amines, especially ammonia, in buffers, reagents, or water.[12]
-
Reagent Degradation: OPA itself is sensitive to air oxidation, and its degradation products can contribute to background fluorescence.[4][13]
-
Autofluorescence: Intrinsic fluorescence from the sample matrix, buffers, or the microplate itself. Using opaque, black microplates is recommended for fluorescence assays to minimize this.[5]
-
Incomplete Reactions or Side Reactions: Leftover, unreacted OPA can lead to unwanted side reactions that may produce weakly fluorescent products.[14]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during isoindole fluorescence detection, structured in a Q&A format.
Problem 1: Low or No Fluorescence Signal
Q: My fluorescence intensity is significantly lower than expected, or I'm not seeing any signal at all. What are the likely causes?
A: This issue typically points to a problem with the reaction chemistry or instrument settings. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low fluorescence signal.
Detailed Causality:
-
Instrument Settings: Incorrect wavelength settings are a simple but common error. Additionally, instrument sensitivity settings (gain) might be too low. Optimizing slit widths can also enhance the S/N ratio; wider slits can increase signal but may also increase background, requiring empirical optimization.[15]
-
Reagent Integrity: The OPA reaction is highly pH-dependent, with optimal rates typically between pH 10 and 11.[6] A pH outside the 9.0-11.5 range will drastically reduce fluorescence.[5][13] The OPA working solution should be prepared fresh daily, as it is susceptible to oxidation which reduces its reactivity.[13]
-
Analyte Issues: The OPA reaction is specific for primary amines. Secondary amines (like proline) will not react. Furthermore, compounds in the sample matrix can quench fluorescence. Test for this by "spiking" a known concentration of your standard into a sample well and comparing the signal to the standard in buffer alone.
Problem 2: High Background Fluorescence
Q: My negative control (blank) shows a very high signal, reducing my assay window. How can I lower the background?
A: High background is almost always due to contamination or reagent instability.
Table 1: Sources and Mitigation of High Background
| Potential Cause | Scientific Explanation | Recommended Action |
| Amine Contamination | Buffers (especially Tris), water, or glassware can be contaminated with primary amines (e.g., ammonia from the atmosphere), which react with OPA.[1][12] | Use amine-free buffers like borate or phosphate.[2] Use high-purity, freshly opened water. Rinse glassware extensively. |
| Reagent Degradation | OPA and the thiol can oxidize over time, creating fluorescent degradation products.[13] | Prepare the OPA/thiol working solution fresh before each experiment. Store stock solutions under nitrogen if possible.[5][13] |
| Autofluorescence | The sample matrix or the microplate itself may be fluorescent at the assay wavelengths. | Use opaque, black-walled microplates designed for fluorescence. Run a "sample blank" containing your sample and buffer but no OPA reagent to quantify matrix autofluorescence. |
| Excess Reagent | Using a large excess of OPA reagent can lead to higher background and unwanted side reactions.[14] | Optimize the OPA concentration. While a molar excess is needed, an excessive amount can be detrimental. |
Problem 3: Poor Signal Stability and Reproducibility
Q: My signal decreases quickly, and my replicates (CV%) are poor. How can I improve stability and precision?
A: This is related to the inherent instability of the fluorophore and inconsistencies in assay timing and setup.
Caption: Workflow for improving signal stability and precision.
Detailed Causality:
-
Inconsistent Timing: Since the fluorescent signal is not stable, it is critical that the time from reagent addition to measurement is identical for every single well.[5][10] Using a multichannel pipette or an automated dispenser for the OPA reagent is highly recommended. Reading the plate at the same time point (e.g., exactly 5 minutes after addition) is crucial.[10]
-
Fluorophore Instability: The choice of thiol can impact the stability of the final product. While 2-mercaptoethanol is common, other thiols like 3-mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine have been reported to form more stable derivatives.[3][16]
-
Temperature Gradients: The reaction rate is temperature-dependent. A temperature gradient across the microplate (e.g., from handling) can cause different wells to react at different rates, leading to high variability. Ensure the plate is equilibrated to a stable room temperature before reading.
Section 3: Key Experimental Protocols
Protocol 3.1: Preparation of OPA/Thiol Working Reagent
Causality Note: This reagent must be prepared fresh to ensure maximum reactivity and low background, as both OPA and the thiol are prone to oxidation.[13]
-
Prepare Borate Buffer (0.4 M, pH 10.4): Dissolve 25 g of boric acid in 950 mL of high-purity, deaerated water. Adjust the pH to 10.4 using a concentrated potassium hydroxide (KOH) solution.[13] Expert Tip: Deaerating the water by sparging with nitrogen can help reduce oxidative degradation of the thiol later.
-
Prepare OPA Stock (e.g., 50 mg/mL in Methanol): Dissolve OPA crystals in methanol. This stock is more stable than the aqueous working solution.
-
Prepare Working Reagent: For every 10 mL of final working solution needed, combine the following in order:
-
9.5 mL of Borate Buffer (pH 10.4)
-
100 µL of OPA stock solution (e.g., from a 50 mg/mL stock)
-
20 µL of 2-mercaptoethanol (or alternative thiol)
-
-
Mix thoroughly by inversion. Protect from light and use within 2-3 hours for best results.[4]
Protocol 3.2: General Procedure for a 96-Well Plate Assay
-
Plate Setup: Pipette 20 µL of standards, controls, and unknown samples into the wells of a black, opaque 96-well plate.
-
Blank Setup: Include wells for:
-
Reagent Blank: 20 µL of sample buffer (without analyte). This is your "zero" value.
-
Sample Blank (Optional): 20 µL of sample + 200 µL of buffer (no OPA reagent). This measures autofluorescence from the sample itself.
-
-
Reagent Addition: Using a multichannel pipette or automated dispenser, add 200 µL of the freshly prepared OPA/Thiol Working Reagent to all wells.
-
Incubation: Mix the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature, protected from light, for a consistent period (e.g., 5 minutes). This time should be optimized for your specific analyte and thiol.[10]
-
Fluorescence Measurement: Read the plate on a microplate reader using an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm. Ensure the gain setting is optimized to prevent detector saturation on your highest standard.
References
-
Sliesarenko, V., Krstić, M., Bren, U., & Lobnik, A. (2025). Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane. National Institutes of Health. Available at: [Link]
-
Wang, H., et al. (n.d.). Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines. National Library of Medicine. Available at: [Link]
-
Li, X., Abdi, K., & Mentzer, S. J. (1994). o-phthaldehyde fluorescence microassay for the determination of antibody concentration. Journal of Immunological Methods. Available at: [Link]
-
Svensson, D. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. Available at: [Link]
-
Garcia, A. M., et al. (n.d.). Fluorescent method for detection of cleaved collagens using O-phthaldialdehyde (OPA). National Library of Medicine. Available at: [Link]
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE. atamankimya.com. Available at: [Link]
-
Interchim. (n.d.). OPA, amine detection reagent. Interchim. Available at: [Link]
-
Chen, R. F., et al. (1979). Fluorescence properties of o-phthaldialdehyde derivatives of amino acids. PubMed. Available at: [Link]
-
Rovelli, G., et al. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Fluoraldehyde (OPA) Reagent Solution. ResearchGate. Available at: [Link]
-
Cronin, J. R., & Hare, P. E. (n.d.). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). ResearchGate. Available at: [Link]
-
Rovelli, G., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ACS Publications. Available at: [Link]
-
Rovelli, G., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. Available at: [Link]
-
Zhu, R., et al. (n.d.). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. PubMed. Available at: [Link]
-
Simons, S. S. Jr., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ResearchGate. Available at: [Link]
Sources
- 1. o-phthaldehyde fluorescence microassay for the determination of antibody concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-1H-isoindole Integrity
This guide serves as a specialized Technical Support Center for researchers working with 3-Amino-1H-isoindole (and its tautomer, 1-iminoisoindoline).[1]
This compound is a "frequent flyer" in our support tickets due to its deceptive stability; it appears stable as a salt but degrades rapidly as a free base. The following modules synthesize thermodynamic data with practical bench expertise to prevent oxidative degradation.
Executive Summary: The Instability Mechanism
3-Amino-1H-isoindole is electronically rich and structurally strained. Its degradation is not random; it follows specific thermodynamic sinks.[1]
-
Oxidative Deamination: In the presence of oxygen, the electron-rich pyrrole-like ring undergoes oxidation to form phthalimide (isoindole-1,3-dione), which is thermodynamically stable and catalytically dead.
-
Oxidative Dimerization: Trace metals or light can catalyze the coupling of two units, often expelling ammonia to form blue/green substituted derivatives (precursors to phthalocyanines).
-
Tautomeric Shift: The compound exists in equilibrium between the amino-isoindole and imino-isoindoline forms. Solvent polarity dictates the ratio, affecting reactivity and oxidation susceptibility.
Module 1: Storage & Preservation (FAQs)
Q: I received the hydrochloride salt (CAS 76644-74-1). Can I store it on the shelf? A: No. While the HCl salt is significantly more stable than the free base due to the protonation of the amine (reducing electron density and oxidation potential), it is still hygroscopic and light-sensitive.
-
Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Why: Moisture promotes hydrolysis to phthalimide; light promotes radical formation leading to dimerization.
Q: My compound turned from off-white to a pale blue/green. Is it still usable? A: Likely not for quantitative applications.
-
Diagnosis: The blue/green coloration indicates the formation of conjugated dimers or oligomers (phthalocyanine-like chromophores). This reaction is autocatalytic; the impurities can act as photosensitizers, accelerating further degradation.
-
Threshold: If purity is critical (e.g., kinetic studies), repurify. If used as a crude intermediate for phthalocyanine synthesis, it might be acceptable, but stoichiometry will be off.[1]
Q: Can I store the free base in solution? A: Never for long periods. The free base possesses a high-energy HOMO (Highest Occupied Molecular Orbital) susceptible to attack by triplet oxygen.
-
Rule: Generate the free base in situ immediately prior to reaction. If solution storage is unavoidable, use anhydrous, degassed DMF or DMSO at -80°C.[1]
Module 2: Solvation & Reaction Handling
Q: Which solvent system minimizes degradation? A: Aprotic, polar solvents (DMF, DMSO, Acetonitrile) are preferred but must be degassed .[1]
-
The Trap: Protic solvents (Methanol, Ethanol) can facilitate tautomerization.[1] While sometimes necessary for solubility, they accelerate the equilibrium shift to the more reactive species.
-
Critical Step: Sparge solvents with Argon for 15 minutes or use freeze-pump-thaw cycles before introducing the isoindole.
Q: I see a new peak at M+147 (or similar) in my LCMS. What is it? A: That is likely Phthalimide (MW ~147 Da).[1]
-
Mechanism: Oxidative deamination.[1]
species.[1] -
Prevention: This confirms oxygen ingress.[1] Check your septum integrity and nitrogen lines.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Technical Intervention |
| Material turns Blue/Green | Oxidative Dimerization | Trace metals (Fe, Cu) or light exposure are catalyzing radical coupling.[1] Action: Add EDTA (if compatible) to chelate metals; use amber glassware.[1] |
| Material turns White/Chalky | Hydrolysis/Oxidation | Conversion to Phthalimide or Phthalic Acid. Action: Check dessicant quality; ensure inert atmosphere. |
| Inconsistent Yields | Tautomeric Drift | Reaction pH is fluctuating, altering the Amino/Imino ratio. Action: Buffer the reaction or control base equivalents strictly. |
| Exotherm upon dissolution | Uncontrolled Neutralization | If neutralizing the HCl salt, heat is generated, accelerating degradation. Action: Neutralize at 0°C. |
Module 4: The "Inert Workflow" Protocol
Objective: Generate and utilize 3-Amino-1H-isoindole free base without oxidative loss.
Materials:
Procedure:
-
Degassing: Place the reaction solvent in a Schlenk flask. Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen.[1] Sparging is insufficient for highly sensitive kinetics.
-
Salt Addition: Under a positive pressure of Argon, add the HCl salt solid.
-
Controlled Neutralization:
-
Cool the flask to 0°C (ice bath).
-
Add the base dropwise. Note: If using NaH, account for hydrogen gas evolution.[1]
-
-
Immediate Usage: Do not isolate the free base. Cannulate the solution directly into the subsequent reaction vessel.
-
Quenching: If the reaction must be stopped, quench immediately with a weak acid or buffer to protonate any remaining amine, stabilizing it.
Visualizing the Degradation Pathway
The following diagram illustrates the competitive pathways between the desired equilibrium and the irreversible degradation sinks.
Caption: Degradation landscape of 3-Amino-1H-isoindole. The "Safe Path" is vertical (Blue); red paths indicate irreversible oxidative loss.[1]
References
-
Synthesis and Stability of Isoindoles
-
Oxidative Pathways to Phthalimide
-
Tautomerism and Reactivity
-
Handling of 3-Aminoindoles (Analogous Chemistry)
Sources
- 1. 1H-Isoindol-3-amine, 1-imino- | C8H7N3 | CID 18980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-氨基-1H-异吲哚 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE | 76644-74-1 [chemicalbook.com]
- 6. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]
- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-1H-isoindole Quality Control
Status: Operational Topic: Impurity Profiling & Stability Analysis Ticket ID: ISO-QC-001 Assigned Specialist: Senior Application Scientist, Dr. Chen
Executive Summary: The "Isoindole Instability" Factor[1]
Welcome to the technical support hub for 3-Amino-1H-isoindole (often commercially labeled as 1-iminoisoindoline ).
If you are experiencing inconsistent LC-MS data, split peaks, or "disappearing" material, you are likely not dealing with contamination, but rather the inherent tautomeric equilibrium and oxidative sensitivity of the isoindole core. This guide distinguishes between intrinsic chemical behavior and actual impurities.
Core Structural Dynamics
3-Amino-1H-isoindole exists in a rapid equilibrium with its tautomer, 1-iminoisoindoline. This creates a "chameleon" effect in analytical data.
Figure 1: The genealogy of 3-Amino-1H-isoindole, showing the critical tautomeric relationship (blue) and degradation pathways (red/yellow).
Troubleshooting Guide: Diagnosing Your Spectrum
Scenario A: "My HPLC/LC-MS shows a split peak or a broad 'hump' instead of a sharp peak."
Diagnosis: Tautomeric Interconversion (Not Impurity) Mechanism: The 3-amino and 1-imino forms interconvert on the timescale of the chromatographic run. If the column pH allows proton transfer, you will see peak broadening or splitting. Solution:
-
Temperature Control: Run the column at a lower temperature (e.g., 10°C) to slow the interconversion kinetics, potentially resolving two distinct peaks.
-
pH Modification: Adjust mobile phase pH to >8.0 (using Ammonium Bicarbonate) to stabilize the free base form, or use a highly acidic phase to lock it as the salt (though this risks hydrolysis).
Scenario B: "I see a dominant peak with Mass [M+16] or [M+17]."
Diagnosis: Oxidation to Phthalimide Mechanism: Isoindoles are electron-rich and oxidize rapidly in air to form Phthalimide (MW 147.13, often appearing as M+H 148 or M+Na 170). Verification: Check the UV spectrum. Phthalimide has a distinct absorption band around 290-300 nm which differs from the isoindole system.
Scenario C: "The sample contains a high-retention, non-polar impurity."
Diagnosis: Residual Phthalonitrile Mechanism: Incomplete ammonolysis of the starting material. Phthalonitrile is significantly less polar than the amino-isoindole and will elute much later on a Reverse Phase C18 column.
Impurity Profile Reference Table
Use this table to identify unknown peaks in your chromatogram.
| Compound | Structure Type | Relative Retention (RRT)* | Mass Shift (vs Target) | Origin |
| 3-Amino-1H-isoindole | Target | 1.00 | 0 | Active |
| 1-Iminoisoindoline | Tautomer | 0.95 - 1.05 (Co-elutes) | 0 | Equilibrium |
| Phthalonitrile | Starting Material | > 1.50 (Late eluter) | -4 mass units | Synthesis |
| Phthalimide | Oxidant | 1.10 - 1.20 | +1 mass unit (M+H vs M+H) | Air Exposure |
| 2-Cyanobenzamide | Hydrolytic | 0.80 (Early eluter) | +18 mass units | Moisture/Acid |
| Diiminoisoindoline | Side Product | 0.90 | +15 mass units | Over-reaction |
*RRT is approximate based on a standard C18 Gradient (Water/ACN).
Validated Analytical Protocols
Protocol 1: High-Stability HPLC Method
Standard acidic methods (0.1% TFA) often cause on-column hydrolysis of isoindoles. This buffered method minimizes degradation.
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 60% B
-
15-20 min: 60% -> 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide bonds).
-
Sample Prep: Dissolve in DMSO (avoid Methanol as it can form adducts). Inject immediately.
Protocol 2: NMR Validation (The "True" Purity Test)
LC-MS can be misleading due to ionization artifacts. NMR is the gold standard for this compound.
-
Solvent: Use DMSO-d6 .[2] Avoid CDCl3 (Chloroform-d) as the trace acidity in chloroform accelerates oxidation to phthalimide.
-
Key Signals:
-
Look for the broad singlet around 9.0 - 10.0 ppm (NH protons).
-
Phthalimide Impurity: Sharp doublet at ~7.8-8.0 ppm (symmetric aromatic system).
-
Phthalonitrile Impurity: Multiplets at ~7.8 and ~8.0 ppm, distinct from the isoindole pattern.
-
Storage & Handling Directives
The half-life of 3-amino-1H-isoindole in solution at room temperature is often measured in hours .
-
Solid State: Store at -20°C under Argon or Nitrogen. The hydrochloride salt form is significantly more stable than the free base.
-
In Solution: Never store solutions overnight. Prepare fresh in DMSO or DMF.
-
Reaction Environment: If using as an intermediate (e.g., for phthalocyanine synthesis), generate in situ if possible to avoid isolation losses.
References
-
Tautomerism & Structure: Shishkin, O. V., et al. "Remarkably strong polarization of amidine fragment in the crystals of 1-imino-1H-isoindol-3-amine."[3] Journal of Molecular Structure, 2013.
-
Isoindole Stability & Chemistry: Vila, C., et al. "Three-component assembly of stabilized fluorescent isoindoles."[4][5] RSC Advances, 2022.
-
Impurity Synthesis (Phthalimide Pathway): Reddy, P. Y., et al. "Economical and practical method for the synthesis of a wide range of imide derivatives."[6] Journal of Organic Chemistry, 1997.[6]
-
General Isoindole Review: Speck, K., & Magauer, T. "The chemistry of isoindole natural products." Beilstein Journal of Organic Chemistry, 2013.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Phthalimides [organic-chemistry.org]
Validation & Comparative
High-Sensitivity Amine Analysis: O-Phthalaldehyde (OPA) vs. Isoindole Methodologies
This guide provides an in-depth technical comparison between o-Phthalaldehyde (OPA) —the industry-standard reagent for primary amine analysis—and the Isoindole fluorophore class it generates (specifically focusing on the core structure 3-amino-1H-isoindole and its stabilized analogs like NDA ).
The comparison addresses the critical dichotomy in amine analysis: Reagent Reactivity (OPA) versus Product Stability (Isoindole) .
Executive Summary
In quantitative amine analysis (HPLC/CE), o-Phthalaldehyde (OPA) is the dominant derivatization reagent due to its rapid kinetics and high quantum yield. However, OPA itself is non-fluorescent; it functions by reacting with primary amines and a nucleophilic thiol to generate a fluorescent 1-alkylthio-2-alkyl-substituted isoindole (a derivative of 3-amino-1H-isoindole ).
The "versus" in this context refers to the trade-off between the OPA Reagent's rapid kinetics and the Isoindole Product's inherent instability. Advanced workflows now utilize stabilized isoindole precursors (like Naphthalene-2,3-dicarboxaldehyde [NDA] ) to overcome the degradation issues associated with the standard OPA-generated 3-amino-1H-isoindole core.
Key Technical Differentiators
| Feature | o-Phthalaldehyde (OPA) | Stabilized Isoindole (NDA/CBI) |
| Role | Derivatization Reagent | Alternative Reagent (Forms Benzoisoindole) |
| Core Fluorophore | 3-Amino-1H-isoindole (Unstable) | Cyanobenz[f]isoindole (Stable) |
| Target Analyte | Primary Amines (Requires Thiol) | Primary Amines (Requires Cyanide/Thiol) |
| Fluorescence | ||
| Stability | Product degrades ( | Product stable for >24 hours |
| Sensitivity | High (fmol range) | Ultra-High (attomol range possible) |
Mechanistic Analysis: The Isoindole Reaction
The core of this analysis relies on the "Three-Component Isoindole Reaction." OPA does not fluoresce.[1] It requires a primary amine and a thiol (typically 2-mercaptoethanol [2-ME] or 3-mercaptopropionic acid [3-MPA] ) to cyclize into the fluorescent isoindole.
The OPA-Isoindole Pathway
The reaction proceeds via a hemiacetal intermediate, which condenses with the amine to form an imine, followed by thiol attack and cyclization to form the 1-alkylthio-2-alkylisoindole .
Critical Instability: The formed 3-amino-1H-isoindole derivative is prone to autoxidation, converting into non-fluorescent 2,3-dihydro-1H-isoindol-1-one (isoindolone) and other degradation products. This necessitates immediate analysis after derivatization (often automated online).
Graphviz Pathway Diagram
The following diagram illustrates the reaction mechanism and the degradation pathway that defines the limitations of the OPA method.
Figure 1: The OPA reaction pathway yielding the fluorescent isoindole and its subsequent degradation.[1]
Experimental Protocols
To ensure scientific integrity, the following protocols distinguish between the standard OPA method (generating the unstable isoindole) and the stabilized NDA method.
Protocol A: Standard OPA Derivatization (Pre-Column)
Objective: Rapid derivatization of primary amino acids for immediate HPLC injection. Reagents:
-
OPA Reagent: 10 mg o-phthalaldehyde dissolved in 250 µL methanol.
-
Thiol: 10 µL 3-mercaptopropionic acid (3-MPA).[2] Note: 3-MPA yields more stable derivatives than 2-mercaptoethanol.
-
Buffer: 0.4 M Borate buffer (pH 10.2).
Workflow:
-
Preparation: Mix OPA, Thiol, and Buffer.[1] (Reagent is stable for ~1 week at 4°C).
-
Reaction: Mix 10 µL Sample + 10 µL Reagent.
-
Incubation: 1.0 minute at ambient temperature.
-
Injection: Inject immediately onto C18 RP-HPLC column.
-
Detection:
nm, nm.[1]
Validation Check: If peak areas decrease by >5% between injections of the same vial over 30 minutes, the isoindole product is degrading. Switch to online (in-needle) derivatization.
Protocol B: Stabilized Isoindole (NDA) Derivatization
Objective: High-sensitivity analysis where product stability is required (e.g., long autosampler queues). Reagents:
-
NDA Reagent: Naphthalene-2,3-dicarboxaldehyde.
-
Nucleophile: Potassium Cyanide (KCN) or Thiol.
-
Product: 1-cyano-2-substituted-benz[f]isoindole (CBI).
Workflow:
-
Reaction: Mix Sample + NDA + KCN in Borate buffer (pH 9.5).
-
Incubation: 10–20 minutes (slower kinetics than OPA).
-
Stability: Product is stable for >24 hours.
-
Detection:
nm, nm.
Performance Comparison: OPA vs. Stabilized Isoindole
The choice between OPA and stabilized isoindole reagents (NDA) depends on the balance between speed and stability .
Reaction Kinetics
-
OPA: Reacts in <1 minute. Ideal for high-throughput online derivatization where the autosampler mixes and injects immediately.
-
Isoindole (NDA): Slower reaction (15–20 mins). Better suited for batch derivatization where many samples are prepared at once and sit in the autosampler.
Product Stability
-
OPA-Isoindole: The 3-amino-1H-isoindole ring is electron-rich and susceptible to oxidation.
-
Data: OPA-Glycine half-life is approx. 10–20 minutes with 2-mercaptoethanol; extended to ~1 hour with 3-MPA.
-
-
NDA-Benzoisoindole: The extended naphthalene system and the cyano group (if KCN is used) stabilize the electron distribution.
-
Data: CBI derivatives show <2% degradation over 24 hours.
-
Selectivity
-
OPA: Strictly primary amines. No reaction with secondary amines (like Proline) unless oxidized first (e.g., with Chloramine-T) or using a co-reagent like FMOC.
Comparative Data Table
| Parameter | OPA / 3-MPA | NDA / Cyanide |
| Derivative | Isoindole | Benzo[f]isoindole |
| Reaction Time | 0.5 – 1.0 min | 15 – 20 min |
| Derivative Stability | Low (Minutes) | High (Hours/Days) |
| Quantum Yield ( | ~0.4 - 0.5 | ~0.7 - 0.8 |
| LOD (fmol) | 50 - 100 | 1 - 10 |
| Secondary Amine Reactivity | No | No |
Decision Matrix: Which Method to Choose?
Use the following logic flow to determine the appropriate method for your application.
Figure 2: Selection logic for OPA vs. Stabilized Isoindole methods.
References
-
Comparison of OPA and FMOC Derivatization: JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC).
-
Isoindole Stability Studies: Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry.[3]
-
Three-Component Isoindole Reaction: Maslivetc, V. A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. ResearchGate.
-
Agilent Technical Note: Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
-
3-Amino-1H-isoindole Structure: PubChem. 1H-Isoindol-1-one, 3-amino- (Compound Summary).
Sources
A Comparative Guide to Protein Labeling: 3-Amino-1H-isoindole vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of proteomics and drug development, the precise labeling of proteins is paramount for elucidating their structure, function, and interactions. The choice of a fluorescent label can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive comparison of two amine-reactive labeling reagents: the well-established dansyl chloride and the less-explored 3-Amino-1H-isoindole. As a Senior Application Scientist, this document aims to provide not just a side-by-side comparison but also the underlying chemical principles and practical considerations to empower researchers in making informed decisions for their specific applications.
Introduction: The Critical Role of Fluorescent Labeling
Fluorescent labeling is a cornerstone technique in modern biological research, enabling the visualization and quantification of proteins in complex biological systems.[1] The ideal fluorescent label should be small to minimize perturbation of protein function, exhibit high reactivity and specificity towards the target functional group, and possess robust photophysical properties, including high quantum yield and photostability.[2] This guide delves into a comparative analysis of two such reagents, focusing on their chemical mechanisms, performance attributes, and practical usability.
At a Glance: Key Performance Characteristics
| Feature | 3-Amino-1H-isoindole | Dansyl Chloride |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Primary and secondary amines (e.g., Lysine, N-terminus)[3] |
| Reaction pH | Likely basic (inferred) | Alkaline (pH 9.0-10.0)[4][5] |
| Fluorescence | Environment-dependent (potential for "turn-on")[6] | Environmentally sensitive, blue-green fluorescence[7] |
| Stability of Conjugate | Potentially unstable, requires stabilization[7][8] | Stable sulfonamide bond[7] |
| Key Advantage | Potential for "turn-on" fluorescence, reducing background.[6] | Well-established, high sensitivity, environmentally sensitive fluorescence for structural studies.[3] |
| Key Disadvantage | Inherent instability of the isoindole core, limited data available.[8][9] | Susceptible to hydrolysis, requires non-amine buffers.[4] |
The Chemistry of Labeling: A Tale of Two Mechanisms
The efficacy of a labeling reagent is fundamentally dictated by its chemical reactivity towards specific amino acid residues on the protein surface. Both 3-Amino-1H-isoindole and dansyl chloride target primary amino groups, predominantly found on lysine residues and the N-terminus of a polypeptide chain.
Dansyl Chloride: A Classic Sulfonylation Reaction
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the unprotonated form of primary and secondary amino groups to form a stable sulfonamide bond.[3] This reaction is highly dependent on pH, with optimal conditions typically in the alkaline range of 9.0 to 10.0 to ensure the deprotonation of the target amine.[4][5]
However, a significant practical consideration is the competing hydrolysis of dansyl chloride in aqueous solutions, which yields the non-reactive dansyl sulfonic acid.[4] This necessitates the fresh preparation of the reagent in an organic solvent and its rapid addition to the protein solution. Furthermore, the use of buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[5]
Figure 1. Reaction scheme of dansyl chloride with a primary amine on a protein and the competing hydrolysis reaction.
3-Amino-1H-isoindole: A Potential for Bio-orthogonal Chemistry
The chemistry of 3-Amino-1H-isoindole for protein labeling is not well-documented in existing literature. However, based on the reactivity of the parent isoindole scaffold, a plausible mechanism involves a multicomponent reaction. Isoindoles can be formed through the reaction of an o-dialdehyde, an amine, and a thiol.[8][10] In the context of protein labeling, the 3-amino group of the isoindole could potentially react with accessible functional groups on the protein surface, though the specific mechanism and target residues are not established.
A significant challenge with isoindole-based fluorophores is their inherent instability.[8][9] The isoindole ring system is prone to decomposition, which can lead to a loss of fluorescence and introduce inaccuracies in quantification.[8] Research has shown that the stability of isoindoles can be improved by the introduction of electron-withdrawing substituents on the aromatic ring.[7][10] This suggests that for 3-Amino-1H-isoindole to be a viable labeling reagent, chemical modifications to stabilize the core structure would be necessary.
One of the most intriguing possibilities for isoindole-based dyes is their potential for "turn-on" fluorescence. This phenomenon, where the dye is non-fluorescent until it reacts with its target, is highly advantageous as it minimizes background fluorescence from unreacted dye, simplifying purification and improving the signal-to-noise ratio.[6]
Figure 2. Hypothetical pathway for protein labeling with a stabilized 3-Amino-1H-isoindole derivative.
Performance Deep Dive: A Comparative Analysis
A thorough evaluation of a fluorescent label extends beyond its chemical reactivity to its photophysical properties and the stability of the resulting protein conjugate.
Fluorescence Characteristics
Dansyl Chloride: The fluorescence of dansyl-protein conjugates is highly sensitive to the local environment.[7] The emission maximum and quantum yield can shift depending on the polarity of the microenvironment around the label. This property is particularly valuable for studying protein conformation and dynamics, as changes in protein structure that alter the environment of the dansyl group will be reflected in its fluorescence signal. Dansyl conjugates typically exhibit a large Stokes shift, which is the separation between the excitation and emission maxima, minimizing spectral overlap and improving detection sensitivity.[11]
3-Amino-1H-isoindole: While data for 3-Amino-1H-isoindole itself is scarce, substituted isoindoles have been shown to be fluorescent.[8][10] Their photophysical properties are highly dependent on the substituents on the isoindole core.[6] As mentioned, the potential for "turn-on" fluorescence upon binding to a target is a significant theoretical advantage.[6] However, many isoindole derivatives exhibit lower photostability compared to more robust dyes.[6]
Stability of the Labeled Protein
Dansyl Chloride: The sulfonamide bond formed between dansyl chloride and an amine is very stable, ensuring that the fluorescent label remains attached to the protein throughout the course of an experiment.[7]
3-Amino-1H-isoindole: The stability of a protein labeled with 3-Amino-1H-isoindole is a major unknown. The inherent instability of the isoindole ring system raises concerns about the long-term stability of the conjugate and the potential for the label to degrade over time, leading to a loss of signal.[8][9] Encapsulation within cyclodextrins has been shown to enhance the stability of some isoindole derivatives, suggesting that formulation strategies could be employed to improve their utility.
Experimental Protocols: A Practical Guide
The successful labeling of a protein requires a well-defined and validated protocol.
Protocol for Protein Labeling with Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.5)
-
Dansyl chloride
-
Anhydrous organic solvent (e.g., acetonitrile or acetone)
-
Quenching solution (e.g., Tris buffer, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer at pH 9.5.
-
Reagent Preparation: Immediately before use, prepare a stock solution of dansyl chloride (e.g., 10 mg/mL) in anhydrous acetonitrile or acetone. Dansyl chloride is unstable in aqueous solutions and should be prepared fresh.[4]
-
Labeling Reaction: While vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30 minutes at 37°C in the dark.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess dansyl chloride.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dansyl group (around 340 nm).
Figure 3. Experimental workflow for protein labeling with dansyl chloride.
Protocol for Protein Labeling with 3-Amino-1H-isoindole
Due to the lack of established protocols in the scientific literature, a detailed, validated procedure for protein labeling with 3-Amino-1H-isoindole cannot be provided. A hypothetical protocol would likely involve reacting the protein with a stabilized derivative of 3-Amino-1H-isoindole under conditions that favor the specific, yet currently undefined, labeling chemistry. Significant research and development would be required to optimize reaction conditions, purification methods, and characterization of the resulting conjugate.
Conclusion and Future Outlook
This guide has provided a detailed comparison of dansyl chloride and 3-Amino-1H-isoindole for protein labeling. Dansyl chloride remains a robust and well-characterized reagent, particularly valuable for its environmentally sensitive fluorescence that can provide insights into protein structure and dynamics. Its primary drawbacks are its susceptibility to hydrolysis and the requirement for amine-free buffers.
3-Amino-1H-isoindole, on the other hand, represents a more speculative choice. While the potential for "turn-on" fluorescence is a significant advantage that could simplify experimental workflows and improve sensitivity, the inherent instability of the isoindole core is a major hurdle that must be overcome. The lack of available data on its reactivity, the stability of its protein conjugates, and its photophysical properties necessitates further fundamental research before it can be considered a routine laboratory tool.
For researchers requiring a reliable and well-understood fluorescent label for primary amines, dansyl chloride is the recommended choice. However, for those engaged in the development of novel fluorescent probes, the isoindole scaffold, with its potential for "turn-on" fluorescence and tunable properties, presents an exciting avenue for future investigation. The development of stable and reactive isoindole derivatives could provide a new class of powerful tools for protein analysis.
References
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC - NIH. (2023, April 23). Retrieved from [Link]
-
Three-component assembly of stabilized fluorescent isoindoles - PMC - NIH. (2022, March 2). Retrieved from [Link]
-
Dansyl chloride - Grokipedia. Retrieved from [Link]
-
Three-component assembly of stabilized fluorescent isoindoles - eScholarship.org. (2022, February 22). Retrieved from [Link]
-
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. Retrieved from [Link]
-
Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts. It can also be made to react with secondary amines. Dansyl chloride is widely used to modify amino acids; specifically, protein sequencing and amino acid analysis. Retrieved from [Link]
-
Reactivity with Tris(hydroxymethyl)aminomethane Confounds Immunodetection of Acrolein-Adducted Proteins | Request PDF - ResearchGate. Retrieved from [Link]
-
Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PubMed Central. Retrieved from [Link]
-
Fluorescent labeling and modification of proteins - PMC - NIH. Retrieved from [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Distribution of stable free radicals among amino acids of isolated soy proteins - PubMed. (2010, September 2). Retrieved from [Link]
-
Fluorescent chameleon labels for bioconjugation and imaging of proteins, nucleic acids, biogenic amines and surface amino groups. a review - ResearchGate. (2021, August 2). Retrieved from [Link]
-
Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling - Liberty University. Retrieved from [Link]
-
Light-Induced Oxidation of Tryptophan and Histidine. Reactivity of Aromatic N-Heterocycles toward Triplet-Excited Flavins | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin - PubMed. Retrieved from [Link]
-
Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging | Request PDF - ResearchGate. Retrieved from [Link]
-
Protein labeling protocol - Abberior Instruments. Retrieved from [Link]
-
Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC - PubMed Central. (2014, March 3). Retrieved from [Link]
-
A rapid and robust method for selective isotope labeling of proteins - PMC - NIH. Retrieved from [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy - White Rose Research Online. (2022, November 16). Retrieved from [Link]
-
Protein Labeling Techniques | Sino Biological. Retrieved from [Link]
Sources
- 1. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Fluorescamine vs. OPA-Derived Isoindoles for Primary Amine Detection
Topic: Fluorescamine versus o-Phthalaldehyde (OPA)/Isoindole Formation for Primary Amine Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantifying primary amines is a cornerstone of bioanalytical chemistry, essential for protein assays, peptide mapping, and pharmaceutical quality control. Two fluorogenic reagents dominate this field: Fluorescamine and o-Phthalaldehyde (OPA) .
While both reagents are non-fluorescent until they react with primary amines, they differ fundamentally in their reaction mechanisms, kinetic profiles, and signal stability. This guide clarifies the distinction between the two, specifically addressing the formation of the 3-amino-1H-isoindole core (the fluorescent product of the OPA reaction) versus the pyrrolinone derivative formed by Fluorescamine.
Mechanistic Deep Dive: The Chemistry of Detection
To choose the correct reagent, one must understand the underlying chemistry. The "3-Amino-1H-isoindole" mentioned in the topic is not typically a shelf-stable reagent but the fluorogenic core generated in situ by OPA.
Fluorescamine: The Spiro-Lactone Mechanism
Fluorescamine is a spiro-lactone that reacts with primary amines to form a highly fluorescent pyrrolinone.
-
Key Feature: The reagent itself is unstable in water (hydrolysis t1/2 ~5–10 seconds), but the reaction with amines is faster (milliseconds).
-
Result: Competitive hydrolysis reduces the effective reagent concentration, requiring a rapid mixing protocol.
OPA (Isoindole Formation): The Three-Component Assembly
OPA itself is not fluorescent. It requires a nucleophilic attack by a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) and a primary amine to cyclize into a 1-alkylthio-2-alkylisoindole (often simplified as the isoindole derivative).
-
Key Feature: The reagent is stable in aqueous buffer, but the product (the isoindole) is susceptible to oxidation and degradation over time.[1]
Figure 1: Reaction pathways.[2] Note the competitive hydrolysis for Fluorescamine versus the product degradation issue for OPA.
Critical Performance Analysis
The choice between Fluorescamine and OPA/Isoindole often comes down to a trade-off between sensitivity and signal stability.
| Feature | Fluorescamine | OPA (Isoindole Derivative) |
| Excitation / Emission | 390 nm / 475 nm | 340 nm / 455 nm |
| Sensitivity (LOD) | High (Low nanomole range) | Ultra-High (Picomole range; ~5-10x more sensitive) |
| Reagent Stability | Unstable in water (must dissolve in Acetone/Dioxane) | Stable in aqueous buffer |
| Signal Stability | Stable (Hours to days) | Unstable (Decays in minutes; requires precise timing) |
| Reaction Kinetics | Instantaneous (< 100 ms) | Fast (1–2 minutes) |
| pH Optimum | pH 9.0 (Borate buffer) | pH 9.5–10.5 (Borate/Carbonate) |
| Interferences | Tris buffers (primary amines) | Tris buffers; Thiol-sensitive samples |
Expert Insight: The Stability Paradox
-
Fluorescamine suffers from reagent instability.[3][4] Once the fluorophore forms, it is robust. This makes it ideal for endpoints where you might read the plate an hour later.
-
OPA suffers from product instability. The isoindole ring oxidizes and rearranges, causing the fluorescence to drop shortly after the plateau. This requires strict timing (e.g., "read exactly 2 minutes after mixing").
Experimental Protocols
Protocol A: Fluorescamine Assay (High Stability)
Best for: Routine protein quantification, teaching labs, or when plate reading is delayed.
Reagents:
-
Buffer: 0.2 M Sodium Borate, pH 9.0.
-
Reagent Stock: 3 mg/mL Fluorescamine in HPLC-grade Acetone (Prepare fresh or store desiccated/dark).
-
Standard: BSA or Glycine solution.
Workflow:
-
Prepare Samples: Dilute protein/amine samples in Borate buffer to 10–500 µg/mL.
-
Plate Setup: Add 150 µL of sample to a black 96-well plate.
-
Critical Step (Mixing): While vortexing or shaking the plate, add 50 µL of Fluorescamine stock.
-
Note: Rapid mixing is essential. If the acetone solution slowly diffuses into the water, the water will hydrolyze the reagent before it finds an amine.
-
-
Incubation: Incubate at Room Temperature (RT) for 5–10 minutes (reaction is complete in seconds, but this allows bubbles to dissipate).
-
Detection: Read Ex 390 nm / Em 475 nm.
Protocol B: OPA / Isoindole Assay (High Sensitivity)
Best for: Trace amine detection, HPLC pre-column derivatization, micro-samples.
Reagents:
-
OPA Reagent: Dissolve 50 mg OPA in 1 mL Methanol. Add 9 mL of 0.1 M Sodium Borate (pH 9.5). Add 50 µL 2-Mercaptoethanol (2-ME).
-
Note: The thiol (2-ME) smells potent; use a fume hood.
-
-
Standard: Amino acid standard mixture.
Workflow:
-
Prepare Samples: Dilute samples in Borate buffer.
-
Reaction: Mix 100 µL sample with 100 µL OPA Reagent.
-
Critical Step (Timing): Incubate for exactly 2 minutes.
-
Expert Tip: Do not batch process more than one plate at a time. The signal for the first well may degrade by the time you pipette the last well if the plate is large.
-
-
Detection: Read Ex 340 nm / Em 455 nm immediately.
Decision Matrix
Use the following logic flow to determine the appropriate reagent for your application.
Figure 2: Reagent selection decision tree.
Troubleshooting & Optimization
-
Background Noise: OPA can degrade into fluorescent byproducts if the reagent is old. Always prepare OPA fresh daily or store frozen in aliquots.
-
Quenching: High concentrations of thiols in the sample can interfere with Fluorescamine. Conversely, OPA requires thiols; if your sample contains thiols, OPA is often the more natural choice, though you must control the molar ratios.
-
Inner Filter Effect: Because Fluorescamine requires UV/Blue excitation, highly concentrated protein samples can absorb the excitation light, leading to non-linear standard curves. Always dilute samples to the linear range.
References
-
Udenfriend, S., et al. (1972).[5] Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science. Link
-
Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry. Link
-
Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: Fluorogenic detection of primary amines in the picomole range.[6][7] Comparison with fluorescamine and ninhydrin. PNAS. Link
-
Thermo Fisher Scientific. (n.d.). Fluorescamine Product Information & Protocols. Link
Sources
A Senior Application Scientist's Guide to Amine Derivatization: Unraveling the Cross-Reactivity of 3-Amino-1H-isoindole with Secondary Amines
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a critical analytical challenge. The choice of derivatization reagent is paramount, directly impacting the sensitivity, selectivity, and reliability of analytical methods such as High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of 3-Amino-1H-isoindole and its alternatives for amine derivatization, with a special focus on the often-problematic cross-reactivity with secondary amines. We will delve into the mechanistic underpinnings of these reactions, present available experimental data, and provide actionable protocols to empower you in your analytical endeavors.
The Central Challenge: Differentiating Primary and Secondary Amines
Primary and secondary amines often coexist in complex biological and chemical matrices. Their differential quantification is crucial in various fields, from monitoring drug metabolism to assessing food quality. Many derivatization reagents, designed to impart chromophores or fluorophores for enhanced detection, exhibit varying degrees of reactivity towards both amine classes. This cross-reactivity can lead to inaccurate quantification and misinterpretation of results. Understanding the selectivity of a derivatization reagent is therefore not just a technical detail, but a cornerstone of robust analytical science.
3-Amino-1H-isoindole: A Promising Reagent with Inferred Selectivity
3-Amino-1H-isoindole is a fluorogenic reagent that has garnered interest for the derivatization of primary amines. Its structural similarity to the well-established reagent, o-phthalaldehyde (OPA), suggests a similar reaction mechanism and, consequently, a high degree of selectivity for primary amines.
The Reaction Mechanism: A Tale of Steric Hindrance
The reaction of 3-Amino-1H-isoindole with a primary amine, in the presence of a thiol (such as 2-mercaptoethanol), is believed to proceed through the formation of a fluorescent isoindole derivative.
Figure 1: Proposed reaction pathway of 3-Amino-1H-isoindole.
The key to the selectivity of this reaction lies in the initial formation of a Schiff base. For a primary amine, this step is sterically favored. However, with a secondary amine, the presence of two alkyl or aryl groups on the nitrogen atom creates significant steric hindrance, impeding the nucleophilic attack on the carbonyl group of the isoindole precursor. This steric barrier is the primary reason for the expected low reactivity of 3-Amino-1H-isoindole with secondary amines.
While direct experimental data quantifying the cross-reactivity of 3-Amino-1H-isoindole with secondary amines is scarce in peer-reviewed literature, the well-documented high selectivity of the structurally analogous OPA for primary amines provides a strong basis for this inference.[1][2]
A Comparative Analysis of Alternative Derivatization Reagents
To provide a comprehensive overview, we will now compare 3-Amino-1H-isoindole with several widely used derivatization reagents. The choice of reagent will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the presence of interfering substances, and the need to quantify both primary and secondary amines.
| Reagent | Reactivity with Primary Amines | Reactivity with Secondary Amines | Key Advantages | Key Disadvantages |
| 3-Amino-1H-isoindole (inferred) | High | Very Low (due to steric hindrance) | Potentially high selectivity for primary amines, fluorogenic. | Limited published data on performance and cross-reactivity. |
| o-Phthalaldehyde (OPA) | High | Very Low | Well-established, high sensitivity, fluorogenic, automated methods available. | Derivatives can be unstable, requires a thiol co-reagent.[2] |
| Fluorescamine | High | Very Low | Rapid reaction, fluorogenic. | Reagent is moisture sensitive and excess hydrolyzes to non-fluorescent products. |
| NBD-Cl / NBD-F | High | High | Reacts with both primary and secondary amines, stable derivatives. | Lower fluorescence quantum yield in aqueous solutions, NBD-F is more reactive but also more expensive. |
| FMOC-Cl | High | High | Reacts with both primary and secondary amines, stable derivatives, suitable for LC-MS. | Excess reagent and by-products can interfere with chromatography. |
| Dansyl Chloride | High | High | Reacts with both primary and secondary amines, stable derivatives, well-established. | Slower reaction times, potential for multiple derivatization sites on a molecule. |
Reagents Selective for Primary Amines: OPA and Fluorescamine
For applications requiring the exclusive quantification of primary amines, OPA and fluorescamine are the reagents of choice.
-
o-Phthalaldehyde (OPA) *: In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent 1-alkylthio-2-alkyl-substituted isoindoles.[1] The reaction is rapid and highly sensitive. However, the stability of the resulting fluorescent derivative can be a concern and requires careful control of reaction conditions.[2]
-
Fluorescamine : This reagent reacts directly with primary amines to form a fluorescent pyrrolinone derivative. The reaction is extremely fast, occurring in seconds at room temperature. A key advantage is that the unreacted fluorescamine is non-fluorescent, minimizing background signal. However, the reagent is susceptible to hydrolysis, which can impact reproducibility.
Reagents for Both Primary and Secondary Amines: NBD-Cl/F, FMOC-Cl, and Dansyl Chloride
When the simultaneous or individual quantification of both primary and secondary amines is necessary, a different class of reagents is required.
-
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) and 4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F) : These reagents react with both primary and secondary amines to form stable, fluorescent derivatives. NBD-F is significantly more reactive than NBD-Cl. A notable drawback is that the fluorescence of the NBD-amine adducts is often quenched in aqueous environments.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : FMOC-Cl is a popular reagent for the derivatization of both primary and secondary amines, yielding stable and highly fluorescent adducts. It is particularly well-suited for applications involving subsequent analysis by mass spectrometry (MS). A common challenge is the chromatographic interference from the excess reagent and its hydrolysis product, FMOC-OH.
-
Dansyl Chloride : This classic reagent reacts with both primary and secondary amines to produce stable, fluorescent sulfonamide adducts. The reaction is typically slower than with other reagents and may require heating.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of your results, we provide the following detailed, step-by-step methodologies for the derivatization of amines.
General Considerations for Amine Derivatization
-
pH Control : The pH of the reaction mixture is critical for most derivatization reactions. Amine nucleophilicity is pH-dependent, and the stability of the derivatization reagent and the resulting product can also be affected. Borate buffers are commonly used to maintain an alkaline pH.
-
Solvent : The choice of solvent can influence reaction rates and the stability of the derivatives. Acetonitrile and methanol are frequently used organic modifiers.
-
Reagent Concentration : A molar excess of the derivatization reagent is typically used to ensure complete reaction with the analyte.
-
Reaction Time and Temperature : These parameters should be optimized to achieve complete derivatization while minimizing the degradation of the reagent and the product.
Protocol for Derivatization with o-Phthalaldehyde (OPA)
This protocol is designed for the pre-column derivatization of primary amines for HPLC analysis.
Figure 2: Workflow for OPA derivatization.
Reagents:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 25 µL of 2-mercaptoethanol and dilute to 50 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily and protected from light.
-
Amine Standard Solutions: Prepare stock solutions of primary and secondary amine standards in a suitable solvent (e.g., water or methanol).
Procedure:
-
In a clean vial, mix 100 µL of the amine sample or standard with 100 µL of the 0.4 M borate buffer.
-
Add 200 µL of the OPA reagent to the mixture.
-
Vortex the solution for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.
-
Inject an appropriate volume of the reaction mixture into the HPLC system for analysis.
Protocol for Derivatization with FMOC-Cl
This protocol is suitable for the derivatization of both primary and secondary amines.
Reagents:
-
Borate Buffer (0.1 M, pH 8.0): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 8.0 with a concentrated sodium hydroxide solution.
-
FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile. This solution should be stored in a desiccator and protected from light.
-
Amine Standard Solutions: Prepare stock solutions of primary and secondary amine standards.
Procedure:
-
To 100 µL of the amine sample or standard, add 100 µL of the 0.1 M borate buffer.
-
Add 200 µL of the FMOC-Cl reagent.
-
Vortex the mixture for 1 minute.
-
Let the reaction proceed at room temperature for 10 minutes.
-
To stop the reaction and derivatize the excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 100 mM glycine).
-
Vortex for 30 seconds.
-
The sample is now ready for HPLC analysis.
Conclusion and Future Perspectives
The selection of an appropriate derivatization reagent is a critical decision in the analytical workflow for amine quantification. While 3-Amino-1H-isoindole shows promise as a highly selective reagent for primary amines, further research is needed to experimentally validate its cross-reactivity profile with secondary amines.
For applications demanding high selectivity for primary amines, OPA and fluorescamine remain the industry standards, each with its own set of advantages and limitations. When the analysis of both primary and secondary amines is required, reagents such as NBD-Cl/F, FMOC-Cl, and Dansyl Chloride offer reliable alternatives.
As a Senior Application Scientist, I encourage a thorough evaluation of each reagent based on the specific analytical goals. Method validation, including the assessment of linearity, accuracy, precision, and selectivity, is indispensable for ensuring the generation of high-quality, defensible data. The protocols and comparative data presented in this guide are intended to serve as a valuable resource in this endeavor, empowering researchers to make informed decisions and achieve robust and reliable amine analysis.
References
- Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495–504.
- Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences, 72(2), 619-622.
- Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872.
- de Montigny, P., Stobaugh, J. F., Givens, R. S., Carlson, R. G., Srinivasachar, K., Sternson, L. A., & Higuchi, T. (1987). Naphthalene-2,3-dicarboxaldehyde/cyanide: a rationally designed fluorogenic reagent for primary amines. Analytical chemistry, 59(8), 1096-1101.
Sources
Comparative Guide: Quantitative MS Analysis of 3-Amino-1H-Isoindole Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
The quantitative analysis of primary amines (amino acids, neurotransmitters, polyamines) is a cornerstone of bioanalysis. However, these analytes suffer from poor retention on Reversed-Phase LC (RPLC) and weak ionization in ESI-MS due to their high polarity and low molecular weight.
The 3-amino-1H-isoindole scaffold represents a critical solution to this challenge. It is not typically an analyte found in situ, but rather the fluorogenic and ionizable product formed when a primary amine reacts with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).
While historically used for fluorescence detection (FLD), this guide focuses on the Mass Spectrometry (MS) application of these derivatives. We compare the In-Situ Isoindole Workflow against the dominant alternatives: Stable Carbamate Derivatization (AQC) and Label-Free HILIC-MS .
Why the Isoindole Scaffold?
-
Hydrophobicity Shift: The isoindole ring adds significant hydrophobic surface area, allowing polar amines to retain well on standard C18 columns.
-
Ionization Enhancement: The nitrogen-rich heterocyclic core enhances proton affinity, significantly boosting ESI+ response compared to underivatized amines.
-
The Trade-off: The isoindole ring is chemically unstable, degrading over time. This necessitates a specific "Online Derivatization" protocol.
Comparative Analysis: Isoindole vs. Alternatives
This section objectively compares the three primary methodologies for amine quantification.
Method A: In-Situ Isoindole Formation (OPA/Thiol)
-
Mechanism: Automated mixing of sample + OPA + Thiol immediately prior to injection.
-
Pros: Extremely low cost per sample; fast reaction (<1 min); excellent RPLC retention.
-
Cons: Derivatives are unstable (half-life ~30-60 mins); requires autosampler programming capability; does not detect secondary amines (e.g., Proline).
Method B: Stable Carbamate Formation (AQC/AccQ-Tag)
-
Mechanism: Offline incubation with Aminoquinolyl-N-hydroxysuccinimidyl carbamate.
-
Pros: Derivatives stable for weeks; detects both primary and secondary amines; very high sensitivity.
-
Cons: High reagent cost; offline prep increases labor/error; urea byproducts can foul MS source.
Method C: Label-Free HILIC-MS
-
Mechanism: Direct injection using Hydrophilic Interaction Liquid Chromatography.
-
Pros: No sample preparation chemistry; detects all amine classes.
-
Cons: Long equilibration times; severe matrix effects (ion suppression) from salts/phospholipids; retention time shifting.
Quantitative Performance Matrix
| Feature | Method A: Isoindole (OPA) | Method B: Carbamate (AQC) | Method C: HILIC-MS |
| LOD (Avg) | 10–50 fmol | 5–20 fmol | 100–500 fmol |
| Linearity (R²) | > 0.995 (Dynamic) | > 0.998 | > 0.990 |
| Derivative Stability | < 1 Hour (Critical) | > 1 Week | N/A |
| Sample Prep Time | 0 min (Automated) | 30–60 min | 0 min |
| Cost Per Sample | < $0.10 | > $5.00 | $0.00 |
| Matrix Tolerance | High (Elutes away from salts) | High | Low (Co-elutes with salts) |
Technical Deep Dive: The Isoindole Core
Formation Mechanism
The formation of the 3-amino-1H-isoindole derivative is a three-component condensation. The choice of thiol dictates the stability and hydrophobicity of the final product.
-
Reagents: Primary Amine (
) + OPA + Thiol ( ). -
Thiol Choice:
MS/MS Fragmentation Logic
Understanding the fragmentation is vital for setting up MRM (Multiple Reaction Monitoring) transitions.
-
Precursor Ion:
(The protonated isoindole). -
Primary Fragment: Loss of the thiol side chain. The C-S bond is the weakest link.
-
Transition:
-
-
Secondary Fragment: Cleavage of the isoindole ring system, often yielding a characteristic fragment at m/z 130-135 depending on the specific thiol used.
Figure 1: MS/MS Fragmentation pathway of the 3-amino-1H-isoindole derivative. The stability of the core ion allows for high-sensitivity quantification.
Validated Experimental Protocol: Online Derivatization
Directive: This protocol uses the "Self-Validating" concept. The autosampler program acts as the reactor, ensuring every sample has the exact same reaction time before injection, nullifying the instability issue of the isoindole ring.
Reagents
-
Borate Buffer: 0.4 M, pH 10.2 (High pH is critical for deprotonating the amine).
-
OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL Borate Buffer.
-
Thiol Reagent: 10 µL 3-Mercaptopropionic acid (3-MPA) in 1 mL Borate Buffer.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (LC-MS grade).
-
Mobile Phase B: Acetonitrile.
Automated Injector Program (The "Loop")
Note: Program this directly into the autosampler method.
-
Draw: 2.5 µL Borate Buffer (pH adjustment).
-
Draw: 0.5 µL Sample (Amine analyte).
-
Mix: Wash needle in flush port (prevents carryover).
-
Draw: 0.5 µL OPA/3-MPA Reagent.
-
Mix: Agitate in loop (3 cycles).
-
Wait: 1.0 min (Critical reaction time—do not exceed 2 mins).
-
Inject: Full loop content.
LC-MS/MS Conditions[3][5][7][13]
-
Column: C18 Rapid Resolution (2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% B to 60% B in 8 minutes. (Isoindoles are hydrophobic; they elute late).
-
Flow: 0.4 mL/min.
-
Temp: 40°C.
Workflow Visualization
Figure 2: The "Self-Validating" Online Workflow. By reacting immediately before injection, the instability of the isoindole derivative is rendered irrelevant.
Troubleshooting & Optimization (Expert Insights)
As a Senior Scientist, I have encountered specific failure modes with isoindole derivatives. Here is how to solve them:
-
The "Ghost" Peak (Isobaric Interference):
-
Issue: OPA reacts with amine impurities in the buffer or solvents.
-
Solution: Use only LC-MS grade solvents. Filter buffers through 0.2 µm nylon filters. Run a "Reagent Blank" (0 µL sample) to subtract background isoindoles.
-
-
Sensitivity Drop-off:
-
Issue: The pH of the reaction mixture is too low. The formation of the isoindole ring requires the amine to be unprotonated (
, not ). -
Solution: Ensure the Borate buffer is at pH > 10.0. The subsequent injection into the acidic mobile phase (pH 3.5) will quench the reaction and stabilize the derivative for the duration of the run.
-
-
Secondary Amine Blindness:
-
Issue: OPA does not react with secondary amines (e.g., Proline, Hydroxyproline).[2]
-
Solution: If these are critical, you must use a "Double Derivatization" method: OPA first (for primary), followed by FMOC (for secondary). However, for purely isoindole-focused analysis, this is a known limitation.
-
References
-
Agilent Technologies. (2017). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. (Contextual grounding for OPA chemistry).
- Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B. (Foundational review of isoindole instability).
-
ChemGuide. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
Sources
Review of Analytical Methods Based on 3-Amino-1H-isoindole
Executive Summary
The 3-amino-1H-isoindole fluorophore represents the chemical backbone of one of the most sensitive analytical platforms for primary amine quantification: the o-phthalaldehyde (OPA) derivatization method. Unlike universal detectors (RI, ELSD) or chromogenic reagents (Ninhydrin), the isoindole platform offers femtomole-level sensitivity through high-quantum-yield fluorescence.
However, the method is frequently misunderstood and mishandled. The isoindole derivative is kinetically unstable; it is not a "react and store" product but a transient species requiring precise timing. This guide dissects the chemistry, compares it objectively against modern alternatives (FMOC, AQC), and provides self-validating protocols to ensure data integrity.
Part 1: The Chemistry of Detection
The core of this method is the Sternson-Wong mechanism , where o-phthalaldehyde (OPA) reacts with a primary amine in the presence of a nucleophilic thiol to form a 1-alkylthio-2-alkyl-substituted isoindole.
Critical Causality: The thiol is not merely a catalyst; it is structurally incorporated into the fluorophore. Consequently, the choice of thiol (e.g., 2-mercaptoethanol vs. 3-mercaptopropionic acid) dictates the spectral properties and, more importantly, the stability of the final derivative.
Mechanism Visualization
The following diagram illustrates the reaction pathway and the critical point of instability (hydrolysis).
Caption: The Sternson-Wong reaction pathway showing the incorporation of the thiol and the eventual degradation of the isoindole fluorophore.[1][2][3][4]
Part 2: Comparative Performance Analysis
While OPA/Isoindole is the gold standard for speed, it is not universally superior. The following table contrasts it with major competitors: 9-fluorenylmethyl chloroformate (FMOC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
Table 1: Performance Metrics of Amine Derivatization Reagents
| Feature | OPA / Isoindole | FMOC-Cl | AQC (AccQ-Tag) | Ninhydrin |
| Target | Primary Amines only | Primary & Secondary | Primary & Secondary | All Amines |
| Detection Mode | Fluorescence (Ex: 340nm, Em: 455nm) | Fluorescence / UV | Fluorescence / UV | Absorbance (Visible) |
| LOD (Sensitivity) | 10–50 fmol (Highest) | 100–500 fmol | 50–200 fmol | 1–10 pmol (Low) |
| Reaction Time | < 2 minutes | 5–10 minutes | 10 minutes | 15–30 minutes (Heated) |
| Derivative Stability | Poor (Minutes) | Good (Hours/Days) | Excellent (Weeks) | Good |
| Aqueous Compatibility | Excellent | Poor (Requires organic solvent) | Good | Good |
| Major Limitation | Does not detect Proline/Hydroxyproline | Excess reagent is fluorescent (requires extraction) | High Cost | Low Sensitivity |
Expert Insight: For comprehensive amino acid analysis (AAA), the industry standard is a hybrid OPA/FMOC method . OPA is used first to derivatize primary amines (eliminating them from the matrix), followed immediately by FMOC to tag the remaining secondary amines (Proline).
Part 3: Critical Variables & Optimization
The most common failure mode in isoindole-based analysis is fluorescence decay before detection. This is strictly controlled by the thiol used.
The Thiol Decision Matrix
-
2-Mercaptoethanol (2-ME): The traditional choice.
-
Pros: Cheap, readily available.
-
Cons: Resulting isoindole is highly unstable.[5] Signal for Glycine and Lysine can drop by 10% within 5 minutes.
-
-
3-Mercaptopropionic Acid (3-MPA): The superior alternative.
-
Pros: The carboxylic acid tail stabilizes the isoindole structure electronically and sterically.
-
Result: Extends the stability window from minutes to ~20-30 minutes, allowing sufficient time for HPLC injection without peak area drift.
-
Part 4: Validated Experimental Protocols
Protocol A: Automated Pre-Column Derivatization (HPLC)
Manual derivatization is discouraged due to the fast degradation of the derivative. This protocol is designed for an autosampler with mixing capabilities.[6]
Reagents:
-
Buffer: 0.4 M Borate buffer, pH 10.2 (High pH is critical for deprotonation of the amine).
-
OPA Reagent: 10 mg o-phthalaldehyde + 10 mg 3-mercaptopropionic acid dissolved in 1 mL Methanol, then diluted with 9 mL Borate buffer.[7]
Workflow Logic: The autosampler must perform the mixing immediately prior to injection.
Caption: Automated injection program ensuring reproducible reaction times (Wait step) to mitigate derivative instability.
Protocol B: Self-Validating Troubleshooting
To ensure scientific integrity, every run must include internal validation markers.
-
The "Glycine Test" (Stability Check):
-
The "Lysine Ratio" (Reagent Quality):
-
Lysine has two primary amines. Incomplete reaction yields mono-substituted (low fluorescence) vs. di-substituted (high fluorescence) products.
-
Validation: Monitor the peak shape of Lysine. Tailing or "shouldering" indicates insufficient OPA concentration or aged reagent.
-
-
Ghost Peaks (Contamination):
-
OPA is extremely sensitive. Fingerprints contain enough amino acids to saturate the detector.
-
Validation: Run a "Blank" injection (Buffer + OPA) before every sample set.
-
Requirement: The baseline must be flat. Any peaks indicate buffer contamination.
-
References
-
Mechanism of Reaction: Rovelli, G., & Wilson, K. R. (2023).[10] Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257–3265.[10]
-
Comparison of Methods: BenchChem. (2025).[7] A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives.
-
Automated Protocols: Thermo Fisher Scientific. (2022).[2][11][12] Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization.[6] Application Note CN003698.
-
Thiol Stability Effects: Molnár-Perl, I. (2011). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the OPA/3-MPA reagents. Journal of Chromatography A.
-
Secondary Amine Limitations: Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
- 12. jascoinc.com [jascoinc.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of OPA Derivatization for Routine Analysis of Primary Amines
A Note on Terminology: While the topic specified "3-Amino-1H-isoindole," this molecule is the fluorescent product of a widely used analytical reaction. The key reagent that enables this analysis is o-Phthalaldehyde (OPA) . This guide will focus on the practical application and cost-benefit analysis of the OPA derivatization method, as this is the scientifically accurate and field-relevant context for researchers.
Introduction: The Analytical Challenge of Amino Acids
In drug development, clinical diagnostics, and food science, the accurate quantification of amino acids and other primary amines is critical. However, most of these molecules lack a native chromophore or fluorophore, making them effectively invisible to standard UV or fluorescence detectors used in High-Performance Liquid Chromatography (HPLC).[1][2] To overcome this, a derivatization step is employed to attach a UV-absorbing or fluorescent tag to the analyte.
This guide provides a cost-benefit analysis of the most common and cost-effective methods for this task, centering on o-Phthalaldehyde (OPA). We will explore the causality behind its widespread adoption and compare its performance against key alternatives, providing the data and protocols necessary for you to make an informed decision for your laboratory's routine analyses.
The OPA Derivatization Reaction: Mechanism and Rationale
The OPA method is a cornerstone of amine analysis due to its simplicity, speed, and high sensitivity.[3] The reaction, conducted at a basic pH (typically 9-11.5), involves OPA, a primary amine, and a thiol (such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA)).[4][5]
The currently supported mechanism involves the initial reaction of OPA with the primary amine, followed by the addition of the thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[6][7] This product can be detected with high sensitivity by fluorescence (Excitation ~340 nm, Emission ~455 nm) or UV absorbance (~338 nm).[8]
The entire reaction is typically complete in under one minute at room temperature, making it ideal for automation and high-throughput workflows.[4][9]
Caption: The OPA derivatization reaction pathway.
Comparative Analysis: OPA vs. Key Alternatives
The choice of derivatization reagent is a trade-off between sensitivity, cost, stability, and workflow complexity. OPA is often the baseline against which other methods are judged.
| Feature | o-Phthalaldehyde (OPA) | Ninhydrin | Fluorescamine | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Principle | Forms fluorescent isoindole with primary amines in the presence of a thiol. | Forms a colored product (Ruhemann's purple) with primary and secondary amines. | Forms a fluorescent product with primary amines. | Forms a fluorescent product with both primary and secondary amines. |
| Sensitivity | Excellent (Picomole range).[10][11] | Moderate (Nanomole range).[12] Approx. 500x less sensitive than OPA.[12] | Excellent (Picomole range). | Excellent (Picomole range). |
| Reaction Speed | Very Fast (< 1 min at room temp).[4][9] | Slow (Requires heating, e.g., 130°C).[13] | Very Fast (seconds at room temp).[14] | Fast (minutes at room temp). |
| Selectivity | Primary amines only . Does not react with secondary amines like proline.[4][15] | Primary and secondary amines.[13] | Primary amines only. | Primary and secondary amines.[1][16] |
| Derivative Stability | Low . Derivatives are unstable and analysis should be prompt.[4][5][17] | High. | Moderate. | High. More stable than OPA derivatives.[18] |
| Cost | Low . Significantly less expensive than fluorescamine.[10] | Low. | High. | Moderate. |
| Workflow Impact | Ideal for automated, pre-column derivatization due to speed and instability.[1][17] | Primarily used in post-column derivatization due to slow reaction time and heating requirement.[19] | Can be used in automated systems. Reagent is not water-soluble.[14] | Often used in combination with OPA for comprehensive amino acid analysis.[15][16] |
Expert Insights & Causality:
-
Why Choose OPA? For routine analysis of primary amino acids where cost and throughput are major drivers, OPA is the superior choice. Its low cost and extremely rapid reaction at ambient temperature allow for simple, automated pre-column derivatization workflows that minimize instrument and technician time.[1][10]
-
The Stability Problem & Its Solution: The primary drawback of OPA is the low stability of its fluorescent derivatives.[4][5] This is not a deal-breaker but dictates the workflow. A self-validating system using OPA must incorporate a reproducible and timed sequence from derivatization to injection. This is why automated autosamplers that can perform the reaction in-needle or in-vial just before injection are the gold standard for OPA analysis.[1][20] This mitigates the instability by ensuring the time delay is minimal and consistent for every sample and standard, leading to reliable, reproducible data.
-
When to Use an Alternative?
-
If secondary amines (e.g., proline) are critical analytes, OPA alone is insufficient. The standard industry practice is a combined OPA/FMOC-Cl method, which automates the derivatization of both amine types sequentially.[15][16][18]
-
If your workflow cannot be automated and requires manual sample preparation with significant delays before injection, the more stable derivatives from FMOC-Cl or Dansyl-Cl might provide more robust results, despite higher reagent costs or longer reaction times.[17]
-
Ninhydrin remains a viable, low-cost option for post-column derivatization systems, especially when high sensitivity is not required.[13][19] However, the need for a post-column reaction pump and heating coil makes the HPLC system more complex.
-
Experimental Protocol: Automated Pre-Column Derivatization of Amino Acids with OPA/MPA for HPLC-FLD
This protocol describes a self-validating, automated method for the routine analysis of primary amino acids in a protein hydrolysate sample. The use of an autosampler for the derivatization is critical for reproducibility.
Workflow Overview
Caption: Automated OPA derivatization workflow for HPLC.
Reagents and Materials
-
Boric Acid Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 950 mL of deionized water. Adjust pH to 10.2 with 45% (w/w) NaOH. Make up to 1 L. Filter through a 0.45 µm filter.
-
OPA/MPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 mL of methanol. Add this to 9 mL of the 0.4 M Boric Acid Buffer. Finally, add 40 µL of 3-mercaptopropionic acid (MPA). Mix well. This reagent is light-sensitive and should be made fresh daily and stored in an amber vial.[8]
-
Amino Acid Standard Mix: A certified standard solution containing primary amino acids at a known concentration (e.g., 2.5 µmol/mL).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Phosphate, pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10, v/v/v).
-
HPLC System: A gradient HPLC system with a fluorescence detector (FLD) and an autosampler capable of programmed reagent addition and mixing.
-
Column: A reversed-phase C18 column suitable for amino acid analysis (e.g., 4.6 x 150 mm, 3.5 µm).
Step-by-Step Methodology
-
System Preparation:
-
Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Sample Preparation:
-
Prepare protein hydrolysate or other samples by diluting them with 0.1 M HCl to bring the expected amino acid concentration into the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before placing them in autosampler vials.
-
-
Automated Derivatization and Injection (Autosampler Program):
-
Causality: This automated sequence is the core of a trustworthy protocol. It ensures that every sample and standard is treated identically, negating the issue of derivative instability.
-
Program the autosampler to perform the following sequence for each injection: a. Draw 5 µL of the OPA/MPA reagent. b. Draw 1 µL of the sample (or standard). c. Mix the reagents in the needle or a mixing loop for a set time (e.g., 45 seconds). d. Inject the entire reaction mixture onto the column.
-
-
Chromatographic Separation:
-
Run a suitable gradient to separate the derivatized amino acids. An example gradient is:
-
0-2 min: 5% B
-
2-18 min: Gradient to 50% B
-
18-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B (column wash)
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Rationale: The gradient starts with a high aqueous content to retain the more polar amino acid derivatives and gradually increases the organic content to elute the more hydrophobic ones.
-
-
Data Analysis:
-
Identify the amino acid peaks in the sample chromatogram by comparing their retention times to those of the certified standard mixture.
-
Construct a calibration curve for each amino acid using the peak areas from the standard injections.
-
Quantify the concentration of each amino acid in the sample by interpolating its peak area on the calibration curve.
-
Conclusion and Recommendations
For routine, high-throughput analysis of primary amines, the o-Phthalaldehyde (OPA) derivatization method offers an unparalleled combination of low cost, high sensitivity, and speed . Its primary limitation—the instability of the resulting derivative—is effectively managed by modern automated HPLC systems, transforming a potential liability into a highly reproducible and efficient workflow.
-
Adopt OPA if: Your primary goal is quantifying primary amino acids, your sample load is high, and cost-effectiveness is a key consideration. Investment in an autosampler with derivatization capabilities is essential for robust results.
-
Consider Alternatives if:
-
Routine analysis of secondary amines like proline is mandatory (use a combined OPA/FMOC method).
-
Your workflow is entirely manual with unavoidable delays between sample preparation and injection (consider FMOC-Cl for its more stable derivatives).
-
By understanding the causality behind the procedural choices, laboratories can fully exploit the benefits of OPA, establishing a cost-effective, reliable, and high-performance platform for routine amine analysis.
References
-
Roth, M., & Hampaï, A. (1973). O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. PNAS. [Link]
-
Nilsson, S. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. [Link]
-
JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO Global. [Link]
-
ResearchGate. (n.d.). Reaction pathway of OPA with a primary amine in the absence of thiol... ResearchGate. [Link]
-
Benson, J. R., & Hare, P. E. (1975). O-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences, 72(2), 619-622. [Link]
-
Hill, D. W., Walters, F. H., Wilson, T. D., & Stuart, J. D. (1979). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Analytical Chemistry, 51(8), 1338-1341. [Link]
-
Interchim. (n.d.). OPA, amine detection reagent. Interchim. [Link]
-
Herbert, P., Barros, P., & Ratola, N. (2001). HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. Journal of Food Science, 66(3), 407-411. [Link]
-
JASCO Global. (2021). Analysis of amino acids using on-line pre-column derivatization with OPA. JASCO Global. [Link]
-
Drescher, D. G., & Lee, K. S. (1978). Fluorometric amino acid analysis with o-phthaldialdehyde (OPA). Analytical Biochemistry, 84(2), 559-569. [Link]
-
YoungIn Chromass. (2021). All about Amino Acid Analysis with Post-column Derivatization. YouTube. [Link]
-
Chromatography Forum. (2012). OPA/MPA derivatization stability for amino acids. Chromatography Forum. [Link]
-
Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886-2891. [Link]
-
ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa). ResearchGate. [Link]
-
Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Applications of fluorescamine, a new reagent for assay of amino acids, peptides, proteins, and other primary amines in the picomole range. Science, 178(4063), 871-872. [Link]
-
Wong, O. S., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(16), 3743-3754. [Link]
-
van Eijk, H. M., van der Heijden, M. A., & van der Walle, C. F. (1995). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography B: Biomedical Sciences and Applications, 670(2), 165-176. [Link]
-
Friedman, M. (2004). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Journal of Agricultural and Food Chemistry, 52(3), 385-406. [Link]
-
Wilson, K.R., et al. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship, University of California. [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jasco-global.com [jasco-global.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. interchim.fr [interchim.fr]
- 6. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. jasco-global.com [jasco-global.com]
- 16. jascoinc.com [jascoinc.com]
- 17. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 20. agilent.com [agilent.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3-Amino-1H-isoindole
[1][2][3]
Executive Summary & Immediate Hazards
3-Amino-1H-isoindole (often encountered as the hydrochloride salt, CAS: 76644-74-1) presents a unique disposal challenge not due to acute toxicity, but due to thermodynamic instability .[1][2][3] While the hydrochloride salt is relatively stable, the free base is highly reactive, prone to rapid oxidation and exothermic polymerization to form phthalocyanine derivatives or indeterminate brown tars.
Core Directive: Never dispose of 3-amino-1H-isoindole in its free-base form directly into organic waste drums. It must be stabilized (acidified) or chemically quenched (hydrolyzed) to prevent "runaway" polymerization in waste containers.[3]
| Hazard Class | Code | Description |
| Skin/Eye Irritant | H315, H319 | Causes skin and serious eye irritation.[1][2][3][4] |
| STOT SE 3 | H335 | May cause respiratory irritation.[2][3][4][5] |
| Reactivity | D003 (Potential) | High potential for exothermic polymerization if free base is concentrated.[2][3] |
Chemical Profile: The Instability Factor
To dispose of this compound safely, you must understand its tautomeric behavior. 3-Amino-1H-isoindole exists in equilibrium with 1-iminoisoindoline .[1][2][3]
-
The Risk: In the presence of base or transition metals, the isoindole ring system becomes electron-rich and susceptible to oxidative coupling.
-
The Solution: The isoindole ring is acid-sensitive. In aqueous acid, it hydrolyzes to phthalimide , a thermodynamically stable, non-reactive solid that is safe for standard disposal.[1][3]
Pre-Disposal Stabilization Protocol
Objective: Convert reactive isoindole species into stable waste products (Phthalimide or Ammonium salts) prior to binning.
Method A: For Solid Residues (HCl Salt)
Applicability: Expired shelf stock (CAS 76644-74-1).[1][2][3]
-
Verification: Confirm the solid is dry and free of strong oxidizers.[6]
-
Packaging: Double-bag in polyethylene.
-
Labeling: Label as "Non-RCRA Regulated Solid" (unless mixed with listed solvents) but tag with "Organic Amine Salt – Irritant."
Method B: For Reaction Mixtures (Free Base/Solution)
Applicability: Crude reaction mixtures or mother liquors. WARNING: Do not concentrate free-base isoindole solutions to dryness without stabilization.[1][3]
Step-by-Step Quenching Workflow:
-
Dilution: Dilute the reaction mixture with a non-reactive solvent (Ethanol or 2-Propanol) to <10% wt/vol.
-
Acidification (The "Kill" Step):
-
Slowly add 1M HCl or Acetic Acid to the mixture.
-
Target pH: < 4.0.
-
Mechanism:[7] This protonates the amine, locking the compound into the stable cation form or promoting hydrolysis to phthalimide + ammonium chloride.
-
-
Validation (Self-Validating Step):
-
Monitor temperature. A lack of exotherm upon further acid addition indicates the reactive amine is fully protonated/consumed.
-
Visual Check: The solution should shift from fluorescent/yellow (isoindole) to colorless or pale precipitate (phthalimide/salt).
-
-
Filtration (Optional): If solid phthalimide precipitates, filter it. The solid is non-hazardous waste; the filtrate is acidic organic waste.
Waste Classification & Regulatory Compliance (RCRA)
3-Amino-1H-isoindole is not explicitly listed on the EPA "P" or "U" lists.[1][2][3] However, the generator is responsible for characterization.
| Waste Stream | RCRA Code | Classification Logic |
| Pure Solid (Salt) | None (Non-Listed) | Not ignitable, corrosive, or reactive (if salt).[1][2][3] Dispose via Incineration.[8] |
| Quenched Solution | D001 / D002 | Likely ignitable (solvent content) or corrosive (if pH < 2).[2][3] |
| Unquenched Base | D003 (Reactivity) | DO NOT GENERATE. Unstable. Capable of polymerization. |
Labeling Requirement:
"Waste Organic Liquid, Acidic. Contains: Ethanol, Acetic Acid, Phthalimide derivatives.[1][3] pH < 4."[1]
Decision Matrix: Disposal Workflow
The following diagram illustrates the critical decision logic required to safely route isoindole waste.
Figure 1: Operational decision tree for the stabilization and disposal of amino-isoindole derivatives. Note the critical quenching step for solutions to prevent polymerization.
Emergency Contingencies
Accidental Spill (Solid)[1][3][6]
-
PPE: Wear N95 respirator, nitrile gloves, and safety goggles.[1]
-
Action: Do not dry sweep (dust hazard). Cover with wet paper towels or use a HEPA vacuum.
-
Disposal: Place in a sealed container labeled "Hazardous Waste - Solid Toxic."
Accidental Spill (Solution/Free Base)[1][3]
-
Immediate Action: Isolate the area. Remove ignition sources.
-
Neutralization: Apply a spill pillow or absorbent clay.
-
Deactivation: Spray the absorbent with dilute acetic acid (5%) to protonate the amine and prevent oxidative coupling on the high-surface-area absorbent.
-
Cleanup: Scoop into a waste drum. Do not seal the drum immediately; allow 30 minutes to ensure no gas evolution or heat generation occurs.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866042, 3-Amino-1H-isoindole hydrochloride. Retrieved from [Link]
-
Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1986). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis, 4(3), 341–351.[1][3] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations 40 CFR Part 261).[9] Retrieved from [Link]
Sources
- 1. media.suweb.site [media.suweb.site]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 3-Amino-1H-isoindole
Executive Hazard Analysis
Substance: 3-Amino-1H-isoindole (often supplied as Hydrochloride salt, CAS: 76644-74-1) Physical State: Solid (Powder/Crystalline) Primary Risk Vector: Inhalation of fine particulates and mucosal contact.
As researchers, we often treat "Warning" label chemicals with complacency compared to "Danger" labels. This is a critical error with 3-Amino-1H-isoindole . While its acute toxicity is moderate (GHS Category 4), its primary danger lies in its physical form—a fine, often static-prone powder that acts as a potent irritant to the respiratory tract (H335), eyes (H319), and skin (H315).
The Scientist’s Perspective: The risk isn't just immediate irritation; it is sensitization and cross-contamination . A researcher who tracks invisible dust out of the hood on their lab coat creates a long-term exposure risk for the entire lab. This guide treats the handling of 3-Amino-1H-isoindole as a containment operation, not just a "wear gloves" task.
Hazard Profile Summary
| Hazard Class | GHS Code | Clinical Manifestation | Operational Countermeasure |
| Respiratory | H335 | Coughing, shortness of breath, mucosal inflammation. | Primary: Fume Hood. Secondary: N95/P100. |
| Ocular | H319 | Redness, pain, potential corneal abrasion from particulates. | Mandatory: Chemical Goggles (ANSI Z87.1 / EN 166). |
| Dermal | H315 | Erythema, contact dermatitis. | Nitrile Gloves (0.11mm min). |
Personal Protective Equipment (PPE) Specifications
Effective PPE is a system, not a checklist. For 3-Amino-1H-isoindole, we utilize a Tiered Defense Strategy .
Tier 1: The Barrier (Gloves & Clothing)
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
The "Double-Glove" Protocol:
-
Inner Layer: Standard purple/blue nitrile (taped to lab coat cuff).
-
Outer Layer: Long-cuff nitrile.
-
Why? When handling static powders, the outer glove becomes contaminated. Stripping the outer glove inside the hood allows you to touch equipment (balances, spatulas) with the clean inner glove, preventing the spread of dust to door handles or keyboards.
-
-
Body Protection: 100% Cotton or flame-resistant lab coat (buttoned to the neck). Synthetic fibers can build static charge, attracting the powder to your torso.
Tier 2: The Shield (Eyes & Face)
-
Requirement: Chemical Safety Goggles (Indirect Vent).
-
Contraindication: Do NOT rely on standard safety glasses. Fine dust can bypass the gaps in safety glasses via air currents created by hood turbulence.
Tier 3: The Filter (Respiratory)
-
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood.
-
PPE Backup: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a NIOSH-certified N95 or P100 respirator.
-
Fit Check: A respirator is useless if it leaks. Perform a positive/negative pressure seal check every time you don.
-
PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the specific laboratory operation.
Figure 1: Risk-based PPE selection logic. Note that solid handling outside a fume hood triggers enhanced respiratory protection.
Operational Workflow: The "Powder Protocol"
Handling 3-Amino-1H-isoindole requires a specific workflow to manage static and dust.
Step 1: Pre-Operational Setup
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Isoindole derivatives are often fluffy and static-prone; they will "jump" off the spatula.
-
The "Wet Zone": Place a solvent-soaked Kimwipe (acetone or ethanol) flat on the hood surface before you start. This acts as a "dust trap" for any micro-spills during transfer.
Step 2: Weighing and Transfer
-
Don PPE: Put on double gloves.[1]
-
Transfer: Open the container only inside the hood.
-
Solubilization: Ideally, add solvent to the solid in the weighing vessel immediately to trap the dust before moving it to the reaction flask.
-
Seal: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding the powder in the cap (which creates fine particulates upon next opening).
Step 3: Decontamination & Doffing
This is where most exposure happens.
-
Wipe Down: Wipe the exterior of the reaction vessel and the balance area with the "Wet Zone" wipe.
-
Outer Glove Removal: Strip the outer pair of gloves inside the hood and discard them into the solid waste container inside the hood.
-
Hand Hygiene: Remove inner gloves at the lab exit, wash hands immediately with soap and water.
Workflow Visualization
Figure 2: The "Powder Protocol" workflow designed to contain static dust within the fume hood.
Disposal and Emergency Response
Waste Management
Never dispose of 3-Amino-1H-isoindole in the sink.
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into a Hazardous Solid Waste drum (labeled "Toxic/Irritant Solids").
-
Liquid Waste: Dissolve excess material in a combustible solvent (e.g., Acetone, Ethanol) and dispose of in the Organic Solvents waste stream for incineration.
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes .[2] Hold eyelids open. The fine powder can stick to the underside of the eyelid; thorough irrigation is vital.
-
Skin Contact: Wash with soap and water. Do not use solvents (ethanol) to wash skin, as this may increase the permeability of the skin to the chemical.
-
Spill (Powder):
References
-
Sigma-Aldrich. (2023).[4] Safety Data Sheet: 3-Amino-1H-isoindole hydrochloride. Retrieved from
-
PubChem. (n.d.). Compound Summary: 3-Amino-1H-isoindole.[5] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
